molecular formula C5H4Cl2N2O2 B1307787 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 73742-45-7

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1307787
CAS No.: 73742-45-7
M. Wt: 195 g/mol
InChI Key: BXVCXZREYQLVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C5H4Cl2N2O2 and its molecular weight is 195 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCXZREYQLVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400235
Record name 5-chloro-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73742-45-7
Record name 5-chloro-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-Chloro Methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-chloro-6-(chloromethyl)uracil, is a key heterocyclic intermediate in synthetic organic and medicinal chemistry. Its primary significance lies in its role as a crucial precursor in the synthesis of Tipiracil, a potent thymidine phosphorylase (TP) inhibitor.[1][2] Tipiracil is a component of the oral anticancer agent Lonsurf® (trifluridine/tipiracil), which is used in the treatment of metastatic colorectal cancer.[1][3] This technical guide provides a comprehensive overview of the known properties, synthesis, and limited biological context of this compound. Due to the compound's primary role as a synthetic intermediate, publicly available data on its detailed experimental properties and direct biological activities are limited.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound [4][5]

PropertyValue
IUPAC Name This compound
Synonyms 5-chloro-6-(chloromethyl)uracil, 5-chloro-6-chloromethyluracil
CAS Number 73742-45-7
Molecular Formula C₅H₄Cl₂N₂O₂
Molecular Weight 195.00 g/mol [4]
Canonical SMILES C1(=O)NC(=O)C(=C(N1)Cl)CCl
InChI Key BXVCXZREYQLVTA-UHFFFAOYSA-N

Table 2: Physical Properties of 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione (Related Compound) [6][7]

PropertyValue
Melting Point 257 °C (decomposes)
Appearance White to light yellow powder/crystal
Solubility Soluble in polar organic solvents

Synthesis

A patented method for the preparation of this compound involves a multi-step synthesis starting from 6-methyl-2,4(1H,3H)-pyrimidinedione. The process includes iodination at the 5-position, followed by reduction and chlorination at the 6-position.[8]

Experimental Workflow for Synthesis

G cluster_0 Synthesis of this compound start 6-methyl-2,4(1H,3H)-pyrimidinedione step1 Iodination at 5-position start->step1 intermediate1 5-Iodo-6-methyl-2,4(1H,3H)-pyrimidinedione step1->intermediate1 step2 Reduction of methyl group intermediate1->step2 intermediate2 5-Iodo-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione step2->intermediate2 step3 Chlorination of hydroxymethyl group intermediate2->step3 intermediate3 5-Iodo-6-(chloromethyl)-2,4(1H,3H)-pyrimidinedione step3->intermediate3 step4 Chloro-de-iodination intermediate3->step4 product This compound step4->product

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Reference Compound)

Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. The following data is for the related compound, 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione .

Table 3: Reference Spectroscopic Data for 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione

TechniqueData Highlights
¹H NMR Data for this specific compound is not available.
¹³C NMR Data for this specific compound is not available.
IR (Infrared) Spectroscopy Data for this specific compound is not available.
Mass Spectrometry Data for this specific compound is not available.

Biological Activity and Significance

The primary biological relevance of this compound is its function as a key intermediate in the synthesis of Tipiracil.[1][9]

Role in Tipiracil Synthesis

Tipiracil is a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme that degrades the chemotherapeutic agent trifluridine. By inhibiting this enzyme, Tipiracil increases the bioavailability of trifluridine, enhancing its anticancer effects.[3] The synthesis of Tipiracil involves the reaction of this compound with another cyclic amine.

Direct Biological Activity

There is no significant information available in the scientific literature regarding the direct biological activity of this compound itself. Its high reactivity, suggested by its use as a synthetic intermediate, may imply potential for non-specific biological interactions, but this has not been experimentally verified.

Signaling Pathways

Due to the lack of information on its direct biological targets and activities, there are no described signaling pathways associated with this compound. The biological effects of its downstream product, Tipiracil, are related to the inhibition of thymidine phosphorylase, which in turn modulates the efficacy of trifluridine in cancer therapy.

Safety and Handling

Based on available safety data, this compound is classified as corrosive and an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate, most notably for the production of the anticancer drug component, Tipiracil. While its chemical identity and a synthetic route are established, a significant gap exists in the public domain regarding its detailed experimental characterization and direct biological effects. Further research into these aspects could provide a more complete understanding of this molecule and potentially uncover new applications beyond its current role as a synthetic precursor. Researchers and drug development professionals are encouraged to perform their own detailed analyses upon synthesis or acquisition of this compound.

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: Structure, Synthesis, and Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key chemical intermediate in the synthesis of the anticancer agent Tipiracil. This document details its chemical structure, physicochemical properties, synthesis, and its crucial role in the development of thymidine phosphorylase inhibitors.

Chemical Structure and Identification

This compound is a di-substituted pyrimidine derivative. The core structure is a pyrimidine ring with two keto groups at positions 2 and 4, a chloro group at position 5, and a chloromethyl group at position 6.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[1][2]
CAS Number 73742-45-7[1][2]
Molecular Formula C₅H₄Cl₂N₂O₂[1][2]
SMILES C(C1=C(C(=O)NC(=O)N1)Cl)Cl[1][2]
InChI InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11)[1][2]
Synonyms 5-chloro-6-chloromethyluracil, CCMU

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and reaction optimization.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 195.00 g/mol [1][2]
Exact Mass 193.9649828 Da[1][2]
Appearance White to off-white crystalline solid
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in polar organic solvents
Topological Polar Surface Area 58.2 Ų[1][2]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 1[1][2]

Synthesis and Spectroscopic Data

Synthesis Protocol

This compound is a key intermediate in the synthesis of Tipiracil. A general synthetic approach involves the chlorination of a suitable pyrimidine precursor.

Experimental Protocol: Synthesis from 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

This protocol is adapted from a patented synthesis method.

  • Materials:

    • 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • To a solution of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione (0.34 mol) in dichloromethane (600 mL), add N,N-Dimethylformamide (20 mL) at 25-30 °C.

    • Heat the mixture to reflux.

    • Slowly add thionyl chloride (re-distilled, 400g) dropwise to the refluxing mixture.

    • Continue refluxing until the starting material is consumed, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash the filter cake with dichloromethane.

    • Dry the collected solid under hot air at 50-60 °C to yield 5-chloro-6-(chloromethyl)-2,4-(1H,3H)-pyrimidinedione.

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

Table 3: NMR Spectroscopic Data in DMSO-d₆

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 4.73singlet-CH₂Cl
11.1broad singlet-NH-
¹³C NMR 163C=O
151C=O
150C-Cl
100C-CH₂Cl
50-CH₂Cl

Role in Drug Development: Precursor to Tipiracil

The primary significance of this compound lies in its role as a direct precursor to Tipiracil . Tipiracil is a potent inhibitor of the enzyme thymidine phosphorylase and is a key component of the oral anticancer drug TAS-102 (brand name Lonsurf®), where it is combined with the cytotoxic agent trifluridine.

Synthesis of Tipiracil

The synthesis of Tipiracil involves a nucleophilic substitution reaction where the chloromethyl group of this compound reacts with 2-iminopyrrolidine.

G Synthesis of Tipiracil A This compound C Tipiracil A->C + B 2-Iminopyrrolidine B->C

A simplified schematic of Tipiracil synthesis.
Mechanism of Action of Tipiracil and the Role of Thymidine Phosphorylase

Tipiracil's therapeutic effect is achieved by inhibiting thymidine phosphorylase, an enzyme that plays a crucial role in the catabolism of pyrimidine nucleosides, including the anticancer drug trifluridine.[3] By inhibiting this enzyme, Tipiracil prevents the rapid breakdown of trifluridine, thereby increasing its bioavailability and allowing it to exert its cytotoxic effects on cancer cells.[3]

G Mechanism of Action of Tipiracil in TAS-102 cluster_0 Systemic Circulation cluster_1 Cancer Cell Trifluridine Trifluridine Thymidine Phosphorylase Thymidine Phosphorylase Trifluridine->Thymidine Phosphorylase Metabolized by DNA DNA Trifluridine->DNA Incorporation into Tipiracil Tipiracil Tipiracil->Thymidine Phosphorylase Inhibits Inactive Metabolite Inactive Metabolite Thymidine Phosphorylase->Inactive Metabolite Cell Death Cell Death DNA->Cell Death leads to

The synergistic action of Tipiracil and Trifluridine.

Experimental Protocols for Studying Thymidine Phosphorylase Inhibition

The evaluation of compounds like Tipiracil, derived from this compound, necessitates robust assays to determine their inhibitory activity against thymidine phosphorylase.

Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay

This is a generalized spectrophotometric assay to measure the inhibition of thymidine phosphorylase activity.

  • Principle: The assay measures the conversion of thymidine to thymine, which results in a change in absorbance at a specific wavelength.

  • Materials:

    • Recombinant human thymidine phosphorylase

    • Thymidine (substrate)

    • Potassium phosphate buffer

    • Test inhibitor (e.g., Tipiracil)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer and thymidine.

    • Add varying concentrations of the test inhibitor to the wells of the microplate. Include a control with no inhibitor.

    • Initiate the reaction by adding thymidine phosphorylase to each well.

    • Monitor the change in absorbance at 290 nm over time.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value of the inhibitor by plotting the reaction rate against the inhibitor concentration.

G Workflow for Thymidine Phosphorylase Inhibition Assay A Prepare Reaction Mixture (Buffer + Thymidine) B Add Test Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add Thymidine Phosphorylase) B->C D Monitor Absorbance Change (Spectrophotometer) C->D E Calculate Reaction Rates D->E F Determine IC50 Value E->F

A generalized workflow for assessing thymidine phosphorylase inhibition.

Conclusion

This compound is a pivotal molecule in medicinal chemistry, serving as an essential building block for the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. Its chemical properties and reactivity are central to the efficient production of this important component of the anticancer drug TAS-102. Understanding the synthesis, properties, and the ultimate therapeutic application of its derivatives is crucial for researchers and professionals in the field of drug development. This guide provides a foundational understanding of this key intermediate and its role in advancing cancer therapy.

References

A Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 73742-45-7): Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, also known by synonyms such as 5-chloro-6-chloromethyluracil and the abbreviation CCMU, is a pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1][2] Its primary importance lies in its role as a key precursor for the synthesis of Tipiracil, a potent thymidine phosphorylase inhibitor.[1] Tipiracil is a critical component of the combination anticancer drug trifluridine/tipiracil (marketed as Lonsurf), which is used in the treatment of metastatic colorectal cancer and gastric cancer. This guide provides an in-depth overview of the compound's chemical properties, synthesis, and its pivotal role in drug development for an audience of researchers and scientists.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties are crucial for its characterization and handling in a laboratory setting.

Table 1: Compound Identification

IdentifierValueReference
CAS Number 73742-45-7[2][3]
IUPAC Name 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[2]
Molecular Formula C₅H₄Cl₂N₂O₂[2][3]
Synonyms 5-chloro-6-chloromethyluracil, CCMU, Tipiracil Impurity 9[1][2]
InChIKey BXVCXZREYQLVTA-UHFFFAOYSA-N[2]
SMILES C(C1=C(C(=O)NC(=O)N1)Cl)Cl[2][3]

Table 2: Physicochemical and Spectral Data

PropertyValueReference
Molecular Weight 195.00 g/mol [2][3]
Exact Mass 193.9649828 Da[2]
Appearance Yellow solid[1]
Topological Polar Surface Area 58.2 Ų[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
¹H NMR (DMSO-d₆) δ 4.73 (s, 2H), 11.1 (br, s, 2H)[1]

Synthesis of this compound

A robust and scalable synthesis method for this compound starts from orotic acid and involves a three-step reaction sequence.[1] This process is designed for stability, high yield, and suitability for industrial production.[1]

  • Alpha-Chlorination: Orotic acid is first subjected to a chlorination reaction to produce an alpha-chloro orotic acid intermediate.[1]

  • Carboxyl Reduction: The carboxyl group of the intermediate is then reduced to a hydroxymethyl group, yielding 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione.[1]

  • Chlorination Displacement: The final step involves a chlorination displacement reaction, typically using an agent like thionyl chloride, to convert the hydroxymethyl group into the target chloromethyl group.[1]

Synthesis_Workflow A Orotic Acid B alpha-Chloro Orotic Acid Compound A->B  Chlorination of  alpha-hydrogen C 5-Chloro-6-(hydroxymethyl)- pyrimidine-2,4(1H,3H)-dione B->C  Carboxyl Group  Reduction D 5-Chloro-6-(chloromethyl)- pyrimidine-2,4(1H,3H)-dione (Final Product) C->D  Chlorination  Displacement

A three-step synthesis pathway from orotic acid.

The following protocol is an example of the final conversion of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione to the target compound, as adapted from patent literature.[1]

  • Setup: To a reaction vessel containing 600 mL of dichloromethane, add 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione and 20 mL of DMF at a temperature of 25-30 °C.

  • Reaction: Heat the mixture to reflux. Slowly add 400 g of thionyl chloride dropwise.

  • Monitoring: Continue refluxing until the starting material is consumed, as monitored by an appropriate method (e.g., TLC, HPLC).

  • Workup: Cool the reaction mixture to room temperature and filter the resulting solid.

  • Purification: Rinse the filter cake with dichloromethane.

  • Isolation: Dry the collected solid under hot air at 50-60 °C to yield the final product.

This procedure has been reported to produce a 92% yield of 5-chloro-6-(chloromethyl)-2,4(1H,3H)-pyrimidinedione as a yellow solid.[1]

Role in Drug Development and Mechanism of Action

The primary application of this compound is its use as a key building block in the synthesis of Tipiracil.[1] Tipiracil is not therapeutically active on its own but functions as a "potentiator" in combination therapy.

Thymidine phosphorylase (TP) is an enzyme that degrades pyrimidine nucleoside analogues, such as the anticancer agent trifluridine, into inactive forms. This rapid degradation limits the bioavailability and efficacy of trifluridine when administered alone. Tipiracil potently inhibits the activity of thymidine phosphorylase.[4] By co-administering Tipiracil with trifluridine, the degradation of trifluridine is blocked, leading to higher systemic concentrations and enhanced antitumor activity.

MoA_Diagram cluster_0 Pharmacological Interaction Trifluridine Trifluridine (Anticancer Drug) Inactive Inactive Metabolite Trifluridine->Inactive Degradation TP Thymidine Phosphorylase (TP) Enzyme Tipiracil Tipiracil (Derived from CCMU) Tipiracil->TP  Inhibits

Mechanism of Tipiracil in preventing Trifluridine degradation.

Further Research

While this compound is primarily valued as a synthetic intermediate, the broader class of pyrimidine-2,4-dione derivatives has been investigated for a range of biological activities. Studies on related structures have revealed potential as antimicrobial and cytotoxic agents, suggesting that derivatives of this core could be explored for novel therapeutic applications.[5] Furthermore, various substituted uracil derivatives have been synthesized and evaluated as inhibitors of thymidine phosphorylase, highlighting the rich potential of this chemical scaffold in medicinal chemistry.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-chloro-6-chloromethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-6-chloromethyluracil is a key heterocyclic compound with significant applications in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the anticancer drug Tipiracil. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance as a precursor to a thymidine phosphorylase inhibitor. The information is presented to support researchers and professionals in drug discovery and development in understanding and utilizing this important molecule.

Introduction

5-chloro-6-chloromethyluracil, a di-chlorinated derivative of the pyrimidine nucleobase uracil, is a compound of significant interest in the pharmaceutical industry. Its reactive chloromethyl group at the C6 position and the chloro substituent at the C5 position make it a versatile building block for the synthesis of a variety of substituted uracil derivatives. A prime example of its utility is its role as a key precursor in the manufacture of Tipiracil, which is a component of the oral combination anticancer drug Lonsurf® (trifluridine/tipiracil)[1]. Tipiracil acts as a potent inhibitor of thymidine phosphorylase, an enzyme involved in the degradation of the cytotoxic agent trifluridine, thereby enhancing its bioavailability and antitumor efficacy[2][3]. This guide aims to provide a detailed repository of the known physical, chemical, and biological properties of 5-chloro-6-chloromethyluracil.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-chloro-6-chloromethyluracil is presented in the table below. It is important to note that some of these properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O₂[4]
Molecular Weight 195.00 g/mol [4]
Appearance Light brown solid[5][6]
Melting Point 270-275 °C (decomposes)[7]
Boiling Point Not experimentally determined; predicted to be high with decomposition.
Density (predicted) 1.63 ± 0.1 g/cm³[7]
pKa (predicted) 5.73 ± 0.10[7]
Solubility Soluble in N,N-dimethylformamide (N,N-DMF). Sparingly soluble in water and many common organic solvents.[8]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the uracil ring and the methylene protons of the chloromethyl group. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbon of the chloromethyl group.

Note: Specific, publicly available, and fully assigned NMR spectra for 5-chloro-6-chloromethyluracil are currently limited. Researchers should perform their own spectral analysis for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 5-chloro-6-chloromethyluracil is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching vibrations of the amide groups in the uracil ring.

  • C=O stretching vibrations of the two carbonyl groups.

  • C=C stretching of the alkene bond within the ring.

  • C-Cl stretching vibrations from both the chloro and chloromethyl substituents.

Mass Spectrometry (MS)

The mass spectrum of 5-chloro-6-chloromethyluracil should show a molecular ion peak (M+) corresponding to its molecular weight (194.96 g/mol for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. Fragmentation patterns would likely involve the loss of the chloromethyl group and other characteristic cleavages of the uracil ring[1][9][10].

Experimental Protocols

Synthesis of 5-chloro-6-chloromethyluracil

A common and scalable synthesis of 5-chloro-6-chloromethyluracil proceeds from ethyl acetoacetate[5][6][11]. The overall synthetic scheme is a two-step process involving chlorination followed by cyclocondensation with urea.

Step 1: Synthesis of Ethyl 2,4-dichloroacetoacetate

  • To a three-necked flask equipped with a stirrer and a dropping funnel, add ethyl 4-chloroacetoacetate (100 g) and dichloromethane (500 ml).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add sulfuryl chloride (86.17 g) dropwise, maintaining the temperature between 0-5 °C.

  • Allow the reaction to proceed for 8 hours at this temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any volatile byproducts.

  • The crude product, ethyl 2,4-dichloroacetoacetate, can be purified by vacuum distillation.

Step 2: Synthesis of 5-chloro-6-chloromethyluracil

  • In a three-necked flask, add urea (10 g) and polyphosphoric acid (200 g) at room temperature.

  • To this mixture, add the ethyl 2,4-dichloroacetoacetate (33.17 g) from the previous step.

  • Initiate mechanical stirring and heat the reaction mixture to 90-100 °C.

  • Maintain this temperature for 14-16 hours.

  • After the reaction is complete, cool the mixture to 50 °C and carefully add 200 ml of water.

  • Further cool the mixture to 20-30 °C, which should result in the precipitation of the product.

  • Filter the solid product and wash the filter cake with ethyl acetate.

  • Dry the solid to obtain 5-chloro-6-chloromethyluracil as a light brown powder.

Purification

The crude 5-chloro-6-chloromethyluracil can be purified by recrystallization. The choice of solvent will depend on the impurities present, but polar aprotic solvents or mixtures with alcohols could be explored. Due to its limited solubility in many common solvents, washing the crude product with a solvent in which the impurities are soluble but the product is not, such as ethyl acetate, is an effective purification step[5][6]. Column chromatography is generally challenging due to the compound's poor solubility in many organic solvents[8].

Characterization

The identity and purity of the synthesized 5-chloro-6-chloromethyluracil should be confirmed using a combination of analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Spectroscopy: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the chemical structure.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound. A patent claims a purity of up to 99.4% can be achieved with the described synthesis method[8].

Chemical Reactivity

The chemical reactivity of 5-chloro-6-chloromethyluracil is dominated by the two chloro substituents. The chloromethyl group at the C6 position is particularly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, which is a key step in the synthesis of Tipiracil and other biologically active uracil derivatives[12]. The chlorine atom at the C5 position is less reactive towards nucleophilic aromatic substitution but can still participate in certain chemical transformations.

Biological Significance and Signaling Pathways

5-chloro-6-chloromethyluracil itself is primarily of interest as a synthetic intermediate. Its biological significance is realized through its conversion to derivatives like Tipiracil.

Inhibition of Thymidine Phosphorylase

Tipiracil, synthesized from 5-chloro-6-chloromethyluracil, is a potent inhibitor of the enzyme thymidine phosphorylase (TP)[2][3]. TP is a key enzyme in the pyrimidine salvage pathway and is responsible for the degradation of thymidine and other pyrimidine nucleosides, including the anticancer drug trifluridine[13].

The mechanism of action of the combination drug trifluridine/tipiracil involves two key steps:

  • Trifluridine's Cytotoxicity: Trifluridine, a thymidine analog, is incorporated into the DNA of cancer cells, leading to DNA damage and apoptosis[14].

  • Tipiracil's Protective Role: When administered orally, trifluridine is rapidly metabolized and inactivated by thymidine phosphorylase in the gastrointestinal tract and liver. Tipiracil inhibits this enzymatic degradation, thereby increasing the systemic bioavailability of trifluridine and enhancing its anticancer effects[15][16].

The inhibition of thymidine phosphorylase by Tipiracil is a critical component of the therapeutic strategy.

Thymidine_Phosphorylase_Inhibition cluster_drug Oral Administration cluster_body Systemic Circulation & Target Cells cluster_metabolism Metabolism cluster_action Anticancer Action Trifluridine Trifluridine TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolized by DNA_incorporation Incorporation into Cancer Cell DNA Trifluridine->DNA_incorporation Leads to Tipiracil Tipiracil (from 5-chloro-6-chloromethyluracil) Tipiracil->TP Inhibits Inactive_Metabolite Inactive Metabolite TP->Inactive_Metabolite Produces DNA_damage DNA Damage & Apoptosis DNA_incorporation->DNA_damage

Caption: Mechanism of action of the trifluridine/tipiracil combination drug.

Uracil Metabolism

Uracil and its derivatives are integral to cellular metabolism. The biosynthesis of uracil nucleotides is a fundamental process for RNA synthesis. Conversely, the degradation of uracil provides the cell with nitrogen and carbon sources[15][17]. The inhibition of enzymes within these pathways, such as thymidine phosphorylase, is a well-established strategy in cancer chemotherapy.

Uracil_Metabolism cluster_synthesis Anabolism (Synthesis) cluster_degradation Catabolism (Degradation) Orotic_acid Orotic Acid UMP Uridine Monophosphate (UMP) Orotic_acid->UMP UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP RNA RNA UTP->RNA Uracil Uracil RNA->Uracil Degradation Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Beta_ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_ureidopropionate Dihydropyrimidinase Beta_alanine β-Alanine Beta_ureidopropionate->Beta_alanine β-Ureidopropionase

Caption: Simplified overview of uracil anabolism and catabolism pathways.

Conclusion

5-chloro-6-chloromethyluracil is a molecule of considerable importance in the field of medicinal chemistry. Its physical and chemical properties, particularly its reactivity, make it an ideal starting material for the synthesis of complex uracil derivatives with significant biological activity. The detailed synthetic protocol and understanding of its role as a precursor to the thymidine phosphorylase inhibitor Tipiracil, as outlined in this guide, provide a solid foundation for researchers and drug development professionals. Further investigation into the experimental determination of all its physical properties and the full elucidation of its spectral characteristics will undoubtedly contribute to its broader application in the development of novel therapeutics.

References

In-Depth Technical Guide: 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The structured data and detailed information are intended to support research and development activities.

Core Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Weight 195.00 g/mol [1]
195.00300 g/mol [2]
Molecular Formula C₅H₄Cl₂N₂O₂[1][2]
Exact Mass 193.9649828 Da[1][2]
IUPAC Name 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[1]
CAS Number 73742-45-7[1][2]
Synonyms 5-chloro-6-chloromethyluracil; 5-chloro-6-(chloromethyl)-2,4-dihydroxypyrimidine; this compound[2]
Density 1.63 g/cm³[2]
Polar Surface Area (PSA) 65.72 Ų[2]
LogP (XLogP3) 0.45540[2]
Refractive Index 1.583[2]

Experimental Protocols and Further Data

At present, detailed, publicly available experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. Similarly, specific signaling pathways directly modulated by this compound have not been sufficiently characterized to warrant a diagrammatic representation.

Researchers interested in working with this compound would typically adapt general synthetic methodologies for halogenated pyrimidines. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required for structural confirmation and purity assessment.

Logical Relationship of Physicochemical Data

The following diagram illustrates the logical flow from the compound's identity to its key physicochemical properties, which are foundational for any research or development application.

G A 5-Chloro-6-(chloromethyl)pyrimidine- 2,4(1H,3H)-dione B Molecular Formula C₅H₄Cl₂N₂O₂ A->B Determines C Structural Identifiers (CAS, IUPAC) A->C Identified by D Calculated Properties (Molecular Weight, Exact Mass) B->D Allows Calculation of F Research & Development Applications C->F Reference for D->F Inform E Physicochemical Properties (Density, LogP, PSA) E->F Guide

Caption: Logical workflow from compound identification to its application-guiding properties.

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate and potential impurity in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. This document details the compound's chemical properties, synthesis, and its significant role in the development of anticancer therapeutics. While direct quantitative data on its biological activity is not extensively available in public literature, this guide infers its potential mechanism of action based on its structural relationship to Tipiracil and provides detailed experimental protocols for its evaluation as a thymidine phosphorylase inhibitor. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Identification

This compound, also known as 5-chloro-6-chloromethyluracil, is a pyrimidine derivative with the molecular formula C₅H₄Cl₂N₂O₂.[1] Its chemical structure and key identifying information are summarized below.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 5-chloro-6-chloromethyluracil, CCMUN/A
CAS Number 73742-45-7[1]
Molecular Formula C₅H₄Cl₂N₂O₂[1]
Molecular Weight 195.00 g/mol N/A
Appearance Yellow solid (as described in synthesis)[2]

Synthesis

A patented method for the preparation of this compound utilizes orotic acid as the starting material. The synthesis involves a three-step process: chlorination of the alpha-hydrogen of orotic acid, reduction of the carboxylic acid to a hydroxymethyl group, and a subsequent chlorination displacement reaction to yield the final product.[2] This process is reported to be simple, stable, high-yielding, and suitable for industrial production.[2]

Experimental Protocol: Synthesis from 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

This protocol is adapted from a patented synthesis method.[2]

Materials:

  • 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a suitable reaction vessel, add 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione and 20 ml of DMF to 600 ml of dichloromethane at 25-30 °C.

  • Heat the mixture to reflux.

  • Slowly add 400 g of thionyl chloride dropwise to the refluxing mixture.

  • Continue refluxing until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Rinse the filter cake with dichloromethane.

  • Dry the collected solid under hot air at 50-60 °C to obtain this compound.

Expected Yield: Approximately 92% (62 g, 0.32 mol).[2]

Characterization: The product can be characterized by ¹H NMR spectroscopy. (DMSO-d₆) δ 4.73 (s, 2H), 11.1 (br, s, 2H).[2]

Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of this compound are limited in publicly available literature, its primary significance lies in its role as a key precursor in the synthesis of Tipiracil . Tipiracil is a potent inhibitor of thymidine phosphorylase (TP) , an enzyme that plays a crucial role in the pyrimidine salvage pathway and is implicated in tumor angiogenesis.

Thymidine phosphorylase is responsible for the degradation of the anticancer drug trifluridine. By inhibiting TP, Tipiracil increases the bioavailability and efficacy of trifluridine. Given that this compound is a direct precursor to Tipiracil, it is highly probable that it also possesses inhibitory activity against thymidine phosphorylase. The reactive chloromethyl group at the 6-position of the uracil ring is a key feature that can covalently interact with nucleophilic residues in the active site of enzymes.

The proposed mechanism of action for uracil-based TP inhibitors involves the interaction of the uracil ring with the enzyme's active site, while the substituent at the 6-position can form additional interactions, leading to potent inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of thymidine phosphorylase in trifluridine metabolism and a general workflow for evaluating TP inhibitors.

Trifluridine_Metabolism cluster_0 Trifluridine Trifluridine (Active Drug) Inactive_Metabolite Inactive Metabolite Trifluridine->Inactive_Metabolite Metabolism TP Thymidine Phosphorylase (TP) Tipiracil Tipiracil / this compound Tipiracil->TP Inhibition

Caption: Role of Thymidine Phosphorylase in Trifluridine Metabolism.

TP_Inhibition_Workflow start Start: Compound Synthesis assay In vitro TP Inhibition Assay (Spectrophotometric or HPLC) start->assay data Data Analysis: Calculate IC50 / Ki assay->data end End: Identify Potent Inhibitors data->end

Caption: General Workflow for Evaluating Thymidine Phosphorylase Inhibitors.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the inhibitory activity of this compound against thymidine phosphorylase.

Spectrophotometric Assay for Thymidine Phosphorylase Inhibition

This assay measures the decrease in absorbance at 290 nm as thymidine is converted to thymine by thymidine phosphorylase.

Materials:

  • Recombinant human thymidine phosphorylase (TP)

  • Thymidine

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

  • In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

  • Add 10 µL of the diluted inhibitor solution or DMSO (for control) to the appropriate wells.

  • Add 20 µL of the TP enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of a 1.5 mM thymidine solution to each well.

  • Immediately measure the absorbance at 290 nm at time zero and then at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

HPLC-Based Assay for Thymidine Phosphorylase Inhibition

This method directly measures the formation of thymine from thymidine.

Materials:

  • Recombinant human thymidine phosphorylase (TP)

  • Thymidine

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound (dissolved in DMSO)

  • Perchloric acid (for reaction termination)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare reaction mixtures as described in the spectrophotometric assay (steps 1-5).

  • Initiate the reaction by adding 20 µL of a 1.5 mM thymidine solution and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold perchloric acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

  • Use a suitable mobile phase (e.g., a gradient of methanol in ammonium acetate buffer) to separate thymidine and thymine.

  • Monitor the elution profile at 267 nm.

  • Quantify the amount of thymine produced by comparing the peak area to a standard curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data

CompoundTargetAssay TypeIC₅₀ / KᵢReference
Tipiracil Thymidine PhosphorylaseEnzyme InhibitionIC₅₀: ~1.9 µM(Inferred from multiple sources)
Tipiracil Thymidine PhosphorylaseEnzyme InhibitionKᵢ: (Not consistently reported)N/A

It is anticipated that this compound would exhibit inhibitory activity against thymidine phosphorylase, though likely with a different potency compared to Tipiracil. Further experimental investigation is required to determine its specific inhibitory constants.

Conclusion

This compound is a crucial chemical entity in the synthesis of the thymidine phosphorylase inhibitor Tipiracil. Its chemical structure, particularly the reactive chloromethyl group, suggests its potential as a biological active molecule, likely through the inhibition of thymidine phosphorylase. While direct evidence of its inhibitory potency is lacking in current literature, the established protocols for TP inhibition assays provide a clear path for its evaluation. This technical guide serves as a foundational resource for researchers interested in the synthesis, evaluation, and potential therapeutic applications of this and related pyrimidine derivatives in the field of oncology and beyond. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Application in the Development of Tipiracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key chemical intermediate in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. This document details the compound's synonyms, physicochemical properties, and provides an in-depth look at its synthesis methodologies. Furthermore, it elucidates the mechanism of action of Tipiracil and its significance in cancer therapy, supported by relevant clinical trial data. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and development.

Introduction

This compound, also widely known as 5-chloro-6-chloromethyluracil, is a pyrimidine derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a crucial precursor for the synthesis of Tipiracil.[1] Tipiracil is a component of the combination anticancer drug trifluridine/tipiracil (marketed as Lonsurf®), which is used for the treatment of metastatic colorectal cancer.[2][3] Tipiracil's function is to inhibit the enzyme thymidine phosphorylase, thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability and antitumor activity.[2][3] This guide will delve into the chemical and physical characteristics of this compound, its synthesis, and its ultimate application in the formation of Tipiracil.

Compound Profile: Synonyms and Physicochemical Properties

A clear identification of this compound is critical for researchers. Below is a list of its common synonyms and a table summarizing its key physicochemical properties.

Synonyms:

  • 5-chloro-6-chloromethyluracil[4]

  • 5-Chloro-6-(chloromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione[5]

  • 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[5]

  • 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-(chloromethyl)-[5]

  • Tipiracil Impurity 9[5]

  • CAS Number: 73742-45-7[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₄Cl₂N₂O₂[5][6]
Molecular Weight195.00 g/mol [5][6]
AppearanceSolid[7]
Melting Point257 °C (decomposition)[8][9]
Purity≥99%[1]
InChIInChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11)[5]
InChIKeyBXVCXZREYQLVTA-UHFFFAOYSA-N[5]
SMILESC(C1=C(C(=O)NC(=O)N1)Cl)Cl[5]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Tipiracil. Several synthetic routes have been reported, with a common method involving the chlorination of a uracil derivative.

Synthesis from 6-(Chloromethyl)uracil

A frequently cited method involves the direct chlorination of 6-(chloromethyl)uracil.

Experimental Protocol: Chlorination of 6-(Chloromethyl)uracil

This protocol is based on the general description of the reaction.[9]

  • Materials: 6-(Chloromethyl)uracil, sulfuryl chloride, acetic acid.

  • Procedure:

    • Dissolve 6-(Chloromethyl)uracil in acetic acid.

    • Slowly add sulfuryl chloride to the solution while maintaining a controlled temperature.

    • Stir the reaction mixture until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the product, 5-chloro-6-(chloromethyl)uracil, can be isolated through precipitation by adding the reaction mixture to water.

    • The precipitate is then filtered, washed, and dried to yield the final product.

Synthesis from Ethyl Acetoacetate

An alternative patented method describes a multi-step synthesis starting from ethyl acetoacetate.[4]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol is a summary of the patented method.[4]

  • Step 1: Synthesis of 2,4-dichloroacetyl ethyl acetate

    • Ethyl acetoacetate is used as the starting material.

    • A chlorination reaction is performed to prepare 4-chloroacetyl ethyl acetate.

    • A subsequent chlorination reaction yields 2,4-dichloroacetyl ethyl acetate.

  • Step 2: Cyclization with Urea

    • The 2,4-dichloroacetyl ethyl acetate obtained in the previous step is reacted with urea in an acidic solvent.

    • The reaction is carried out under heating conditions to facilitate the cyclization and formation of the pyrimidinedione ring.

    • This step yields the final product, 5-chloro-6-(chloromethyl)uracil.

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to Tipiracil.

G cluster_synthesis Synthesis of this compound cluster_tipiracil_synthesis Synthesis of Tipiracil A 6-(Chloromethyl)uracil B Chlorination (e.g., with Sulfuryl Chloride) A->B Reagents C This compound B->C Product D This compound E Reaction with 2-iminopyrrolidine D->E Starting Material F Tipiracil E->F Final Product

Synthesis Workflow of this compound and Tipiracil.

Role in Tipiracil Synthesis and Mechanism of Action

The primary application of this compound is as a key intermediate in the synthesis of Tipiracil. Tipiracil, in combination with trifluridine, forms the anticancer agent TAS-102.

Synthesis of Tipiracil

The synthesis of Tipiracil involves the reaction of this compound with 2-iminopyrrolidine. This reaction results in the formation of the final Tipiracil molecule.

Mechanism of Action of Tipiracil

Tipiracil is a potent inhibitor of thymidine phosphorylase (TPase).[2][3] TPase is an enzyme that plays a crucial role in the metabolism of pyrimidine nucleosides, including the chemotherapeutic agent trifluridine. By inhibiting TPase, Tipiracil prevents the breakdown of trifluridine, thereby increasing its systemic exposure and allowing for its incorporation into the DNA of cancer cells.[2][3] This leads to DNA damage and ultimately, cancer cell death.

The following diagram illustrates the mechanism of action of the trifluridine/tipiracil combination.

G cluster_moa Mechanism of Action of Trifluridine/Tipiracil Trifluridine Trifluridine TPase Thymidine Phosphorylase (TPase) Trifluridine->TPase Metabolized by DNA_incorporation Incorporation into Cancer Cell DNA Trifluridine->DNA_incorporation Leads to Tipiracil Tipiracil Tipiracil->TPase Inhibits Metabolism Metabolism and Inactivation TPase->Metabolism DNA_damage DNA Damage and Cell Death DNA_incorporation->DNA_damage Results in

Mechanism of action of the trifluridine and tipiracil combination therapy.

Clinical Significance of Tipiracil

The combination of trifluridine and tipiracil has demonstrated significant clinical efficacy in the treatment of patients with metastatic colorectal cancer who have been previously treated with other chemotherapies. Clinical trials have shown that this combination therapy improves overall survival and progression-free survival in this patient population.[10][11]

Table 2: Selected Clinical Trial Data for Trifluridine/Tipiracil

TrialPhasePatient PopulationKey FindingsReference
SUNLIGHT3Refractory Metastatic Colorectal CancerTrifluridine/tipiracil plus bevacizumab resulted in longer overall survival (10.8 months) compared to trifluridine/tipiracil alone (7.5 months).[11]
Randomized Study2Chemorefractory Metastatic Colorectal CancerTrifluridine/tipiracil plus bevacizumab significantly improved progression-free survival (5.9 months vs. 2.6 months) and overall survival (10.3 months vs. 7.3 months) compared to trifluridine/tipiracil monotherapy.[10]
Phase II Study2Metastatic Colorectal Cancer (third-line)Trifluridine/tipiracil with bevacizumab showed a median progression-free survival of 5.6 months and an overall survival of 11.5 months.[12]

Conclusion

This compound is a vital building block in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. Its efficient synthesis is paramount for the production of the clinically important anticancer drug, trifluridine/tipiracil. This guide has provided a detailed overview of the synonyms, properties, and synthesis of this key intermediate, as well as the mechanism of action and clinical relevance of its end product, Tipiracil. The information presented herein serves as a valuable technical resource for professionals in the field of oncology drug development.

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (CCMU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as CCMU, is a critical chemical intermediate in the synthesis of various pharmacologically active compounds. Its significance is most pronounced in its role as a key precursor to Tipiracil, a thymidine phosphorylase inhibitor used in combination with the cytotoxic agent trifluridine for the treatment of certain cancers. This technical guide provides a comprehensive review of the available literature on CCMU, focusing on its synthesis, chemical properties, and the limited available data on its biological context. Detailed experimental protocols for its synthesis are provided, and all available quantitative data is summarized. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, chemical synthesis, and drug development.

Chemical Properties and Identification

This compound is a halogenated derivative of uracil. Its chemical structure and basic properties are summarized below.

PropertyValueReference
IUPAC Name 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[1]
Synonyms 5-chloro-6-chloromethyluracil, CCMU[1]
CAS Number 73742-45-7[1][2]
Molecular Formula C₅H₄Cl₂N₂O₂[1][2]
Molecular Weight 195.00 g/mol [1]
Appearance Light brown to yellow solid (as described in synthesis)
Solubility Soluble in polar organic solvents

Spectroscopic Data:

TypeDataReference
¹H NMR (DMSO-d₆) δ 4.73 (s, 2H), 11.1 (br s, 2H)

Synthesis of this compound (CCMU)

Several synthetic routes to CCMU have been reported, primarily in the patent literature. These methods often focus on achieving high yield and purity for its use as a pharmaceutical intermediate.

Synthesis from Orotic Acid

A patented method describes a three-step synthesis starting from orotic acid. This process involves the chlorination of the alpha position of the carboxylic acid, followed by reduction to a hydroxymethyl group, and a final chlorination step.

Experimental Workflow:

Synthesis_from_Orotic_Acid orotic_acid Orotic Acid alpha_chloro Alpha-chloro Orotic Acid orotic_acid->alpha_chloro Chlorination hydroxymethyl 5-Chloro-6-(hydroxymethyl)- pyrimidine-2,4(1H,3H)-dione alpha_chloro->hydroxymethyl Reduction ccmu 5-Chloro-6-(chloromethyl)pyrimidine- 2,4(1H,3H)-dione (CCMU) hydroxymethyl->ccmu Chlorination

Caption: Synthesis of CCMU from Orotic Acid.

Detailed Experimental Protocol (Example from Patent):

  • Step 1: Synthesis of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione This intermediate is prepared from alpha-chloro orotic acid through a reduction reaction. (Note: The patent does not provide a detailed protocol for this specific step, but rather for the subsequent step).

  • Step 2: Synthesis of 5-chloro-6-(chloromethyl)-2,4-(1H,3H)-pyrimidinedione (CCMU) To a solution of 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione in 600 ml of dichloromethane and 20 ml of DMF at 25-30 °C, the mixture is heated to reflux. 400 g of thionyl chloride is then slowly added dropwise. The reaction is refluxed until the starting material is consumed. After cooling to room temperature, the mixture is filtered. The filter cake is washed with dichloromethane and dried under hot air at 50-60 °C to yield 62 g (0.32 mol) of a yellow solid. The reported yield for this step is 92%.

Synthesis from Ethyl Acetoacetate and Urea

Another patented approach utilizes readily available starting materials, ethyl acetoacetate and urea. This method involves a two-step chlorination of ethyl acetoacetate followed by a cyclization reaction with urea.

Experimental Workflow:

Synthesis_from_Ethyl_Acetoacetate ethyl_acetoacetate Ethyl Acetoacetate chloroacetyl Ethyl 4-chloroacetoacetate ethyl_acetoacetate->chloroacetyl Chlorination dichloroacetyl Ethyl 2,4-dichloroacetoacetate chloroacetyl->dichloroacetyl Chlorination ccmu 5-Chloro-6-(chloromethyl)pyrimidine- 2,4(1H,3H)-dione (CCMU) dichloroacetyl->ccmu urea Urea urea->ccmu Cyclization (Acidic solvent, heat)

Caption: Synthesis of CCMU from Ethyl Acetoacetate.

Detailed Experimental Protocol (Example from Patent):

  • Step 1: Synthesis of Ethyl 2,4-dichloroacetoacetate At 0°C, 100g of ethyl 4-chloroacetoacetate and 500ml of dichloromethane are added to a three-necked flask and stirred. 86.17g of sulfuryl chloride is then slowly added dropwise while maintaining the temperature at 0-5°C. The reaction proceeds for 8 hours. After completion, the reaction mixture is concentrated and distilled under reduced pressure to yield 75 grams of ethyl 2,4-dichloroacetoacetate.

  • Step 2: Synthesis of 5-chloro-6-(chloromethyl)uracil (CCMU) At room temperature, 10 grams of urea, 33.17 grams of ethyl 2,4-dichloroacetoacetate, and 200 grams of polyphosphoric acid are sequentially added to a three-necked flask. Mechanical stirring is initiated, and the mixture is heated to 100°C and reacted for 16 hours. After completion, the reaction is cooled to 50°C, and 200ml of water is added. The temperature is further reduced to 20-30°C, and the mixture is filtered. The filter cake is rinsed with ethyl acetate and dried to obtain a light brown solid of 5-chloro-6-(chloromethyl)uracil.

Synthesis from 6-(Chloromethyl)uracil

A common laboratory-scale synthesis involves the direct chlorination of 6-(chloromethyl)uracil.

Experimental Workflow:

Synthesis_from_6-Chloromethyluracil chloromethyluracil 6-(Chloromethyl)uracil ccmu 5-Chloro-6-(chloromethyl)pyrimidine- 2,4(1H,3H)-dione (CCMU) chloromethyluracil->ccmu Chlorination (Sulfuryl chloride, Acetic acid) Role_of_CCMU ccmu 5-Chloro-6-(chloromethyl)pyrimidine- 2,4(1H,3H)-dione (CCMU) tipiracil Tipiracil ccmu->tipiracil Synthesis tp Thymidine Phosphorylase tipiracil->tp Inhibits trifluridine Trifluridine tp->trifluridine Degrades anticancer Anticancer Effect trifluridine->anticancer Leads to

References

An In-depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound in medicinal chemistry. It details two primary synthetic routes, starting from orotic acid and ethyl acetoacetate, respectively, and presents detailed experimental protocols. The guide summarizes the known quantitative and spectroscopic data for the compound and its precursors. Furthermore, it elucidates the biological significance of this molecule as a crucial intermediate in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil, a component of the anticancer drug Lonsurf® (trifluridine/tipiracil). This is illustrated through a signaling pathway diagram. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

This compound, also known as 5-chloro-6-(chloromethyl)uracil, is a halogenated pyrimidine derivative. Its structural features, particularly the reactive chloromethyl group, make it a versatile building block in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, and as such, its derivatives are of significant interest in the field of drug discovery. The primary focus of this guide is to provide a detailed technical overview of its synthesis, characterization, and its pivotal role as a precursor to the thymidine phosphorylase inhibitor, Tipiracil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 73742-45-7[1]
Molecular Formula C₅H₄Cl₂N₂O₂[1]
Molecular Weight 195.00 g/mol [2]
IUPAC Name 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[2]
Synonyms 5-chloro-6-chloromethyluracil, CCMU[2]
Appearance Yellow solid
Melting Point >280 °C (decomposes) for 6-chlorouracil[3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported, starting from either orotic acid or ethyl acetoacetate.

Synthesis from Orotic Acid

This pathway involves a three-step process: chlorination of orotic acid, reduction of the carboxylic acid to a hydroxymethyl group, and subsequent chlorination of the alcohol.

Experimental Protocol:

Step 1: Synthesis of 5-Chloroorotic Acid

  • Detailed experimental parameters for this step were not fully available in the searched literature. General procedures for the chlorination of uracil derivatives often employ reagents like N-chlorosuccinimide (NCS) in a suitable solvent.

Step 2: Synthesis of 5-Chloro-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • The 6-carboxyl group of 5-chloroorotic acid is reduced to a hydroxymethyl group. This reduction can be achieved using a suitable reducing agent.

Step 3: Synthesis of this compound

  • To a solution of 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione in 600 ml of dichloromethane, add 20 ml of DMF at 25-30 °C.

  • Heat the mixture to reflux.

  • Slowly add 400 g of thionyl chloride dropwise.

  • Continue refluxing until the starting material is consumed (monitored by a suitable method, e.g., TLC).

  • Cool the reaction mixture to room temperature and filter the precipitate.

  • Wash the filter cake with dichloromethane.

  • Dry the collected solid under hot air at 50-60 °C to yield the final product.

  • Yield: 62 g (92%) of a yellow solid.

Synthesis from Ethyl Acetoacetate

This alternative two-step synthesis begins with the chlorination of ethyl acetoacetate followed by cyclization with urea.[4]

Experimental Protocol:

Step 1: Synthesis of Ethyl 2,4-dichloroacetoacetate [4]

  • At 0°C, add 100g of ethyl 4-chloroacetoacetate and 500ml of dichloromethane to a three-necked flask.[4]

  • Stir the mixture at 0°C and slowly add 86.17g of sulfuryl chloride dropwise, maintaining the temperature at 0-5°C.[4]

  • Allow the reaction to proceed for 8 hours.[4]

  • After completion, concentrate the reaction mixture and distill under reduced pressure to obtain ethyl 2,4-dichloroacetoacetate.[4]

Step 2: Synthesis of this compound [4]

  • At room temperature, sequentially add 10 grams of urea, 33.17 grams of ethyl 2,4-dichloroacetoacetate, and 200 grams of polyphosphoric acid to a three-necked flask.[4]

  • Start mechanical stirring and heat the mixture to 90-100°C.[4]

  • Maintain the reaction for 14-16 hours.[4]

  • After the reaction is complete, cool the mixture to 50°C and add 200ml of water.[4]

  • Further, cool to 20-30°C and filter the precipitate.[4]

  • Wash the filter cake with ethyl acetate and dry to obtain the final product as a light brown solid.[4]

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound and its related precursor, 6-(chloromethyl)uracil.

Data TypeThis compound6-(Chloromethyl)uracil
¹H NMR (DMSO-d₆) δ 4.73 (s, 2H), 11.1 (br, s, 2H)(DMSO-d₆) δ 12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH)
¹³C NMR Data not available in search resultsData reported to be characterized but specific shifts not found in search results.[5]
IR (KBr, ν cm⁻¹) Data not available in search results3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 1380 (C-N), 841 (N-H), 790 (C-Cl)
Mass Spec Data not available in search resultsData not available in search results

Biological Significance and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Tipiracil. Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that plays a key role in the pyrimidine salvage pathway.

Thymidine phosphorylase is responsible for the degradation of thymidine and other pyrimidine nucleosides. In the context of cancer therapy, certain chemotherapeutic agents, such as trifluridine, are pyrimidine analogues that exert their cytotoxic effects by being incorporated into DNA, leading to DNA damage and cell death. However, these drugs are often rapidly degraded by thymidine phosphorylase, which limits their efficacy.

Tipiracil, synthesized from this compound, inhibits thymidine phosphorylase, thereby preventing the breakdown of trifluridine. This leads to increased bioavailability and sustained levels of the active drug, enhancing its anti-tumor activity. The combination drug Lonsurf® (trifluridine/tipiracil) is approved for the treatment of metastatic colorectal cancer.

Diagram of the Role of Thymidine Phosphorylase and its Inhibition

Thymidine_Phosphorylase_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Drug Action Thymidine Thymidine Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase (TP) dTMP dTMP Thymidine->dTMP Thymidine Kinase dUMP dUMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA Synthesis dTTP->DNA Trifluridine Trifluridine (Anticancer Drug) Trifluridine->DNA Incorporation into DNA (leads to cell death) Degradation Inactive Metabolites Trifluridine->Degradation Thymidine Phosphorylase (TP) Tipiracil Tipiracil (TP Inhibitor) Tipiracil->Trifluridine Inhibits CCMU 5-Chloro-6-(chloromethyl) -pyrimidine-2,4(1H,3H)-dione CCMU->Tipiracil Precursor

Caption: Role of Thymidine Phosphorylase and its inhibition by Tipiracil.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from orotic acid.

Synthesis_Workflow Start Orotic Acid Step1 Step 1: Chlorination Start->Step1 Intermediate1 5-Chloroorotic Acid Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 5-Chloro-6-(hydroxymethyl) -pyrimidine-2,4(1H,3H)-dione Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Product 5-Chloro-6-(chloromethyl) -pyrimidine-2,4(1H,3H)-dione Step3->Product Purification Purification (Filtration, Washing, Drying) Product->Purification Analysis Characterization (NMR, IR, etc.) Purification->Analysis

Caption: Synthesis workflow from Orotic Acid.

Conclusion

This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of the thymidine phosphorylase inhibitor, Tipiracil. This guide has provided a detailed overview of its synthesis, physicochemical properties, and biological relevance. The experimental protocols and diagrams presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further research and application of this important molecule. While comprehensive spectroscopic data was not fully available in the public domain at the time of this writing, the provided information offers a solid foundation for future work.

References

A Technical Guide to Theoretical Studies of Pyrimidine-2,4-dione Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-dione, commonly known as uracil, is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active compounds.[1][2] Its derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The functionalization of the uracil ring can dramatically alter the molecule's physicochemical and biological properties, making it a versatile template for drug design.[1]

In modern drug development, theoretical and computational studies are indispensable for accelerating the discovery process. These in silico methods provide profound insights into the electronic structure, reactivity, and interaction of molecules at an atomic level, facilitating the rational design of novel therapeutic agents with enhanced efficacy and selectivity.[1] This guide provides a comprehensive overview of the key theoretical methodologies applied to pyrimidine-2,4-dione derivatives, supported by quantitative data, detailed protocols, and visual workflows.

Core Theoretical Methodologies

The theoretical investigation of pyrimidine-2,4-dione derivatives primarily relies on a suite of computational techniques, each offering unique insights into molecular behavior.

Quantum Chemical Calculations

Quantum chemistry provides a powerful framework for investigating molecules at the electronic level.[1] By approximating solutions to the Schrödinger equation, these methods can predict a wide range of molecular properties.

Protocol: Density Functional Theory (DFT) Calculations A prevalent method for studying these derivatives is Density Functional Theory (DFT), often utilizing the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311+G(2d,p).[5][6]

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This provides key parameters like bond lengths and angles.[6]

  • Frequency Calculations: Performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties.

  • Electronic Property Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.[1][5]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Tautomerism Analysis: DFT is used to calculate the relative energies of different tautomers (e.g., keto-enol or amine-imine forms) to determine the most stable form in various environments (gas phase or solution).[7][8] Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).[9]

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and interaction patterns.

Protocol: Receptor-Ligand Docking This protocol is exemplified by studies of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors.[10][11]

  • Target Preparation: The 3D crystal structure of the target protein (e.g., PARP-1 in complex with Olaparib, PDB ID: 5DS3) is obtained from the Protein Data Bank.[10] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the pyrimidine-2,4-dione derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software like Discovery Studio (using the C-Docker protocol) or AutoDock is used to dock the prepared ligands into the defined binding site of the target protein.[10]

  • Analysis: The resulting poses are scored based on binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-scoring poses and key amino acid residues in the binding pocket are analyzed to understand the structural basis of inhibition.[10][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13]

Protocol: 2D-QSAR Model Development As applied to pyrimidine-2,4-dione derivatives against HIV Reverse Transcriptase, the workflow is as follows.

  • Data Set Preparation: A dataset of compounds with known biological activity (e.g., IC50 values) is collected. The IC50 values are typically converted to a logarithmic scale (pIC50). The dataset is then divided into a training set for model building and a test set for external validation.[14]

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound. Quantum chemical descriptors like HOMO/LUMO energies and dipole moment are often derived from DFT calculations.

  • Model Building: Statistical methods like Multiple Linear Regression (MLR) or Multiple Non-Linear Regression (MNLR) are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The model's statistical robustness and predictive power are rigorously validated using techniques such as leave-one-out cross-validation (LOO), Y-scrambling, and evaluation against the external test set.

Visualized Workflows and Pathways

// Nodes Target [label="Target Identification\n& Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [label="Ligand Library Design\n(Pyrimidine-2,4-dione core)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="Virtual Screening", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Docking [label="Molecular Docking", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; QSAR [label="QSAR Modeling", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Hit [label="Hit Identification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; LeadOpt [label="Lead Optimization\n(In Silico)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BioAssay [label="Biological Assays\n(In Vitro / In Vivo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Target -> Ligand [color="#202124"]; Ligand -> Screen [color="#202124"]; Screen -> Docking [dir=none, color="#202124"]; Screen -> QSAR [dir=none, color="#202124"]; {Docking, QSAR} -> Hit [color="#202124"]; Hit -> LeadOpt [color="#202124"]; LeadOpt -> Synthesis [color="#202124"]; Synthesis -> BioAssay [color="#202124"]; BioAssay -> SAR [color="#202124"]; SAR -> LeadOpt [label=" Feedback Loop", style=dashed, color="#202124"]; }

Caption: General workflow for computational drug design.

// Nodes Data [label="1. Data Set Collection\n(Structures & pIC50 values)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Split [label="2. Split Data\n(Training & Test Sets)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desc [label="3. Descriptor Calculation\n(Quantum & Physicochemical)", fillcolor="#FBBC05", fontcolor="#202124"]; Model [label="4. Model Generation\n(e.g., MLR, MNLR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="5. Model Validation\n(Internal & External)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Predict [label="6. Predict Activity\nof New Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Data -> Split [color="#202124"]; Split -> Desc [color="#202124"]; Desc -> Model [color="#202124"]; Model -> Validation [color="#202124"]; Validation -> Predict [color="#202124"]; Validation -> Model [style=dashed, label=" Refine", color="#202124"]; }

Caption: Workflow for developing a QSAR model.

// Nodes DNA_Damage [label="DNA Damage\n(Single-Strand Break)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; PARP1_Activation [label="PARP-1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; PAR [label="PAR Polymer Synthesis", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Repair [label="DNA Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine-2,4-dione\nDerivative (Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="PARP-1 Trapping\n& Inhibition", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collapse [label="Replication Fork Collapse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DNA_Damage -> PARP1_Activation [color="#202124"]; PARP1_Activation -> PAR [color="#202124"]; PAR -> Repair [color="#202124"]; Repair -> Survival [color="#202124"]; Inhibitor -> Inhibition [color="#202124"]; PARP1_Activation -> Inhibition [color="#202124"]; Inhibition -> Collapse [label=" Leads to", color="#202124"]; Collapse -> Apoptosis [color="#202124"]; }

Caption: PARP-1 inhibition by pyrimidine-2,4-dione derivatives.

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative findings from various theoretical and experimental studies on pyrimidine-2,4-dione derivatives.

Table 1: In Vitro Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

This table presents the half-maximal inhibitory concentrations (IC50) for a series of derivatives against the PARP-1 enzyme and their anti-proliferative activity against cancer cell lines.[11]

CompoundPARP-1 IC50 (nM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
S2 4.06 ± 0.182.65 ± 0.054.32 ± 0.08
S7 3.61 ± 0.151.28 ± 1.123.54 ± 0.06
S8 6.11 ± 0.110.66 ± 0.052.76 ± 0.06
Olaparib 5.77--
Staurosporine -7.258-

Data sourced from Abd El-sattar et al., 2021.[11]

Table 2: Predicted Activity and Properties of Designed HIV RT Inhibitors

This table shows the predicted inhibitory activity (pIC50) and key ADME/Toxicity properties for newly designed pyrimidine-2,4-dione derivatives based on a validated QSAR model.

Designed CompoundPredicted pIC50H-bond AcceptorsRotatable BondsMWT ( g/mol )logP
D1 6.8467459.482.87
D2 6.7567493.923.42
D3 6.7067477.923.24
D4 6.6467463.332.50
D5 6.5567443.492.97

Data sourced from El Masaoudy et al., 2023. The designed compounds were predicted to have significantly higher inhibitory activities than existing ones.

Table 3: Calculated Quantum Chemical Properties of Pyrazolo[3,4-d]pyrimidine Tautomers

This table lists the relative energies and dipole moments for various tautomers of 4-Aminopyrazolo[3,4-d]pyrimidine, calculated at the B3LYP/6-31G* level of theory, demonstrating the energetic preference for tautomer 1a.[15]

TautomerTotal Energy (Hartree)Relative Energy (kJ/mol)Dipole Moment (Debye)
1a -467.2383740.01.7170
1b -467.21845852.35.5250
1c -467.21579859.36.2607
1d -467.198521104.611.2556
1e -467.197957106.14.8652

Data sourced from Al-Hourani et al., 2019.[15]

Conclusion

Theoretical studies are a cornerstone in the contemporary research and development of pyrimidine-2,4-dione derivatives. Methodologies such as quantum chemical calculations, molecular docking, and QSAR modeling provide invaluable, predictive insights that guide molecular design, explain structure-activity relationships, and elucidate mechanisms of action. The integration of these computational approaches significantly de-risks and streamlines the drug discovery pipeline, enabling the efficient identification and optimization of promising therapeutic candidates. As computational power and algorithmic accuracy continue to advance, the role of theoretical studies will undoubtedly become even more pivotal in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate in the development of novel therapeutic agents.

Application Notes

This compound, also known as 5-chloro-6-chloromethyluracil, is a crucial building block in medicinal chemistry and drug discovery. Its primary application lies in its role as a key precursor for the synthesis of Tepirimidine hydrochloride (TPI), an active pharmaceutical ingredient.[1] The structural features of this pyrimidinedione derivative, including the reactive chloromethyl group and the chloro-substituted pyrimidine ring, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Derivatives of similar pyrimidine compounds have been investigated for their potential as anticancer and antiviral agents.[2] For instance, related 6-(chloromethyl)uracil derivatives have been utilized in the preparation of potent inhibitors of thymidine phosphorylase, an enzyme implicated in cancer progression.[3] The electrophilic nature of the chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of extensive chemical libraries for drug screening. This compound is also utilized as a metal complex for tracers in research applications.[4]

Experimental Protocols

The following protocol describes a robust and high-yielding three-step synthesis of this compound starting from orotic acid.[1]

Overall Reaction Scheme:

Orotic Acid → 5-Chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione → 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione → this compound

Materials and Equipment
  • Orotic acid

  • Chlorinating agent (e.g., Sulfuryl chloride)

  • Catalyst

  • Reducing agent

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • NMR spectrometer

Step 1: Synthesis of 5-Chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione
  • In a suitable organic solvent, dissolve orotic acid.

  • Add a chlorinating agent and a catalyst to the solution.

  • Heat the reaction mixture to an appropriate temperature and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product, 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione (an alpha-chloro orotic acid compound), through filtration or extraction.[1]

Step 2: Synthesis of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione
  • Dissolve the 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione obtained in the previous step in an appropriate organic solvent.

  • Add a suitable reducing agent in the presence of a catalyst.

  • Stir the reaction at a controlled temperature to reduce the carboxylic acid to a hydroxymethyl group.[1]

  • Monitor the reaction progress. Once complete, work up the reaction to isolate the 6-hydroxymethyl compound.

Step 3: Synthesis of this compound
  • In a 1 L round-bottom flask, add 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione and 20 mL of DMF to 600 mL of dichloromethane.

  • Heat the mixture to reflux.

  • Slowly add 400 g of thionyl chloride dropwise to the refluxing mixture.

  • Continue refluxing until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash the filter cake with dichloromethane.

  • Dry the collected solid under hot air at 50-60 °C to obtain the final product.[1]

Data Presentation

ParameterValueReference
Starting Material 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione (60 g, 0.34 mol)[1]
Reagents Thionyl chloride (400 g), DMF (20 mL), Dichloromethane (600 mL)[1]
Reaction Conditions Reflux[1]
Product Yield 62 g (0.32 mol)[1]
Yield (%) 92%[1]
Appearance Yellow solid[1]
¹H NMR (DMSO-d₆) δ 4.73 (s, 2H), 11.1 (br, s, 2H)[1]

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Chlorination of Orotic Acid cluster_step2 Step 2: Reduction cluster_step3 Step 3: Chlorination of Hydroxymethyl Group cluster_purification Purification and Analysis A Orotic Acid B α-Chloro Orotic Acid A->B Chlorinating Agent, Catalyst C 5-Chloro-6-(hydroxymethyl) -pyrimidine-2,4(1H,3H)-dione B->C Reducing Agent, Catalyst D 5-Chloro-6-(chloromethyl) -pyrimidine-2,4(1H,3H)-dione C->D Thionyl Chloride, DMF, CH₂Cl₂, Reflux E Filtration & Washing D->E F Drying E->F G Characterization (NMR) F->G

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Preparation of 5-chloro-6-chloromethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-chloro-6-chloromethyluracil, a key intermediate in the development of various therapeutic agents. The presented methodologies are collated from established synthetic routes, emphasizing scalability and product purity.

Introduction

5-chloro-6-chloromethyluracil is a crucial building block in medicinal chemistry, particularly in the synthesis of novel thymidine phosphorylase inhibitors and other potential anticancer agents. Its bifunctional nature, possessing both a reactive chloromethyl group and a substituted uracil core, allows for diverse chemical modifications. This document outlines a reliable and efficient two-step synthesis suitable for laboratory and potential scale-up production.

Data Presentation

The following table summarizes the quantitative data for the recommended two-step synthesis of 5-chloro-6-chloromethyluracil.

StepReactionStarting MaterialsKey ReagentsProductYieldPurity
1DichlorinationEthyl 4-chloroacetoacetateSulfuryl chloride, DichloromethaneEthyl 2,4-dichloroacetoacetateNot explicitly stated for this intermediate, but the overall process is high-yielding.High
2CyclizationEthyl 2,4-dichloroacetoacetate, UreaPolyphosphoric acid5-chloro-6-chloromethyluracilUp to 79.5%≥96.0%, up to 99.4%[1]

Experimental Protocols

The following protocols detail the synthesis of 5-chloro-6-chloromethyluracil from ethyl acetoacetate. This method is advantageous due to readily available starting materials, simple operation, and high product purity.[1][2]

Step 1: Synthesis of Ethyl 2,4-dichloroacetoacetate

This initial step involves the dichlorination of an acetoacetate derivative.

Materials:

  • Ethyl 4-chloroacetoacetate (100 g)

  • Sulfuryl chloride (86.17 g)

  • Dichloromethane (500 ml)

  • Three-necked flask

  • Stirring apparatus

  • Dropping funnel

  • Apparatus for concentration and distillation under reduced pressure

Procedure:

  • To a three-necked flask, add ethyl 4-chloroacetoacetate (100 g) and dichloromethane (500 ml).

  • Cool the mixture to 0°C with stirring.

  • Slowly add sulfuryl chloride (86.17 g) dropwise, maintaining the reaction temperature between 0-5°C.[2]

  • Continue the reaction for 8 hours at this temperature.[2]

  • Upon completion, concentrate the reaction mixture and distill under reduced pressure to obtain ethyl 2,4-dichloroacetoacetate (75 g).[2]

Step 2: Synthesis of 5-chloro-6-chloromethyluracil

This step involves the cyclization of the dichlorinated intermediate with urea to form the target compound.

Materials:

  • Urea (10 g)

  • Ethyl 2,4-dichloroacetoacetate (33.17 g, from Step 1)

  • Polyphosphoric acid (200 g)

  • Water (200 ml)

  • Ethyl acetate

  • Three-necked flask

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a three-necked flask at room temperature, add urea (10 g), ethyl 2,4-dichloroacetoacetate (33.17 g), and polyphosphoric acid (200 g).[2]

  • Begin mechanical stirring and heat the mixture to 100°C.[2]

  • Maintain the reaction at 100°C for 14-16 hours.[2]

  • After the reaction is complete, cool the mixture to 50°C and add 200 ml of water.

  • Further cool to 20-30°C and filter the resulting precipitate.

  • Wash the filter cake with ethyl acetate.[2]

  • Dry the solid to obtain 5-chloro-6-chloromethyluracil as a light brown solid (21 g).[2] The purity of the product can be determined by HPLC to be greater than 96%, with the potential to reach 99.4%.[1]

Alternative Synthetic Routes

Other reported methods for the preparation of 5-chloro-6-chloromethyluracil include:

  • Chlorination of 6-(hydroxymethyl)uracil: This method involves the reaction of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione with thionyl chloride in dichloromethane to yield the final product with a reported yield of 92%.[3]

  • Direct chlorination of 6-(chloromethyl)uracil: 6-(chloromethyl)uracil can be chlorinated with sulfuryl chloride in acetic acid to produce 5-chloro-6-chloromethyluracil.[4][5]

Visualizations

Synthesis Pathway of 5-chloro-6-chloromethyluracil

Synthesis_Pathway cluster_0 Step 1: Dichlorination cluster_1 Step 2: Cyclization E4CA Ethyl 4-chloroacetoacetate EDAA Ethyl 2,4-dichloroacetoacetate E4CA->EDAA Sulfuryl chloride, Dichloromethane, 0-5°C, 8h CCMU 5-chloro-6-chloromethyluracil EDAA->CCMU Polyphosphoric acid, 100°C, 14-16h Urea Urea Urea->CCMU

Caption: Two-step synthesis of 5-chloro-6-chloromethyluracil.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Cyclization A1 Combine Ethyl 4-chloroacetoacetate and Dichloromethane A2 Cool to 0°C A1->A2 A3 Add Sulfuryl chloride (0-5°C) A2->A3 A4 React for 8 hours A3->A4 A5 Concentrate and Distill A4->A5 B1 Combine Ethyl 2,4-dichloroacetoacetate, Urea, and Polyphosphoric acid A5->B1 Intermediate Product B2 Heat to 100°C B1->B2 B3 React for 14-16 hours B2->B3 B4 Cool and Quench with Water B3->B4 B5 Filter Precipitate B4->B5 B6 Wash with Ethyl Acetate B5->B6 B7 Dry Final Product B6->B7

Caption: Detailed workflow for the synthesis of 5-chloro-6-chloromethyluracil.

References

Application Notes and Protocols for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. Its reactive chloromethyl group at the 6-position and the chloro substituent at the 5-position make it a versatile precursor for the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer research. This document provides detailed application notes and experimental protocols for the use of this precursor in the synthesis of substituted pyrimidine derivatives.

Application Notes

The pyrimidine scaffold is a core structure in numerous therapeutic agents due to its ability to mimic the natural purine and pyrimidine bases found in nucleic acids.[1][2] This structural similarity allows pyrimidine derivatives to interact with various biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation.

Antiviral Applications:

Pyrimidine derivatives have shown significant potential as antiviral agents against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][3] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as DNA polymerase or reverse transcriptase. This compound serves as a valuable precursor for the synthesis of nucleoside and non-nucleoside analogs with potential antiviral activity.

Anticancer Applications:

In oncology, pyrimidine analogs are a well-established class of chemotherapeutic agents. A prominent example of a drug synthesized from a related precursor is Tipiracil.[4][5] Tipiracil is a component of the oral anticancer drug TAS-102 (trifluridine/tipiracil), where it acts as a thymidine phosphorylase inhibitor.[6] By inhibiting this enzyme, Tipiracil prevents the degradation of trifluridine, a cytotoxic nucleoside analog, thereby enhancing its bioavailability and antitumor efficacy.[6] The synthesis of Tipiracil and its analogs often involves the reaction of a 6-(halomethyl)pyrimidine derivative with an appropriate nucleophile.

Experimental Protocols

The following protocols are based on established synthetic methodologies for related compounds and can be adapted for the use of this compound.

Protocol 1: General Procedure for the Synthesis of 6-((Substituted-benzyl)amino)methyl-5-chloropyrimidine-2,4(1H,3H)-dione Derivatives

This protocol details the nucleophilic substitution reaction between this compound and various primary or secondary amines to yield N-substituted derivatives. The reaction is analogous to the synthesis of Mavacamten analogs from a similar pyrimidine precursor.[7]

Materials:

  • This compound

  • Substituted benzylamine (e.g., benzylamine, 4-fluorobenzylamine, 4-bromobenzylamine)

  • 1-Propanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried 100 mL round-bottom flask, add this compound (1.0 mmol).

  • Add the desired substituted benzylamine (1.0 mmol).

  • Add 1-propanol (3 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6-((substituted-benzyl)amino)methyl-5-chloropyrimidine-2,4(1H,3H)-dione derivative.

Quantitative Data

The following table summarizes the yields obtained for the synthesis of various 6-substituted pyrimidine derivatives from a structurally similar precursor, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, as reported in the literature.[7] These yields can serve as a reference for optimizing the synthesis using this compound.

Reactant (Amine)ProductYield (%)
Benzylamine6-(Benzylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione96
(4-Fluorophenyl)methanamine6-((4-Fluorobenzyl)amino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione83
(4-Bromophenyl)methanamine6-((4-Bromobenzyl)amino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione90
(4-(Trifluoromethyl)phenyl)methanamine3-Isopropyl-1-methyl-6-((4-(trifluoromethyl)benzyl)amino)pyrimidine-2,4(1H,3H)-dione75

Visualizations

Reaction Scheme

Reaction_Scheme Precursor This compound plus1 + Precursor->plus1 Amine R-NH2 Amine->plus1 Product 6-((R-amino)methyl)-5-chloropyrimidine-2,4(1H,3H)-dione Solvent 1-Propanol, Reflux plus1->Product Solvent

Caption: General reaction scheme for the synthesis of N-substituted pyrimidine derivatives.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Precursor and Amine in 1-Propanol reflux Reflux the reaction mixture start->reflux monitor Monitor reaction progress (TLC) reflux->monitor cool Cool to room temperature monitor->cool isolate Isolate crude product (filtration or evaporation) cool->isolate purify Purify by recrystallization or chromatography isolate->purify end Characterize the final product purify->end Signaling_Pathway cluster_drug Drug Administration cluster_cell Cancer Cell Trifluridine Trifluridine (FTD) FTD_in FTD Trifluridine->FTD_in Tipiracil Tipiracil (TPI) TP Thymidine Phosphorylase (TP) Tipiracil->TP Inhibits FTD_in->TP Degradation FTD_MP FTD-monophosphate FTD_in->FTD_MP Phosphorylation FTD_TP FTD-triphosphate FTD_MP->FTD_TP Phosphorylation DNA DNA Synthesis FTD_TP->DNA Incorporation DNA_damage DNA Damage & Cell Death DNA->DNA_damage

References

Application Notes and Protocols: Reactions of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis, with various nucleophiles. The document includes detailed reaction protocols and data presented in a clear, tabular format to facilitate experimental design and execution.

Introduction

This compound, also known as 5-chloro-6-(chloromethyl)uracil, is a bifunctional electrophile possessing two reactive sites amenable to nucleophilic attack: the chloromethyl group at the C6 position and the chloro group at the C5 position. The C6-chloromethyl group is significantly more reactive towards nucleophilic substitution, behaving as a reactive benzylic-like halide. This heightened reactivity allows for selective functionalization at this position under controlled conditions. The chloro group at the C5 position is less reactive and typically requires more forcing conditions for substitution. This differential reactivity is crucial for the stepwise synthesis of complex pyrimidine derivatives.

This document outlines the reactions of this compound with common nitrogen, sulfur, and oxygen nucleophiles, providing protocols for the synthesis of a variety of substituted pyrimidinedione derivatives.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the reaction of this compound with various nucleophiles. The primary site of reaction is the C6-chloromethyl group.

Nucleophile ClassNucleophile ExampleProductReaction ConditionsYield (%)Reference
Nitrogen 2-IminopyrrolidineTipiracilDBU, Methanol, rtHigh[1]
Primary/Secondary Amine (General)6-(Aminomethyl)-5-chlorouracil derivativeBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), rt to refluxModerate to HighGeneral procedure based on analogous reactions
Sulfur Thiophenol6-(Phenylthiomethyl)-5-chlorouracilBase (e.g., K₂CO₃), DMF, 100 °CGoodGeneral procedure based on analogous reactions
Oxygen Sodium Methoxide6-(Methoxymethyl)-5-chlorouracilSodium Methoxide in Methanol, rt to refluxModerateGeneral procedure based on analogous reactions

Experimental Protocols

Protocol 1: General Procedure for the Reaction with Nitrogen Nucleophiles (e.g., Primary and Secondary Amines)

This protocol describes a general method for the synthesis of 6-(aminomethyl)-5-chlorouracil derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF or EtOH, add the amine (1.1 eq.) and a base such as potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of Tipiracil

This protocol is a specific example of a reaction with a nitrogen nucleophile.

Materials:

  • This compound

  • 2-Iminopyrrolidine hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend 2-iminopyrrolidine hydrochloride in methanol.

  • Add DBU to the suspension and stir until a clear solution is obtained.

  • To this solution, add this compound in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product, Tipiracil, may precipitate from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization.[1]

Protocol 3: General Procedure for the Reaction with Sulfur Nucleophiles (e.g., Thiols)

This protocol outlines a general method for the synthesis of 6-(thiomethyl)-5-chlorouracil derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the thiol (1.1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: General Procedure for the Reaction with Oxygen Nucleophiles (e.g., Alkoxides)

This protocol provides a general method for the synthesis of 6-(alkoxymethyl)-5-chlorouracil derivatives.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide)

  • Corresponding alcohol (e.g., Methanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) in the corresponding anhydrous alcohol (e.g., methanol).

  • Add a solution of the sodium alkoxide (1.1 eq.) in the same alcohol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the reaction pathways of this compound with different classes of nucleophiles.

G cluster_N Nitrogen Nucleophiles cluster_S Sulfur Nucleophiles cluster_O Oxygen Nucleophiles start 5-Chloro-6-(chloromethyl) pyrimidine-2,4(1H,3H)-dione N_Nu R₂NH start->N_Nu Base, Solvent S_Nu RSH start->S_Nu Base, Solvent O_Nu RO⁻ start->O_Nu Solvent N_Prod 6-(Aminomethyl)-5-chloro pyrimidine-2,4(1H,3H)-dione N_Nu->N_Prod SN2 S_Prod 6-(Thioalkyl/arylmethyl)-5-chloro pyrimidine-2,4(1H,3H)-dione S_Nu->S_Prod SN2 O_Prod 6-(Alkoxymethyl)-5-chloro pyrimidine-2,4(1H,3H)-dione O_Nu->O_Prod SN2

Caption: Reaction pathways with various nucleophiles.

G start Start: this compound + Nucleophile + Base step1 Reaction setup in appropriate solvent (e.g., DMF, EtOH, Methanol) start->step1 step2 Stirring at specified temperature (rt to reflux) step1->step2 step3 Monitor reaction by TLC step2->step3 step3->step2 Incomplete step4 Work-up: - Filtration or - Solvent evaporation & extraction step3->step4 Reaction complete step5 Purification: - Recrystallization or - Column chromatography step4->step5 end Final Product: 6-Substituted-5-chloropyrimidine-2,4(1H,3H)-dione step5->end

Caption: General experimental workflow.

References

Application Notes and Protocols for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-chloro-6-chloromethyluracil, is a key heterocyclic building block in medicinal chemistry. Its reactive chloromethyl group and substituted pyrimidine core make it a versatile scaffold for the synthesis of a variety of biologically active molecules. This compound is notably a crucial intermediate in the synthesis of Tipiracil, a potent thymidine phosphorylase inhibitor. Tipiracil is a component of the FDA-approved anticancer drug Lonsurf®, where it is co-administered with the cytotoxic agent trifluridine to treat metastatic colorectal and gastric cancers.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of Tipiracil, including detailed experimental protocols, quantitative biological data, and visualizations of the relevant biological pathways and experimental workflows.

Core Application: Synthesis of Tipiracil

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of Tipiracil. The synthesis involves a nucleophilic substitution reaction where the chloromethyl group of the pyrimidine derivative reacts with 2-iminopyrrolidine.

Experimental Protocol: Synthesis of Tipiracil Hydrochloride

This protocol describes the synthesis of Tipiracil hydrochloride from this compound and 2-iminopyrrolidine.

Step 1: Synthesis of this compound

A common method for the preparation of the starting material involves the chlorination of 6-(chloromethyl)uracil.[4]

  • Materials: 6-(chloromethyl)uracil, Sulfuryl chloride, Acetic acid.

  • Procedure:

    • Suspend 6-(chloromethyl)uracil in acetic acid at room temperature.

    • Slowly add sulfuryl chloride to the suspension.

    • Stir the reaction mixture for several hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum to yield 5-chloro-6-(chloromethyl)uracil.[4]

Step 2: Synthesis of Tipiracil Free Base

  • Materials: this compound, 2-iminopyrrolidine hydrochloride, a suitable base (e.g., Sodium ethoxide or DBU), and a solvent (e.g., N,N-dimethylformamide).

  • Procedure:

    • In a reaction vessel, dissolve 2-iminopyrrolidine hydrochloride in the chosen solvent.

    • Add the base to the solution to generate the free base of 2-iminopyrrolidine in situ.

    • Add this compound to the reaction mixture.

    • Heat the mixture and stir for several hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, the mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

Step 3: Formation of Tipiracil Hydrochloride

  • Materials: Tipiracil free base, Hydrochloric acid (aqueous or in an organic solvent).

  • Procedure:

    • Dissolve the crude Tipiracil free base in a suitable solvent.

    • Treat the solution with hydrochloric acid to precipitate the hydrochloride salt.

    • The crude Tipiracil hydrochloride can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to obtain the final product with high purity.[5]

Biological Activity and Data Presentation

Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that plays a crucial role in the pyrimidine salvage pathway and is implicated in tumor angiogenesis.[1][6] By inhibiting TP, Tipiracil prevents the degradation of trifluridine, thereby increasing its systemic bioavailability and antitumor efficacy.[1][6]

ParameterValueEnzyme SourceReference
IC50 35 nMHuman Thymidine Phosphorylase[5]
Ki 17 nMHuman Thymidine Phosphorylase[5]
Bioavailability Increase of Trifluridine 37-fold (AUC)In vivo (cancer patients)[7]
Elimination Half-life (t1/2) 2.1 - 2.4 hoursIn vivo (cancer patients)[6]

Table 1: Quantitative data for Tipiracil's biological activity.

Experimental Protocols for Biological Assays

Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This assay measures the conversion of thymidine to thymine, which is accompanied by an increase in absorbance at 290 nm.[6]

  • Materials:

    • Recombinant human thymidine phosphorylase

    • Thymidine (substrate)

    • Potassium phosphate buffer (50 mM, pH 7.0)

    • Tipiracil hydrochloride (inhibitor) dissolved in DMSO

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

    • Add 10 µL of Tipiracil hydrochloride at various concentrations (or DMSO for control).

    • Add 20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well).

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 1.5 mM thymidine to each well.

    • Immediately monitor the increase in absorbance at 290 nm for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each Tipiracil concentration compared to the control.

    • Plot the percent inhibition against the logarithm of the Tipiracil concentration to determine the IC50 value.

Visualizations

Diagrams

G cluster_synthesis Synthesis of Tipiracil Start 5-Chloro-6-(chloromethyl) pyrimidine-2,4(1H,3H)-dione Reaction Nucleophilic Substitution Start->Reaction Reactant2 2-Iminopyrrolidine Reactant2->Reaction Product Tipiracil Reaction->Product HCl_Salt Tipiracil HCl Product->HCl_Salt HCl

Caption: Synthetic workflow for Tipiracil.

G cluster_moa Mechanism of Action of Trifluridine/Tipiracil Trifluridine Trifluridine (FTD) TP Thymidine Phosphorylase (TP) Trifluridine->TP Metabolism DNA_Incorp Incorporation into DNA Trifluridine->DNA_Incorp Increased Bioavailability Tipiracil Tipiracil Tipiracil->TP Inhibition FTY Inactive Metabolite (FTY) TP->FTY Cell_Death Cancer Cell Death DNA_Incorp->Cell_Death G cluster_workflow TP Inhibition Assay Workflow Start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme and Inhibitor Start->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Absorbance Change at 290 nm React->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

References

Application Notes and Protocols for the Analysis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific validated methods for this compound, the protocols described herein are based on established analytical techniques for structurally related pyrimidine derivatives, such as halogenated uracils. The methods detailed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR, FTIR). These notes serve as a comprehensive guide for method development, validation, and routine analysis in research and quality control environments.

Introduction

This compound, also known as 5-chloro-6-(chloromethyl)uracil, is a heterocyclic organic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents. Accurate and reliable analytical methods are essential for ensuring the purity, stability, and quality of this intermediate and its subsequent products. This document outlines detailed protocols for several analytical techniques suitable for the characterization and quantification of this compound.

Physicochemical Properties

PropertyValue
CAS Number 73742-45-7[1][2]
Molecular Formula C₅H₄Cl₂N₂O₂[1][2]
Molecular Weight 195.00 g/mol [2]
IUPAC Name 5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione[2]
Synonyms 5-chloro-6-(chloromethyl)uracil, Tipiracil Impurity 9[2]

Analytical Methods

A summary of recommended analytical methods and their typical performance parameters is presented below. Note that specific values for LOD, LOQ, and retention time are estimates based on similar compounds and will require experimental determination.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Stationary Phase C18 (5 µm, 4.6 x 150 mm)C18 (sub-2 µm, 2.1 x 50 mm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water + 0.1% Formic AcidAcetonitrile/Water + 0.1% Formic AcidHelium
Detection UV at 260-280 nmESI+/ESI- MRMEI-MS
Est. Retention Time (RT) 3 - 7 min1 - 4 min8 - 15 min
Est. Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~1-10 ng/mL
Est. Limit of Quantitation (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~5-30 ng/mL
Linearity (r²) >0.999>0.999>0.995

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the routine purity assessment and quantification of this compound. C18 columns are well-suited for the separation of moderately polar pyrimidine derivatives.[3]

4.1.1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)[4]

  • HPLC-grade water[4]

  • Formic acid (FA), LC-grade[3]

  • HPLC-grade methanol (for sample preparation)

4.1.2. Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 HPLC column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4.1.3. Sample and Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using the initial mobile phase composition as the diluent.

  • Sample Preparation: Dissolve the sample in methanol to a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

4.1.4. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient elution (see table below)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or optimal wavelength determined by DAD)[5]

  • Injection Volume: 10 µL

Gradient Program:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

4.1.5. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Sample B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

HPLC-UV analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices, an LC-MS/MS method is recommended.

4.2.1. Materials and Reagents

  • As per HPLC-UV method, but using LC-MS grade solvents and additives.

4.2.2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., sub-2 µm particle size, 2.1 x 50 mm).

4.2.3. Sample Preparation

  • Sample preparation is the same as for the HPLC-UV method for pure substances. For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) may be necessary.[6]

4.2.4. LC-MS/MS Conditions

  • Column: UPLC C18, 1.8 µm, 2.1 x 50 mm

  • Mobile Phase: Gradient elution (similar to HPLC-UV but with a faster gradient)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: ESI+ (or ESI-, to be determined experimentally)

  • MS Method: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a standard solution.

    • Proposed Precursor Ion [M+H]⁺: m/z 195.0

    • Proposed Product Ions: To be determined (likely involving loss of HCl, CO, and the chloromethyl group).

4.2.5. Logical Diagram for Method Development

LCMS_Dev A Infuse Standard B Determine Precursor Ion (Q1 Scan) A->B C Determine Product Ions (Product Ion Scan) B->C D Optimize MRM Transitions & CE C->D F Integrate LC and MS Methods D->F E Develop LC Method (Gradient, Flow Rate) E->F G Validate Method F->G

LC-MS/MS method development logic.
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and thermal lability of pyrimidine derivatives, GC-MS analysis typically requires a derivatization step to increase volatility and thermal stability. Silylation is a common approach.[7]

4.3.1. Materials and Reagents

  • This compound reference standard

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous ethyl acetate

4.3.2. Instrumentation

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

4.3.3. Derivatization Protocol

  • Accurately weigh ~1 mg of the sample or standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 70 °C for 60 minutes.

  • Cool the vial to room temperature before injection.

4.3.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-550

4.3.5. Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Add Pyridine & BSTFA A->B C Heat at 70°C for 60 min B->C D Inject Derivatized Sample C->D E Separate on GC Column D->E F Detect by MS E->F G Identify TMS-derivative Peak F->G H Analyze Mass Spectrum G->H I Compare to Library/Standard H->I

GC-MS derivatization and analysis workflow.
Spectroscopic Characterization

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment. Based on the closely related 6-(chloromethyl)uracil, characteristic peaks are expected for the C-H proton on the pyrimidine ring and the -CH₂Cl protons.[8]

    • Solvent: DMSO-d₆

    • Expected Chemical Shifts (δ, ppm):

      • ~11.0-11.5 (N-H protons, broad singlets)

      • ~5.7-6.0 (C⁵-H, if not substituted)

      • ~4.4-4.8 (-CH₂Cl, singlet)

  • ¹³C NMR: Provides information on the carbon skeleton.

4.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Provides information on functional groups.

    • Expected Characteristic Absorptions (cm⁻¹):

      • ~3200-3000 (N-H stretching)

      • ~1700-1650 (C=O stretching, multiple bands)

      • ~1600-1550 (C=C stretching)

      • ~800-700 (C-Cl stretching)

Conclusion

The analytical methods proposed in this document provide a robust framework for the analysis of this compound. While HPLC-UV offers a reliable method for routine quality control, LC-MS/MS provides superior sensitivity for trace analysis and impurity profiling. GC-MS with derivatization presents an alternative chromatographic approach. All methods should be fully validated according to ICH guidelines to ensure accuracy, precision, and reliability for their intended application. Spectroscopic methods are indispensable for definitive structural confirmation.

References

Application Notes and Protocols: 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a key heterocyclic building block in medicinal chemistry, most notably serving as a critical intermediate in the synthesis of the anticancer agent Tipiracil. Tipiracil is a component of the combination drug Lonsurf® (trifluridine/tipiracil), which is approved for the treatment of metastatic colorectal cancer.[1][2] Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that metabolizes the cytotoxic agent trifluridine.[3][4] By inhibiting TP, tipiracil increases the bioavailability and systemic exposure of trifluridine, thereby enhancing its antitumor activity.[4]

This document provides detailed application notes on the utility of this compound in drug development, focusing on its role in the synthesis of Tipiracil. It also includes a detailed synthetic protocol and a summary of the pharmacological context of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product, Tipiracil, is provided below for easy reference.

PropertyThis compoundTipiracil
CAS Number 73742-45-7183204-72-0 (free base)
Molecular Formula C₅H₄Cl₂N₂O₂C₉H₁₁ClN₄O₂
Molecular Weight 195.00 g/mol 242.66 g/mol
Appearance White to off-white crystalline powderOff-white crystalline powder
Solubility Soluble in polar organic solventsSparingly soluble in water

Application in Drug Synthesis: Synthesis of Tipiracil

The primary application of this compound in drug development is as a precursor for the synthesis of Tipiracil. The chloromethyl group at the 6-position and the chloro group at the 5-position of the pyrimidine ring provide reactive sites for the introduction of the (2-iminopyrrolidin-1-yl)methyl side chain, which is essential for the biological activity of Tipiracil.

The synthesis involves a nucleophilic substitution reaction where this compound is reacted with 2-iminopyrrolidine.

G cluster_0 Synthesis of Tipiracil Start This compound Product Tipiracil Start->Product Nucleophilic Substitution Intermediate 2-Iminopyrrolidine Intermediate->Product

A high-level overview of the synthesis of Tipiracil.
Experimental Protocol: Synthesis of Tipiracil from this compound

This protocol describes a general method for the synthesis of Tipiracil.

Materials:

  • This compound

  • 2-Iminopyrrolidine hydrochloride

  • Sodium methoxide

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-iminopyrrolidine hydrochloride in methanol, add a solution of sodium methoxide in methanol at room temperature and stir for 30 minutes.

  • Filter the reaction mixture to remove the precipitated sodium chloride and concentrate the filtrate under reduced pressure to obtain crude 2-iminopyrrolidine.

  • Dissolve the crude 2-iminopyrrolidine and this compound in DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Tipiracil.

  • Purify the crude product by column chromatography or recrystallization to yield pure Tipiracil.

Pharmacological Significance: Mechanism of Action of Tipiracil

Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme that plays a crucial role in the catabolism of pyrimidine nucleosides, including the anticancer drug trifluridine.[1][3] In the combination drug Lonsurf®, Tipiracil's primary role is to prevent the degradation of trifluridine, thereby increasing its oral bioavailability and systemic concentration.[4]

Trifluridine is a cytotoxic agent that, after being incorporated into DNA, causes DNA damage and inhibits tumor cell proliferation.[2] The combination of trifluridine and tipiracil provides a dual mechanism of action: direct cytotoxicity from trifluridine and enhancement of its efficacy by tipiracil.

G cluster_0 Pharmacodynamics of Trifluridine/Tipiracil Trifluridine Trifluridine DNA_damage DNA Damage & Cell Cycle Arrest Trifluridine->DNA_damage Incorporation into DNA Degradation Trifluridine Degradation Trifluridine->Degradation Metabolized by Tipiracil Tipiracil TP Thymidine Phosphorylase (TP) Tipiracil->TP Inhibits Bioavailability Increased Trifluridine Bioavailability Tipiracil->Bioavailability TP->Degradation

The synergistic mechanism of action of Trifluridine and Tipiracil.

Conclusion

This compound is a vital synthetic intermediate in the production of the thymidine phosphorylase inhibitor, Tipiracil. Its chemical structure is well-suited for the efficient synthesis of this important anticancer agent. While the compound itself is not known to possess direct therapeutic properties, its role in enabling the efficacy of trifluridine highlights its significance in modern drug development. The provided synthetic protocol offers a foundational method for researchers working on the synthesis of Tipiracil and related pyrimidine derivatives. Further research into novel derivatives of this scaffold may lead to the discovery of new therapeutic agents.

References

synthesis of tipiracil from 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Tipiracil from 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of Tipiracil, a critical component of the oral combination anticancer agent Lonsurf® (trifluridine/tipiracil). Tipiracil functions as a potent and selective inhibitor of thymidine phosphorylase (TP), an enzyme responsible for the rapid degradation of the cytotoxic agent trifluridine.[1][2] By inhibiting TP, Tipiracil significantly enhances the bioavailability and antitumor efficacy of trifluridine.[1][3][4] This application note details the synthetic pathway starting from the key intermediate, this compound, providing in-depth protocols, mechanistic insights, and characterization data for researchers in drug development and medicinal chemistry.

Introduction: The Rationale for Tipiracil Synthesis

The clinical utility of many potent nucleoside analogs, such as trifluridine, has historically been limited by their rapid metabolism following oral administration.[2] The primary enzyme implicated in this first-pass metabolism is thymidine phosphorylase (TP).[1][5] The development of Tipiracil, chemically known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione, was a strategic approach to overcome this pharmacological barrier.[1][6] Its co-formulation with trifluridine in Lonsurf® allows for sustained systemic exposure to the active cytotoxic agent, enabling its incorporation into the DNA of cancer cells, which leads to DNA dysfunction and inhibition of tumor growth.[2][5][7]

Beyond its primary role in pharmacokinetics, the inhibition of TP by Tipiracil may confer direct anti-angiogenic effects, as TP is identical to the platelet-derived endothelial cell growth factor (PD-ECGF).[1] This dual-faceted mechanism underscores the therapeutic importance of Tipiracil and the need for robust and reproducible synthetic routes.

This guide focuses on a well-established synthetic route, the coupling of two key intermediates: this compound (CCMU) and 2-iminopyrrolidine.

Overall Synthetic Strategy

The synthesis of Tipiracil hydrochloride from CCMU is a multi-step process that involves the preparation of two key intermediates followed by their coupling and subsequent salt formation. The general workflow is outlined below.

Synthesis_Overview cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis 6-(Chloromethyl)uracil 6-(Chloromethyl)uracil CCMU CCMU 6-(Chloromethyl)uracil->CCMU  SO2Cl2, Acetic Acid Tipiracil_Free_Base Tipiracil (Free Base) CCMU->Tipiracil_Free_Base 2-Pyrrolidinone 2-Pyrrolidinone 2-Methoxy-1-pyrroline 2-Methoxy-1-pyrroline 2-Pyrrolidinone->2-Methoxy-1-pyrroline  Dimethyl Sulfate 2-Iminopyrrolidine HCl 2-Iminopyrrolidine HCl 2-Methoxy-1-pyrroline->2-Iminopyrrolidine HCl  NH4Cl 2-Iminopyrrolidine HCl->Tipiracil_Free_Base  Base (e.g., NaOMe)  Solvent (e.g., DMF) Tipiracil_HCl Tipiracil Hydrochloride Tipiracil_Free_Base->Tipiracil_HCl  HCl

Caption: Overall workflow for the synthesis of Tipiracil HCl.

Synthesis of Intermediate 1: this compound (CCMU)

CCMU is the foundational electrophilic component in this synthesis.[8] Its preparation involves the selective chlorination of the C5 position of a uracil derivative. The chloromethyl group at C6 provides the reactive site for subsequent nucleophilic substitution.

Causality and Mechanistic Insight

The protocol starts with 6-(chloromethyl)uracil. The chlorination at the C5 position is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid. This reaction is an electrophilic substitution on the electron-rich pyrimidine ring. The uracil ring is activated towards electrophilic attack, and the C5 position is particularly susceptible. Sulfuryl chloride serves as the source of the electrophilic chlorine species. Acetic acid acts as a solvent that can facilitate the reaction.

Detailed Experimental Protocol: Synthesis of CCMU
  • Materials:

    • 6-(Chloromethyl)uracil (CAS: 18592-13-7)[9]

    • Sulfuryl chloride (SO₂Cl₂) (CAS: 7791-25-5)

    • Glacial Acetic Acid (CAS: 64-19-7)

    • Ice

    • Deionized Water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), suspend 6-(chloromethyl)uracil in glacial acetic acid.[1]

    • Cool the suspension in an ice bath to maintain a low temperature.

    • Slowly add sulfuryl chloride dropwise to the stirred suspension at room temperature.[1] CAUTION: The reaction is exothermic and releases toxic gases (HCl, SO₂). Perform this step in a well-ventilated fume hood.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.[1]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove residual acid.

    • Dry the product under vacuum at 50-60°C to yield this compound as a solid.[8]

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis of Intermediate 2: 2-Iminopyrrolidine Hydrochloride

This intermediate serves as the nucleophile, which will be coupled with CCMU. It is typically prepared as its hydrochloride salt to improve stability and handling.

Causality and Mechanistic Insight

The synthesis begins with 2-pyrrolidinone. The first step is an O-alkylation using dimethyl sulfate to form the reactive intermediate, 2-methoxy-1-pyrroline. This transforms the amide into a more reactive imidate. The subsequent reaction with ammonium chloride in a suitable solvent results in amination, where the methoxy group is displaced by an amino group to form the desired 2-iminopyrrolidine, which is isolated as the hydrochloride salt.

Detailed Experimental Protocol: Synthesis of 2-Iminopyrrolidine HCl
  • Materials:

    • 2-Pyrrolidinone (CAS: 616-45-5)

    • Dimethyl sulfate (DMS) (CAS: 77-78-1)

    • Ammonium chloride (NH₄Cl) (CAS: 12125-02-9)

    • Appropriate organic solvents (e.g., methanol, ethanol)

  • Procedure:

    • Methylation: React 2-pyrrolidinone with dimethyl sulfate.[1] CAUTION: Dimethyl sulfate is extremely toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE) in a fume hood.

    • The reaction forms the intermediate 2-methoxy-1-pyrroline. The specific conditions (solvent, temperature) should be optimized based on literature procedures.

    • Amination: Treat the resulting 2-methoxy-1-pyrroline with ammonium chloride in a suitable solvent (e.g., methanol).[1]

    • Stir the reaction mixture, allowing the amination to proceed to completion.

    • Upon completion, isolate the crude 2-iminopyrrolidine hydrochloride. This may involve solvent evaporation and precipitation.

    • Purification: Purify the crude product by recrystallization from a suitable solvent such as an alcohol or ketone to obtain pure 2-iminopyrrolidine hydrochloride.[1]

Final Step: Synthesis of Tipiracil Hydrochloride

This final stage involves the nucleophilic substitution reaction between the two prepared intermediates, followed by conversion to the hydrochloride salt and purification.

Causality and Mechanistic Insight

The coupling reaction is a classic Sₙ2-type nucleophilic substitution. The 2-iminopyrrolidine, liberated from its hydrochloride salt by a base (e.g., sodium methoxide), acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group on CCMU, displacing the chloride ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the reaction between the ionic nucleophile and the organic substrate. Finally, treatment with hydrochloric acid protonates the basic nitrogens on the Tipiracil free base to form the stable and more water-soluble hydrochloride salt.

Detailed Experimental Protocol: Synthesis of Tipiracil HCl
  • Materials:

    • This compound (CCMU)

    • 2-Iminopyrrolidine hydrochloride

    • Base (e.g., Sodium methoxide, Sodium ethoxide)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Methanol)

    • Hydrochloric acid (HCl), aqueous or in an organic solvent

    • Purification solvents (e.g., Ethanol, Water)

  • Procedure:

    • Coupling Reaction: In a suitable reaction vessel, dissolve 2-iminopyrrolidine hydrochloride and CCMU in a solvent such as DMF or methanol.[1]

    • Add a base, such as sodium methoxide or sodium ethoxide, to the mixture. The base neutralizes the hydrochloride salt of the iminopyrrolidine and facilitates the nucleophilic attack.

    • Stir the reaction mixture at room temperature for several hours.[1]

    • Monitor the formation of the Tipiracil free base by TLC.

    • Salt Formation: Once the reaction is complete, treat the reaction mixture containing the Tipiracil free base with hydrochloric acid.[1][10] This can be an aqueous solution of HCl or HCl dissolved in an organic solvent. The reaction can be performed at temperatures ranging from 20 to 50°C.[10]

    • Crystallization and Purification: The crude Tipiracil hydrochloride will precipitate. Isolate the crude product by filtration.

    • Purify the crude salt by crystallization from a suitable solvent system, such as a mixture of water and ethanol, to obtain the final product with high purity.[1] The specific crystallization conditions will influence the polymorphic form obtained.[1][11]

    • Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization of the final product to confirm its identity, purity, and quality.

Parameter Method Typical Conditions & Expected Results
Identity ¹H NMR, ¹³C NMRSpectra should be consistent with the structure of Tipiracil Hydrochloride.
Identity & Mass Mass Spectrometry (MS)The molecular ion peak corresponding to the mass of Tipiracil should be observed.
Purity RP-HPLCPurity should be >99.0%.[10] A common method uses a C18 column with a mobile phase of phosphate buffer and acetonitrile/methanol.[12][13][14]
Residual Solvents Gas Chromatography (GC)Levels of residual solvents from the synthesis (e.g., DMF, ethanol, methanol) must be within pharmaceutically acceptable limits.[15]
Crystalline Form X-ray Powder Diffraction (XRPD)The diffraction pattern can be used to identify the specific crystalline form (polymorph) of Tipiracil HCl.[11]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical flow and key decision points in the synthesis protocol.

Protocol_Workflow cluster_prep Intermediate Preparation cluster_coupling Coupling & Salt Formation cluster_purification Purification & Analysis start Start Materials (6-Chloromethyl)uracil 2-Pyrrolidinone prep_ccmu Synthesize CCMU via Chlorination start->prep_ccmu prep_imino Synthesize 2-Iminopyrrolidine HCl via Methylation & Amination start->prep_imino couple Couple CCMU and 2-Iminopyrrolidine HCl with Base in DMF prep_ccmu->couple prep_imino->couple tlc_monitor Monitor Reaction by TLC couple->tlc_monitor tlc_monitor->couple Incomplete salt_form Add HCl to form Tipiracil Hydrochloride tlc_monitor->salt_form Reaction Complete crystallize Crystallize from Water/Ethanol salt_form->crystallize filter_dry Filter and Dry under Vacuum crystallize->filter_dry qc_analysis QC Analysis: HPLC, NMR, MS, XRPD filter_dry->qc_analysis final_product Pure Tipiracil HCl qc_analysis->final_product Passes QC

Caption: Step-by-step experimental workflow for Tipiracil HCl synthesis.

Safety and Handling

The synthesis of Tipiracil involves the use of hazardous and toxic materials. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps involving volatile, corrosive, or toxic reagents (e.g., sulfuryl chloride, dimethyl sulfate, DMF, HCl) must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Releases toxic gases.

    • Dimethyl Sulfate: Extremely toxic, a potent carcinogen, and readily absorbed through the skin. Handle with extreme caution.

    • Strong Bases/Acids: Handle sodium methoxide and hydrochloric acid with care to avoid chemical burns.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Applications of Pyrimidine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives represent a cornerstone in the development of anticancer therapeutics. Their structural similarity to the natural pyrimidine bases (cytosine, thymine, and uracil) allows them to interfere with critical cellular processes such as DNA and RNA synthesis, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1] This document provides detailed application notes and experimental protocols for key pyrimidine derivatives used in cancer research, focusing on their mechanisms of action, and methods for their evaluation.

I. Clinically Approved Pyrimidine Analogs as Antimetabolites

Several pyrimidine analogs are established chemotherapeutic agents used in the treatment of a wide range of solid tumors and hematological malignancies. Their primary mechanism involves acting as antimetabolites, disrupting the synthesis of nucleic acids essential for rapidly dividing cancer cells.[1]

5-Fluorouracil (5-FU)

Application Note: 5-Fluorouracil is one of the most widely used chemotherapeutic agents, particularly in the treatment of colorectal, breast, and head and neck cancers.[1] It functions primarily as an inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1][2] The resulting "thymineless death" is a major contributor to its cytotoxic effects.[2] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to DNA damage and disruption of RNA processing.[1][3]

Mechanism of Action:

5-FU is a prodrug that is converted intracellularly to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase and a folate cofactor, blocking the synthesis of dTMP from dUMP.[1]

  • Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and damage.[1]

  • Incorporation into RNA: FUTP is incorporated into RNA, which can disrupt RNA processing and function.[1][2]

Signaling Pathway of 5-Fluorouracil Action

5-FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporated into DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporated into dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->Thymidylate Synthase dTMP->DNA Synthesis DNA Damage DNA Damage DNA Synthesis->DNA Damage RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction Apoptosis Apoptosis DNA Damage->Apoptosis RNA Dysfunction->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Gemcitabine

Application Note: Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[4] It functions by inhibiting DNA synthesis and repair.[5]

Mechanism of Action:

Gemcitabine is a prodrug that is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5]

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis.[5]

  • Incorporation into DNA: dFdCTP is incorporated into the growing DNA strand, where it causes chain termination and induces apoptosis.[6] This "masked chain termination" makes the DNA strand resistant to repair.[6]

Signaling Pathway of Gemcitabine Action

Gemcitabine_Mechanism Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP dFdCTP dFdCTP Gemcitabine->dFdCTP Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase Inhibits DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase Incorporated by Deoxyribonucleotides Deoxyribonucleotides Ribonucleotide Reductase->Deoxyribonucleotides Deoxyribonucleotides->DNA Polymerase DNA Strand DNA Strand DNA Polymerase->DNA Strand Chain Termination Chain Termination DNA Strand->Chain Termination Apoptosis Apoptosis Chain Termination->Apoptosis

Caption: Mechanism of action of Gemcitabine.

Capecitabine

Application Note: Capecitabine is an orally administered prodrug of 5-FU, used in the treatment of metastatic breast and colorectal cancers.[7] It is designed for tumor-selective activation, which may lead to a more favorable toxicity profile compared to intravenous 5-FU.[8]

Mechanism of Action:

Capecitabine is converted to 5-FU through a three-step enzymatic cascade, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[7][9] The resulting 5-FU then exerts its anticancer effects as described above.

Cytarabine (Ara-C)

Application Note: Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematologic malignancies.[10] It is a pyrimidine nucleoside analog that primarily inhibits DNA synthesis.[11]

Mechanism of Action:

Cytarabine is converted intracellularly to its active triphosphate form, ara-CTP.[10]

  • Inhibition of DNA Polymerase: Ara-CTP competes with the natural substrate dCTP for incorporation into DNA by DNA polymerase.[10][12]

  • Chain Termination: Once incorporated, the arabinose sugar moiety of ara-CTP sterically hinders the rotation of the phosphodiester backbone, preventing further DNA elongation and leading to chain termination.[11]

II. Pyrimidine Derivatives as Kinase Inhibitors

In addition to their role as antimetabolites, novel pyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Application Note: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[13] Overexpression or activating mutations of EGFR are common in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a key therapeutic target.[14] Several pyrimidine-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs).[15]

Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway P->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway P->PI3K-AKT-mTOR Pathway Proliferation Proliferation RAS-RAF-MEK-ERK Pathway->Proliferation Survival Survival PI3K-AKT-mTOR Pathway->Survival Pyrimidine-based TKI Pyrimidine-based TKI Pyrimidine-based TKI->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors

Application Note: CDKs are a family of protein kinases that regulate the cell cycle.[16] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[16] Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, such as CDK2, CDK4/6, and CDK7.[17][18]

Signaling Pathway and Inhibition

CDK_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates pRb pRb CDK4/6->pRb E2F E2F Rb->E2F Inhibits pRb->E2F S-phase Genes S-phase Genes E2F->S-phase Genes Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression Pyrimidine-based CDK Inhibitor Pyrimidine-based CDK Inhibitor Pyrimidine-based CDK Inhibitor->CDK4/6 Inhibits

Caption: CDK signaling pathway and inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Application Note: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[19] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[2] Pyrimidine-based compounds have been developed as inhibitors of VEGFR-2, thereby blocking tumor angiogenesis.[20]

Signaling Pathway and Inhibition

VEGFR_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P P VEGFR-2->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Endothelial Cell Proliferation Endothelial Cell Proliferation Downstream Signaling->Endothelial Cell Proliferation Migration Migration Downstream Signaling->Migration Survival Survival Downstream Signaling->Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Pyrimidine-based VEGFR Inhibitor Pyrimidine-based VEGFR Inhibitor Pyrimidine-based VEGFR Inhibitor->VEGFR-2 Inhibits

Caption: VEGFR signaling pathway and inhibition.

III. Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various pyrimidine derivatives against different human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of Pyrimidine-based EGFR Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4g MCF-7 (Breast)5.1 ± 1.14[10]
HepG2 (Liver)5.02 ± 1.19[10]
HCT-116 (Colon)6.6 ± 1.40[10]
Compound 10b HepG2 (Liver)3.56[21]
A549 (Lung)5.85[21]
MCF-7 (Breast)7.68[21]
Compound 4b HCT-116 (Colon)1.34[3][14]
Compound 4c HCT-116 (Colon)1.90[3][14]

Table 2: IC50 Values of Pyrimidine-based CDK Inhibitors

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 7f CDK2-0.05[22]
Compound 7e CDK2-0.25[22]
Compound 7a CDK2-0.31[22]
Compound 15 CDK2HCT-116 (Colon)0.061 ± 0.003[23]
Compound 22 CDK7MV4-11 (Leukemia)-[17]

Table 3: IC50 Values of Pyrimidine-based VEGFR-2 Inhibitors

CompoundCancer Cell LineIC50 (µM)Reference
Compound II-1 HepG2 (Liver)5.90 ± 0.05[6]
Compound 7d A549 (Lung)9.19 - 13.17[2]
HepG2 (Liver)11.94 - 18.21[2]
Compound 9s A549 (Lung)9.19 - 13.17[2]
HepG2 (Liver)11.94 - 18.21[2]
Compound 13n A549 (Lung)9.19 - 13.17[2]
HepG2 (Liver)11.94 - 18.21[2]
Compound SP2 HT-29 (Colon)4.07[20][24]
COLO-205 (Colon)4.98[20][24]

IV. Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Workflow

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with pyrimidine derivatives at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I Apoptosis_Assay_Workflow A Treat cells with pyrimidine derivative B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify live, apoptotic, and necrotic cells F->G Synthesis_Workflow A Substituted Ketone + Substituted Aldehyde B Claisen-Schmidt Condensation A->B C α,β-Unsaturated Ketone (Chalcone) B->C E Condensation C->E D 4-Amino-6-hydroxy-2-mercaptopyrimidine D->E F Pyrido[2,3-d]pyrimidine Derivative E->F

References

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione as an inhibitor of thymidine phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione as a Thymidine Phosphorylase Inhibitor

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as an inhibitor of Thymidine Phosphorylase (TP). This guide delves into the scientific rationale, detailed experimental protocols, and data interpretation necessary for leveraging this compound in research and preclinical studies.

The Scientific Imperative: Targeting Thymidine Phosphorylase in Oncology

Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a pivotal enzyme in the pyrimidine nucleoside salvage pathway.[1][2] Its primary physiological function is to catalyze the reversible phosphorolysis of thymidine into thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] While essential for nucleotide homeostasis, TP is frequently overexpressed in a wide variety of solid tumors, including colorectal, breast, and gastric cancers.[1][3]

This overexpression is not a passive marker but an active contributor to cancer progression. TP promotes tumor growth and metastasis through several mechanisms:

  • Angiogenesis: TP is a potent angiogenic factor, stimulating the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][5][6] The enzymatic activity of TP is required for this effect.[5]

  • Inhibition of Apoptosis: TP helps cancer cells evade programmed cell death (apoptosis), particularly under hypoxic conditions found in the tumor microenvironment.[4][7][8]

  • Tumor Invasion and Metastasis: The enzyme aids in the breakdown of surrounding tissue, facilitating cancer cell migration and spread to distant sites.[4][5]

Given its multifaceted role in tumorigenesis, the inhibition of TP presents a promising therapeutic strategy to abrogate tumor growth and metastasis.[3][5]

Compound Profile: this compound

This compound is a uracil derivative identified as a potent inhibitor of thymidine phosphorylase.[9] Its chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O₂[10][11]
Molecular Weight 195.00 g/mol [10][11]
CAS Number 73742-45-7[11][12]
Appearance White to off-white solid(Typical)
Purity ≥97%[10]

This compound serves as a critical tool for investigating the biological consequences of TP inhibition in both in vitro and in vivo models. A previous study identified it as a new TP inhibitor (TPI) and demonstrated its ability to suppress angiogenesis and decrease the growth rate of xenografted tumors in nude mice.[9]

Mechanism of Action: Interruption of the TP Catalytic Cycle

TP inhibitors function by blocking the enzyme's active site, preventing the substrate (thymidine) from binding and being converted into its products.[2] This action directly curtails the downstream effects of TP, including the production of pro-angiogenic factors. The enzymatic reaction and its inhibition are depicted below.

G cluster_0 Thymidine Phosphorylase (TP) Catalytic Cycle cluster_1 Inhibition Pathway Thymidine Thymidine TP_Enzyme TP Enzyme Thymidine->TP_Enzyme Binds to Active Site Phosphate Phosphate (Pi) Phosphate->TP_Enzyme Products Thymine + 2-deoxy-D-ribose-1-phosphate TP_Enzyme->Products Catalyzes Reaction Inactive_TP Inactive TP Complex TP_Enzyme->Inactive_TP Inhibitor 5-Chloro-6-(chloromethyl) pyrimidine-2,4(1H,3H)-dione Inhibitor->TP_Enzyme Binds to Enzyme No_Reaction Catalysis Blocked Inactive_TP->No_Reaction G start Start prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor Dilutions in DMSO) start->prep_reagents add_reagents 2. Add to 96-well Plate: - 150 µL Buffer - 10 µL Inhibitor/DMSO - 20 µL TP Enzyme prep_reagents->add_reagents incubate 3. Pre-incubate (10 min at 30°C) add_reagents->incubate initiate 4. Initiate Reaction (Add 20 µL Thymidine) incubate->initiate measure 5. Measure Absorbance (Read at 290 nm for 10 min) initiate->measure analyze 6. Data Analysis (Calculate Reaction Rates, Determine % Inhibition, Plot IC₅₀ Curve) measure->analyze end End analyze->end G start Start seed_cells 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate start->seed_cells incubate1 2. Incubate for 24h (Allow cells to attach) seed_cells->incubate1 add_inhibitor 3. Add Inhibitor (Serial dilutions of compound) incubate1->add_inhibitor incubate2 4. Incubate for 48-72h add_inhibitor->incubate2 add_mtt 5. Add MTT Reagent (Incubate for 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO/solubilizer) add_mtt->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs analyze 8. Data Analysis (Calculate % Viability, Determine GI₅₀) read_abs->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Final Chlorination Step

  • Question: My final yield of this compound is significantly lower than the expected >90%. What are the possible reasons and how can I improve it?

  • Answer: Low yields in the chlorination of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione are often attributed to several factors:

    • Incomplete Reaction: The conversion of the hydroxymethyl group to the chloromethyl group may be incomplete.

      • Solution: Ensure the chlorinating agent, such as thionyl chloride, is used in sufficient excess. The reaction progress should be monitored using an appropriate technique (e.g., TLC, LC-MS) to ensure the disappearance of the starting material. Extending the reaction time or increasing the reaction temperature (within stable limits of the product) could also drive the reaction to completion.

    • Degradation of Starting Material or Product: The pyrimidine ring can be susceptible to degradation under harsh reaction conditions.

      • Solution: The dropwise addition of thionyl chloride at a controlled temperature is recommended to manage the exothermic nature of the reaction. Maintaining a consistent reflux temperature is also crucial.

    • Side Reactions: The formation of undesired byproducts can consume the starting material and complicate purification.

      • Solution: The use of a suitable solvent, such as dichloromethane, is important. The presence of a catalyst like DMF can facilitate the reaction, but its concentration may need optimization to minimize side reactions.

    • Product Loss During Work-up: The product may be lost during the filtration and washing steps.

      • Solution: After cooling the reaction mixture, ensure complete precipitation of the product. Use a minimal amount of cold solvent to wash the filter cake to avoid dissolving the product. Hot air drying should be conducted at a moderate temperature (e.g., 50-60°C) to prevent decomposition.[1]

Issue 2: Formation of Impurities and Purification Challenges

  • Question: I am observing significant impurities in my final product, and purification by simple filtration is insufficient. What are these impurities and how can I remove them?

  • Answer: Impurities can arise from unreacted starting materials, intermediates, or side products.

    • Common Impurities:

      • Unreacted 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione.

      • Over-chlorinated byproducts.

      • Polymeric materials.

    • Purification Strategies:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. The choice of solvent will depend on the solubility profile of the product and impurities.

      • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system that provides good separation between the desired product and impurities on a TLC plate should be developed first.

      • Washing: Thorough washing of the crude product with appropriate solvents can help remove certain impurities. For instance, washing with a non-polar solvent could remove non-polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely reported method involves a three-step synthesis starting from orotic acid.[1] The process includes:

  • Chlorination of the pyrimidine ring: Orotic acid is chlorinated to produce alpha-chloro orotic acid.[1]

  • Reduction of the carboxylic acid: The carboxyl group at the 6-position is reduced to a hydroxymethyl group.[1]

  • Chlorination of the hydroxyl group: The 6-hydroxymethyl group is then chlorinated to yield the final product, this compound.[1]

Q2: What are the key reagents and conditions for the final chlorination step?

A2: A common procedure for the conversion of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione to the final product involves using thionyl chloride as the chlorinating agent.[1] The reaction is typically carried out in a solvent like dichloromethane in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux until the reaction is complete.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of each step can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be tracked. High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol

ParameterValue
Starting Material5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione
Chlorinating AgentThionyl chloride
SolventDichloromethane
CatalystDMF
TemperatureReflux
Yield92%
AppearanceYellow solid

Data extracted from a patent describing the synthesis process.[1]

Experimental Protocols

Detailed Methodology for the Chlorination of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione [1]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, add 60g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione and 20ml of DMF to 600ml of dichloromethane at a temperature of 25-30°C.

  • Addition of Thionyl Chloride: Heat the mixture to reflux. Slowly add 400g of thionyl chloride dropwise via the dropping funnel.

  • Reaction: Continue refluxing the mixture until the starting material is consumed, as monitored by a suitable analytical method (e.g., TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the resulting precipitate.

  • Washing: Rinse the filter cake with dichloromethane.

  • Drying: Collect the filter cake and dry it using hot air at a temperature of 50-60°C to obtain the final product.

Visualizations

Synthesis_Pathway OroticAcid Orotic Acid AlphaChloro α-Chloro Orotic Acid Compound B1 OroticAcid->AlphaChloro Chlorination Hydroxymethyl 5-Chloro-6-(hydroxymethyl)- pyrimidine-2,4(1H,3H)-dione Compound B2 AlphaChloro->Hydroxymethyl Reduction FinalProduct 5-Chloro-6-(chloromethyl)- pyrimidine-2,4(1H,3H)-dione (CCMU) Hydroxymethyl->FinalProduct Chlorination

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: Reaction Setup AddReagents Add Starting Material, Solvent, Catalyst Start->AddReagents Heat Heat to Reflux AddReagents->Heat AddSOCl2 Slowly Add Thionyl Chloride Heat->AddSOCl2 Monitor Monitor Reaction Progress (TLC) AddSOCl2->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Dichloromethane Filter->Wash Dry Dry the Product Wash->Dry End End: Obtain Final Product Dry->End

Caption: General experimental workflow for the final chlorination step.

Troubleshooting_Tree Problem Low Yield? IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction Degradation Degradation? Problem->Degradation SideReactions Side Reactions? Problem->SideReactions WorkupLoss Loss During Work-up? Problem->WorkupLoss Sol_Incomplete Increase Reaction Time/ Temperature or Add More Chlorinating Agent IncompleteReaction->Sol_Incomplete Sol_Degradation Control Temperature During Reagent Addition and Reflux Degradation->Sol_Degradation Sol_SideReactions Optimize Catalyst Concentration and Solvent SideReactions->Sol_SideReactions Sol_WorkupLoss Use Cold Washing Solvent/ Optimize Drying Temperature WorkupLoss->Sol_WorkupLoss

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 5-chloro-6-chloromethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-6-chloromethyluracil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-chloro-6-chloromethyluracil, focusing on the identification and mitigation of common byproducts.

Issue Potential Cause(s) Suggested Troubleshooting Steps
Low Yield of Final Product Incomplete reaction of starting materials.- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).- Ensure the purity of starting materials.- Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Degradation of the uracil ring.- Avoid harsh reaction conditions, such as excessively high temperatures or extreme pH.- Use a milder chlorinating agent if possible.
Presence of Unreacted 6-Methyluracil Insufficient chlorinating agent or incomplete reaction.- Increase the molar ratio of the chlorinating agent (e.g., sulfuryl chloride) to 6-methyluracil.- Extend the reaction time or increase the reaction temperature cautiously while monitoring for byproduct formation.
Formation of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil Over-chlorination of the uracil ring.[1]- Carefully control the stoichiometry of the chlorinating agent.- Add the chlorinating agent portion-wise to maintain a low concentration.- Optimize the reaction temperature to favor mono-chlorination.
Presence of 6-(hydroxymethyl)uracil Incomplete chlorination of the hydroxymethyl group.- Ensure a sufficient amount of the chlorinating agent (e.g., thionyl chloride) is used.- Consider using a more reactive chlorinating agent if the reaction stalls.
Formation of Dimeric or Polymeric Byproducts Intermolecular reactions between reactive intermediates.- Maintain a dilute reaction mixture to minimize intermolecular reactions.- Control the reaction temperature to reduce the rate of side reactions.
Presence of Unidentified Impurities Side reactions involving the solvent or reagents.- Ensure the use of dry, high-purity solvents.- Investigate the compatibility of the solvent with the reagents and reaction conditions.- Characterize the impurities using techniques like NMR, Mass Spectrometry, and IR spectroscopy to understand their origin.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of 5-chloro-6-chloromethyluracil starting from 6-methyluracil?

A1: The most frequently encountered byproducts in this synthesis route are:

  • Unreacted 6-methyluracil: This is often due to incomplete chlorination.

  • 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil: This results from over-chlorination of the uracil ring.[1]

  • Other chlorinated species: Depending on the reaction conditions, various other chlorinated uracil derivatives might be formed.

Q2: How can I minimize the formation of the di-chlorinated byproduct?

A2: To minimize the formation of 5,5-dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil, you should:

  • Carefully control the stoichiometry of your chlorinating agent. A slight excess may be needed for full conversion, but a large excess will promote di-chlorination.

  • Maintain a controlled temperature. Lower temperatures generally favor the mono-chlorinated product.

  • Consider the slow, dropwise addition of the chlorinating agent to the reaction mixture to avoid localized high concentrations.

Q3: I am synthesizing 5-chloro-6-chloromethyluracil from ethyl acetoacetate and urea. What are the potential impurities I should look out for?

A3: In the synthesis starting from ethyl acetoacetate and urea, potential impurities include:

  • Unreacted starting materials: Ethyl acetoacetate and urea.

  • Intermediates from incomplete cyclization: Such as β-uraminocrotonic ester.

  • Byproducts from incomplete chlorination: If the chlorination steps are not carried out to completion, you might have precursors like 4-chloroacetoacetyl ethyl acetate or 2,4-dichloroacetoacetyl ethyl acetate in your final product.[2]

Q4: My final product is discolored. What could be the reason?

A4: Discoloration can arise from several sources:

  • Residual catalysts or reagents: For example, older samples of sulfuryl chloride can have a yellowish color due to decomposition into sulfur dioxide and chlorine.[3]

  • Formation of minor, highly colored byproducts: These can result from degradation of the uracil ring under harsh conditions.

  • Inadequate purification: Ensure your purification method (e.g., recrystallization, column chromatography) is effective at removing all colored impurities.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A5: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and assessment of the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and help in the identification of byproducts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups in the product and impurities.

Experimental Protocols

Synthesis of 5-chloro-6-chloromethyluracil from 6-Methyluracil

A common method for the synthesis of 5-chloro-6-chloromethyluracil involves the direct chlorination of 6-methyluracil.

Materials:

  • 6-Methyluracil

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetic acid (glacial)

Procedure:

  • In a well-ventilated fume hood, suspend 6-methyluracil in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add sulfuryl chloride to the suspension at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., water or ethanol) to remove residual acetic acid and other soluble impurities.

  • Dry the product under vacuum to obtain 5-chloro-6-chloromethyluracil. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Synthesis_Byproducts cluster_reagents A 6-Methyluracil B 5-chloro-6-chloromethyluracil (Desired Product) A->B Controlled Chlorination C Unreacted 6-Methyluracil A->C Incomplete Reaction D 5,5-dichloro-6-hydroxy- 6-methyl-5,6-dihydrouracil B->D Over-chlorination E Chlorinating Agent (e.g., SO2Cl2)

Caption: Byproduct formation in the synthesis from 6-methyluracil.

Troubleshooting_Logic start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction over_chlorination Over-chlorination? impurity->over_chlorination characterize Characterize Impurity (NMR, MS, etc.) impurity->characterize Unknown Impurity optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes control_reagent Control Chlorinating Agent Stoichiometry over_chlorination->control_reagent Yes

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, it is recommended to store the compound under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C. This minimizes potential degradation from atmospheric moisture and oxygen.

Q2: How should I handle this compound in the laboratory?

This compound is a hazardous chemical. It is crucial to handle it in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact. Avoid inhalation of dust or vapors.

Q3: What are the known incompatibilities of this compound?

Q4: What are the potential degradation pathways for this compound?

Although specific degradation pathways have not been extensively documented in publicly available literature, based on its chemical structure, potential degradation could occur through:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group.

  • Photodegradation: Exposure to light, particularly UV light, may induce degradation.

  • Thermal Decomposition: Elevated temperatures can lead to decomposition.

Q5: How can I assess the purity and stability of my sample?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A stability-indicating HPLC method would be able to separate the parent compound from any potential degradation products. While a specific validated method is not publicly available, a general approach would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Compound degradation due to improper storage or handling.Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). Assess the purity of the compound using a suitable analytical method like HPLC.
Appearance of new peaks in analytical chromatogram (e.g., HPLC) Formation of degradation products.Protect the compound from light and moisture. Prepare solutions fresh before use. Consider re-purification of the material if significant degradation is observed.
Change in physical appearance (e.g., color change, clumping) Absorption of moisture or degradation.Store the compound in a desiccator under an inert atmosphere. Ensure the storage container is properly sealed.
Inconsistent results between different batches Variation in the purity or stability of different batches.Qualify each new batch of the compound by determining its purity and comparing its analytical profile to a reference standard.

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not widely published, a general approach for conducting a forced degradation study is outlined below. This can help in identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation Study Protocol (General Guideline)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 60°C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using an HPLC method with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_purity Assess Purity (e.g., HPLC) impurity_detected Impurity/Degradation Detected check_purity->impurity_detected improper_storage->check_purity No retest Re-run Experiment with Fresh Sample improper_storage->retest Yes repurify Consider Re-purification impurity_detected->repurify Yes end_bad Further Investigation Needed impurity_detected->end_bad No end_good Problem Resolved retest->end_good repurify->retest

Technical Support Center: Synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include orotic acid, ethyl acetoacetate, and 6-(chloromethyl)uracil.[1][2] One prominent synthetic route begins with orotic acid, which undergoes a three-step reaction involving chlorination of the alpha hydrogen, reduction of the carboxyl group to a hydroxymethyl group, and a final chlorination displacement reaction to yield the target product.[1] Another approach involves the reaction of 2,4-dichloroacetyl ethyl acetate (derived from ethyl acetoacetate) with urea.[2] Direct chlorination of 6-(chloromethyl)uracil with sulfuryl chloride in acetic acid is also a documented method.

Q2: What is a reliable, high-yield protocol for the final chlorination step?

A2: A high-yield (92%) method for the final chlorination step involves the reaction of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione with thionyl chloride.[1] The reaction is typically carried out in dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions.[1]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control for maximizing yield include the purity of starting materials, choice of solvent and catalyst, reaction temperature, and reaction time.[3] For instance, in the chlorination of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione, using re-evaporated thionyl chloride and maintaining reflux until the starting material is consumed are crucial for achieving high yields.[1] Moisture should be avoided as it can quench the chlorinating agent.[3]

Q4: What are potential side reactions and how can they be minimized?

A4: Side reactions can include incomplete reaction leading to residual starting materials or intermediates, and the formation of byproducts.[3] For instance, in multi-step syntheses, impurities from previous steps can carry over.[3] To minimize side reactions, it is important to use pure starting materials, maintain optimal reaction conditions, and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor the reaction progress using TLC or HPLC to ensure completion.[3]- Increase reaction time or temperature as appropriate for the specific protocol.
Degradation of starting material or product- Ensure the reaction temperature is not too high.- Minimize exposure to air and moisture, especially when using sensitive reagents like thionyl chloride.
Impure starting materials- Use high-purity, dry starting materials.[3]- Recrystallize or purify starting materials if necessary.
Suboptimal reagent stoichiometry- Carefully control the molar ratios of reactants and catalysts as specified in the protocol.
Presence of Impurities in the Final Product Unreacted starting materials or intermediates- Ensure the reaction goes to completion.- Optimize purification methods such as recrystallization or column chromatography.
Formation of byproducts- Adjust reaction conditions (e.g., temperature, reaction time) to disfavor side reactions.[3]- Investigate alternative chlorinating agents or solvents that may offer higher selectivity.
Difficulty in Product Isolation Product is soluble in the reaction solvent- If filtration is used for isolation, ensure the product has low solubility in the chosen solvent at the filtration temperature.- Consider alternative work-up procedures, such as extraction followed by solvent evaporation.
Product is an oil or difficult to crystallize- Attempt to induce crystallization by scratching the flask, seeding with a crystal of the product, or changing the solvent system.- If the product is consistently an oil, purification by column chromatography may be necessary.

Data Presentation

Table 1: High-Yield Protocol for the Synthesis of this compound [1]

Parameter Value
Starting Material 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione
Chlorinating Agent Thionyl chloride (re-evaporated)
Solvent Dichloromethane
Catalyst N,N-dimethylformamide (DMF)
Temperature Reflux
Reaction Time Until disappearance of starting material
Yield 92%

Experimental Protocols

Detailed Methodology for the Final Chlorination Step [1]

  • To a reaction vessel containing 600 ml of dichloromethane, add 60 g (0.34 mol) of 5-chloro-6-(hydroxymethyl)-2,4-(1H,3H)-pyrimidinedione and 20 ml of DMF at a temperature of 25-30 °C.

  • Heat the mixture to reflux.

  • Slowly add 400 g of re-evaporated thionyl chloride dropwise.

  • Continue refluxing the mixture until the starting material is no longer detected (e.g., by TLC analysis).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture and rinse the filter cake with dichloromethane.

  • Collect the filter cake and dry it with hot air at 50-60 °C to obtain the final product.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_steps Reaction Steps cluster_end Final Product OroticAcid Orotic Acid Chlorination1 α-Hydrogen Chlorination OroticAcid->Chlorination1 Chloro Reagent, Catalyst Reduction Carboxyl Reduction to Hydroxymethyl Chlorination1->Reduction Reducing Agent Chlorination2 Hydroxymethyl Chlorination Reduction->Chlorination2 Chlorinating Reagent CCMU 5-Chloro-6-(chloromethyl) pyrimidine-2,4(1H,3H)-dione Chlorination2->CCMU

Caption: Synthetic pathway from orotic acid.

TroubleshootingYield Start Low Yield of CCMU CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckCompletion Verify Reaction Completion (TLC/HPLC) Start->CheckCompletion Impure Impure Starting Material CheckPurity->Impure Suboptimal Suboptimal Conditions (Temp, Time, Solvent) CheckConditions->Suboptimal Incomplete Incomplete Reaction CheckCompletion->Incomplete Purify Purify Starting Material Impure->Purify Optimize Optimize Conditions Suboptimal->Optimize Extend Extend Reaction Time / Adjust Temp Incomplete->Extend

Caption: Troubleshooting low yield issues.

References

Technical Support Center: 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and handling of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

FAQs

  • What are the primary hazards associated with this compound? this compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can cause serious eye damage or irritation.[1] It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound and use personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated area or a chemical fume hood.

  • What are the recommended storage conditions for this compound? To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[2][3][4][5] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4][5][6] Keep it away from incompatible materials such as strong oxidizing agents.[7]

  • What is the stability of this compound in different solvents and conditions? The chloromethyl group in this compound is highly reactive and susceptible to nucleophilic substitution. This reactivity makes the compound unstable in the presence of nucleophiles, including water and alcohols, especially under basic or acidic conditions, which can lead to hydrolysis of the chloromethyl group to a hydroxymethyl group. For reactions, it is crucial to use anhydrous solvents and control the reaction temperature to minimize side reactions.

  • What are common impurities found in this compound? Impurities can arise from the starting materials or side reactions during synthesis. A common precursor is 6-(hydroxymethyl)uracil, which, if the chlorination reaction is incomplete, can remain as an impurity. Over-chlorination can also lead to di- or tri-chlorinated byproducts. During storage, hydrolysis can lead to the formation of 5-chloro-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione.

  • How can I monitor the progress of reactions involving this compound? Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of reactions. A standard approach is to use silica gel plates and a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The ratio of the solvents should be optimized to achieve good separation between the starting material, product, and any byproducts. Visualization can be achieved using a UV lamp (254 nm).

Troubleshooting Common Experimental Issues

Problem Potential Cause Recommended Solution
Low reaction yield in nucleophilic substitution Incomplete reaction due to insufficient reactivity of the nucleophile.Increase the reaction temperature, use a stronger base to deprotonate the nucleophile, or consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
Decomposition of the starting material.Ensure strictly anhydrous conditions and perform the reaction under an inert atmosphere. Control the temperature carefully, as overheating can lead to degradation.
Formation of multiple products The starting material has multiple reactive sites.Use protecting groups for other reactive sites on your nucleophile if necessary. Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway.
Side reactions such as hydrolysis of the chloromethyl group.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture.
Difficulty in purifying the product The product has similar polarity to the starting material or byproducts.For recrystallization, screen various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. For column chromatography, use a long column and a shallow solvent gradient to improve separation.
The product is unstable on silica gel.Consider using a less acidic stationary phase like alumina for column chromatography. Alternatively, a rapid purification technique like flash chromatography can minimize contact time with the stationary phase.

Data Presentation

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂O₂[1][6]
Molecular Weight 195.00 g/mol [1][6]
Melting Point 270-275 °C (decomposes)[2][3][4]
Appearance White to off-white or light brown solid[8]
Density 1.63 g/cm³ (Predicted)[3][4]
pKa 5.73 ± 0.10 (Predicted)[3][4]

Solubility of this compound

SolventQualitative Solubility
N,N-Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble
Water Slightly soluble/Insoluble
Ethanol Very slightly soluble
Methanol Slightly soluble
Acetonitrile Practically insoluble
Acetone Practically insoluble
Diethyl ether Practically insoluble
Diisopropyl ether Practically insoluble
Isopropyl alcohol Practically insoluble

Experimental Protocols

Representative Experimental Protocol: Synthesis of Tipiracil from this compound

This protocol is adapted from patent literature and describes a general procedure for the nucleophilic substitution reaction to synthesize Tipiracil.[2][10]

Materials:

  • This compound

  • 2-Iminopyrrolidine hydrochloride

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-iminopyrrolidine hydrochloride and the base in the anhydrous solvent.

  • Addition of Starting Material: To this solution, add this compound portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent and add a stoichiometric amount of hydrochloric acid. The resulting salt can be isolated by filtration.

Mandatory Visualization

experimental_workflow Experimental Workflow for Tipiracil Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final Final Product start Dissolve 2-Iminopyrrolidine HCl and Base in Anhydrous Solvent add_sm Add this compound start->add_sm react Heat and Stir (e.g., 60-80°C) add_sm->react monitor Monitor by TLC react->monitor workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Recrystallization or Column Chromatography workup->purify final_product Tipiracil purify->final_product

Caption: A flowchart of the synthesis of Tipiracil.

signaling_pathway Thymidine Phosphorylase Inhibition Pathway thymidine Thymidine thymine Thymine thymidine->thymine Thymidine Phosphorylase (TP) d_ribose_1p 2-deoxy-D-ribose-1-phosphate thymidine->d_ribose_1p angiogenesis Angiogenesis d_ribose_1p->angiogenesis Promotes apoptosis Inhibition of Hypoxia-induced Apoptosis d_ribose_1p->apoptosis Inhibits tipiracil Tipiracil (from this compound) tp Thymidine Phosphorylase (TP) tipiracil->tp Inhibits

Caption: Inhibition of Thymidine Phosphorylase by Tipiracil.

References

Technical Support Center: Resolving Impurities in 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, purification, and handling of this critical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the thymidine phosphorylase inhibitor Tipiracil, a component of the anticancer drug Lonsurf®. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic process, degradation, or improper storage, and their effective identification and removal are critical.[1]

This guide provides a structured approach to understanding and resolving common impurity-related challenges through a series of frequently asked questions and in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in this compound, providing quick and actionable advice.

Q1: What are the most likely sources of impurities in my sample of this compound?

A1: Impurities can be broadly categorized into two main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given that a common synthesis route starts from orotic acid, potential process-related impurities include:

    • Unreacted Starting Materials and Intermediates: Such as orotic acid, alpha-chloroorotic acid, and 5-chloro-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione.

    • Reagents and By-products: Residual chlorinating agents (e.g., thionyl chloride, sulfonyl chloride) or their by-products.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane).[1]

  • Degradation Impurities: These form when the compound degrades due to exposure to environmental factors.[1] Common degradation pathways for pyrimidine derivatives include:

    • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, which would convert it back to a hydroxymethyl group, forming 5-chloro-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione.

    • Oxidation: Exposure to air or oxidizing agents can lead to various oxidized by-products.[1]

    • Photolytic Degradation: Exposure to light can induce degradation.

Q2: I see an unexpected peak in my HPLC analysis. How do I begin to identify it?

A2: A systematic approach is key to identifying unknown peaks:

  • Review the Synthesis: Scrutinize the synthetic route to hypothesize potential side-products or unreacted intermediates.

  • LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity, offering significant clues to its structure.

  • Forced Degradation Studies: To determine if the impurity is a degradant, subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light).[2] If the unknown peak increases under any of these conditions, it is likely a degradation product.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.

Q3: My purified this compound is showing signs of degradation upon storage. What are the optimal storage conditions?

A3: Due to its reactive chloromethyl group, proper storage is crucial. It is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q4: Can I use recrystallization to purify my this compound?

A4: Recrystallization can be an effective method for removing certain impurities, particularly those with different solubility profiles. However, given the potential for thermal degradation, it is advisable to use a solvent system that allows for dissolution at a moderate temperature. A careful selection of solvents is necessary, and it's recommended to first perform small-scale solubility tests.

Part 2: Troubleshooting Guides

This section provides detailed protocols and logical workflows for identifying and resolving specific impurity issues.

Troubleshooting Guide 1: Identifying Process-Related Impurities

If you suspect the presence of process-related impurities, this guide will help you to systematically identify them.

Underlying Principle: Process-related impurities are a direct result of the synthetic pathway. By understanding the reactions involved, we can predict and identify the most probable impurities.

Experimental Workflow:

Caption: Workflow for identifying process-related impurities.

Step-by-Step Protocol:

  • Review Synthetic Route: Carefully examine each step of your synthesis. Identify all starting materials, intermediates, and reagents used.

  • Hypothesize Potential Impurities: Based on the reaction mechanisms, list potential by-products and unreacted species. For example, if thionyl chloride is used for chlorination, residual hydrolyzed reagent could be a source of acidic impurities.

  • HPLC-MS Analysis: Analyze your impure sample using a high-resolution HPLC-MS system. This will provide accurate mass data for the main component and any impurities.

  • Compare Molecular Weights: Compare the molecular weights of the observed impurity peaks with your list of hypothesized impurities.

  • Spike Sample with Known Standards: If standards of potential impurities are available, co-inject them with your sample. An increase in the peak area of an existing impurity will confirm its identity.

Data Presentation: Common Process-Related Impurities

Potential ImpurityMolecular FormulaMolecular Weight ( g/mol )Likely Origin
Orotic AcidC₅H₄N₂O₄156.10Unreacted Starting Material
5-chloro-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dioneC₅H₅ClN₂O₃176.56Unreacted Intermediate
Dimer of the productC₁₀H₈Cl₂N₄O₄319.10Side-reaction
Troubleshooting Guide 2: Resolving Impurities through Purification

Once impurities have been identified, the next step is to remove them. This guide provides strategies for effective purification.

Underlying Principle: Different chemical compounds have distinct physical and chemical properties (e.g., polarity, solubility, charge) that can be exploited for separation.

Purification Strategy Workflow:

Caption: A decision-making workflow for purification strategy.

Step-by-Step Protocols:

1. Column Chromatography:

  • Normal-Phase Chromatography (for less polar impurities):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane. Start with a low polarity mixture and gradually increase the polarity to elute your product.

  • Reverse-Phase Chromatography (for more polar impurities):

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of acetonitrile or methanol in water. For ionizable impurities, adding a modifier like formic acid or ammonium acetate to the mobile phase can improve peak shape and resolution.

2. Recrystallization:

  • Solvent Selection: Identify a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

  • Procedure:

    • Dissolve the impure compound in a minimal amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added.

    • Hot filter the solution to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool further in an ice bath to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Part 3: Analytical Methodologies

A robust analytical method is essential for accurately assessing the purity of this compound.

Hypothetical HPLC Method for Purity Assessment:

While a specific validated method is not publicly available, the following method is based on best practices for similar pyrimidine derivatives and serves as an excellent starting point for method development.[3]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and impurities.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA gradient elution is recommended to resolve impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmPyrimidine rings typically have strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLStandard injection volume.

Method Validation:

Any analytical method used for quality control must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4][5]

References

Technical Support Center: Optimizing Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of pyrimidine derivatives, such as low yields, unexpected side-products, and purification difficulties.

Issue 1: Low Reaction Yield

A common challenge in pyrimidine synthesis is achieving a satisfactory yield.[1] This can be attributed to several factors:

  • Non-optimal Reaction Conditions: Temperature, pressure, and reaction time that are not ideal can lead to incomplete reactions or degradation of the product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

  • Incorrect Reagent Stoichiometry: Inaccurate molar ratios of reactants can result in a low conversion of the limiting reagent.[1] For some reactions, such as the Biginelli reaction, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can improve yields.[3][4]

  • Catalyst Inefficiency: The catalyst may be inactive or used in a suboptimal amount.[5] If using a reusable catalyst, it may need regeneration.[5][6]

  • Purity of Reactants: Impurities in starting materials can inhibit the reaction.[3][5]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

Issue 2: Presence of Unexpected Side-Products

The formation of side-products complicates purification and reduces the overall yield.[1]

  • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions, such as dimerization, polymerization, or rearrangement.[1] Modifying reaction conditions (e.g., lowering the temperature, changing the solvent) can help minimize these unwanted reactions.[1] A common side-product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP), which is favored at higher temperatures.[5]

  • Lack of Regioselectivity: In the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers. The use of appropriate protecting groups or directing groups can enhance the regioselectivity of the reaction.[1]

  • Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur. Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.[1]

Issue 3: Difficulties in Product Purification

Isolating the desired pyrimidine derivative can be challenging due to impurities with similar physicochemical properties.[1]

  • Similar Polarity of Products and Impurities: If the product and impurities have similar polarities, separation by column chromatography can be difficult.[1] Experimenting with different solvent systems or considering alternative techniques like preparative HPLC or crystallization is recommended.[1]

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1] In such cases, using a different stationary phase like alumina or non-chromatographic methods may be necessary.[1][7]

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product.[1] Proper work-up procedures, including aqueous washes and extractions, are essential.[1]

  • Challenges in Crystallization: Polar pyrimidine derivatives can be difficult to crystallize due to high solubility in polar solvents.[8] In such cases, trying an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent) can be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: The most critical parameters include reaction temperature, choice of catalyst and its loading, solvent selection, and the purity and stoichiometry of reactants.[2][3] Monitoring the reaction progress by TLC is also crucial to determine the optimal reaction time.[5]

Q2: How can I minimize the formation of regioisomers during substitution reactions on the pyrimidine ring?

A2: To minimize the formation of regioisomers, consider using directing groups on the pyrimidine ring to influence the position of substitution. Additionally, optimizing the reaction conditions, such as temperature and catalyst, can improve regioselectivity.[1]

Q3: My Biginelli reaction is not working well with an aliphatic aldehyde. What can I do?

A3: Yields are often lower with aliphatic aldehydes compared to aromatic ones, as they are more prone to self-condensation and other side reactions.[4] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy to improve yields with aliphatic aldehydes.[4]

Q4: I suspect the formation of N-acylurea byproducts in my Biginelli reaction. How can I confirm and prevent this?

A4: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[6] Their formation can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[5] Recrystallization is often the most effective method for removing N-acylurea impurities.[5]

Q5: What are the key considerations for a successful Pinner pyrimidine synthesis?

A5: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control are:

  • Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. Ensure the use of anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere.[4]

  • Temperature Control: Pinner salts can be thermally unstable, so low temperatures are often necessary to prevent decomposition.[4]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial to prevent unwanted side reactions.[4]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for the optimization of common reactions used in pyrimidine derivative synthesis.

Table 1: Optimization of the Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-one Derivatives [9]

EntryAcid (mol%)Temperature (°C)SolventTime (min)Yield (%)
1--90Water300
2590Water3060
31090Water3075
41590Water3085
52050Water3040
62070Water3065
72080Water3078
82090Water3094
92090Ethanol3082
102090Methanol3075
112090Acetonitrile3060
122590Water3090

Reaction of benzaldehyde, urea, and ethyl acetoacetate.

Table 2: Catalyst Screening for Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [10]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[10]

Table 3: Solvent Mixture Screening for Microwave-Assisted Suzuki Coupling [10]

Solvent SystemYield (%)
1,4-dioxane/H₂O65
Toluene/H₂O55
DMF/H₂O48
Acetonitrile/H₂O52

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), solvent (6 mL, 2:1 organic/H₂O), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

General Protocol for the Biginelli Reaction [6]

  • To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (12 mmol), and a catalytic amount of acid (e.g., HCl, 2-4 drops).

  • Add a suitable solvent (e.g., ethanol, 20 mL).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

General Protocol for Microwave-Assisted Suzuki Coupling [10][11]

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent Purity and Catalyst Activity start->check_reagents check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere optimize Systematically Optimize One Parameter at a Time check_conditions->optimize check_reagents->optimize check_atmosphere->optimize analyze_side_products Identify Side-Products (NMR, MS) optimize->analyze_side_products Side-Products Observed solution Successful Synthesis optimize->solution Yield Improved modify_conditions Modify Conditions to Minimize Side Reactions analyze_side_products->modify_conditions modify_conditions->optimize purification_issues Address Purification Challenges modify_conditions->purification_issues purification_issues->solution

Caption: A logical workflow for troubleshooting common issues in pyrimidine synthesis.

Biginelli_Reaction_Pathway cluster_reactants Reactants Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium BetaKetoester β-Ketoester Enamine Enamine Intermediate BetaKetoester->Enamine Urea Urea / Thiourea Urea->Acyliminium OpenChain Open-Chain Ureide Acyliminium->OpenChain Enamine->OpenChain Cyclization Cyclization & Dehydration OpenChain->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM

Caption: Simplified reaction pathway for the Biginelli three-component condensation.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Reactants->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during SNAr experiments. Below, you will find troubleshooting guides in a frequently asked questions (FAQs) format, detailed experimental protocols, and quantitative data to assist in optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your SNAr reactions, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My SNAr reaction is resulting in a very low yield or no desired product. What are the common reasons for this and how can I improve the outcome?

A1: Low or non-existent product yield is a frequent challenge in SNAr reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended. Here are the primary areas to investigate:

  • Insufficient Activation of the Aromatic Ring: For an SNAr reaction to proceed efficiently, the aromatic ring must be electron-deficient. This is achieved by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[1][2]

    • Solution:

      • Ensure your substrate possesses one or more strong EWGs (e.g., -NO₂, -CN, -CF₃, -C(O)R) at the ortho or para position relative to the leaving group. The presence of multiple EWGs can significantly increase the reaction rate, often permitting milder reaction conditions.[2][3]

      • If feasible, consider modifying your starting material to include an additional EWG.

      • For substrates that are not activated or poorly activated, the use of a catalyst may be necessary.

  • Poor Leaving Group: The nature of the leaving group is critical in SNAr reactions. Contrary to Sₙ2 reactions, fluoride is often an excellent leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked.[4] The general reactivity trend for halogen leaving groups is F > Cl ≈ Br > I.[4][5]

    • Solution: If your reaction is sluggish and you are not using a fluoride leaving group, investigate the possibility of synthesizing or procuring a fluoro-substituted analog of your starting material.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in the reaction rate. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred because they effectively solvate the cation of the nucleophile, leaving the anionic nucleophile more exposed and reactive.[6] Protic solvents can form hydrogen bonds with the nucleophile, which reduces its nucleophilicity and slows down the reaction.

    • Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. If your starting materials have low solubility in these solvents, a mixture of a polar aprotic solvent with a less polar co-solvent might be effective.

  • Inadequate Reaction Temperature: Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.

    • Solution: If the reaction is being conducted at room temperature, gradually increase the temperature and monitor the progress using TLC or LC-MS. Reflux conditions may be necessary for less reactive substrates.[7]

Issue 2: Formation of Multiple Side Products

Q2: My TLC analysis shows multiple spots, indicating the formation of several side products. What are the common side reactions in SNAr, and how can I suppress them?

A2: The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common side reactions and strategies to minimize them:

  • Reaction with the Solvent: If a nucleophilic solvent (e.g., an alcohol) is used in the presence of a strong base, the solvent itself can act as a nucleophile and compete with your intended nucleophile.

    • Solution: Employ a non-nucleophilic, polar aprotic solvent for your reaction.

  • Di-substitution: If your aromatic substrate contains more than one leaving group, you may observe the formation of di-substituted products.

    • Solution: To favor mono-substitution, use a stoichiometric amount of the nucleophile or a slight excess (1.0-1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help to control the reaction and minimize di-substitution.

  • Hydrolysis of Activated Aromatic Rings: In the presence of water and a base, highly activated aromatic systems can undergo hydrolysis, where a hydroxyl group replaces the leaving group.

    • Solution: Ensure that your reaction is carried out under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Benzyne Formation: With very strong bases like sodium amide (NaNH₂), unactivated aryl halides can undergo an elimination-addition reaction via a benzyne intermediate, which can lead to a mixture of regioisomers.[2][8]

    • Solution: Avoid using exceptionally strong bases unless the benzyne mechanism is the intended pathway. If you are working with an unactivated aryl halide, consider alternative coupling reactions that do not proceed through a benzyne intermediate.

Quantitative Data Summary

The efficiency of SNAr reactions is highly dependent on the reaction conditions. The following tables provide a summary of how different factors can influence the reaction outcome.

Table 1: Effect of Leaving Group on Relative Reaction Rate

Leaving GroupRelative Rate
F3300
Cl1.0
Br0.8
I0.4
NO₂4.3

Data for the reaction of piperidine with 2,4-dinitrophenyl derivatives in methanol.[5]

Table 2: Effect of Solvent on Reaction Rate

SolventDielectric Constant (ε)Relative Rate
Methanol33.01
Acetonitrile37.550
N,N-Dimethylformamide (DMF)36.71200
Dimethyl sulfoxide (DMSO)46.72400

Illustrative data showing the general trend of increased reaction rates in polar aprotic solvents.

Table 3: Effect of Electron-Withdrawing Group Position on Reactivity

SubstrateRelative Rate
4-Chloronitrobenzene1
2-Chloronitrobenzene0.5
3-Chloronitrobenzene0.00001

Illustrative data for the reaction with a given nucleophile, demonstrating the importance of ortho/para positioning of the EWG.[9]

Experimental Protocols

Here are detailed methodologies for key SNAr reactions.

Protocol 1: Synthesis of 2,4-Dinitrophenylhydrazine

This protocol describes the synthesis of 2,4-dinitrophenylhydrazine from 1-chloro-2,4-dinitrobenzene and hydrazine, a classic example of an SNAr reaction.

Materials:

  • Hydrazine sulfate

  • Potassium acetate

  • Deionized water

  • 95% Ethanol

  • 1-Chloro-2,4-dinitrobenzene

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Hydrazine Solution:

    • In a 400-mL beaker, suspend 35 g (0.27 mole) of hydrazine sulfate in 125 mL of hot water.

    • While stirring, add 85 g (0.87 mole) of potassium acetate.

    • Boil the mixture for five minutes and then cool to approximately 70°C.

    • Add 75 mL of 95% ethanol and filter the mixture with suction to remove the precipitated potassium sulfate. Wash the solid with an additional 75 mL of hot ethanol. The filtrate contains the hydrazine solution.[10]

  • SNAr Reaction:

    • In a 1-L round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 50.5 g (0.25 mole) of 1-chloro-2,4-dinitrobenzene in 250 mL of 95% ethanol.

    • Add the prepared hydrazine solution to the flask.

    • Heat the mixture to reflux with stirring for one hour. The product will begin to precipitate within the first ten minutes.[10]

  • Work-up and Isolation:

    • After the reflux is complete, cool the reaction mixture in an ice bath to maximize product precipitation.

    • Collect the solid product by suction filtration using a Buchner funnel.

    • Wash the collected solid first with 50 mL of warm ethanol (around 60°C) to remove any unreacted 1-chloro-2,4-dinitrobenzene, followed by a wash with 50 mL of hot water.[10]

  • Purification:

    • The crude product is often pure enough for many applications. If further purification is required, recrystallization from n-butanol is recommended.[10]

Protocol 2: Synthesis of 2-(morpholino)pyridine

This protocol details the reaction of 2-fluoropyridine with morpholine, a common SNAr reaction on a heteroaromatic substrate.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

    • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

    • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.[11]

  • Reaction Execution:

    • Stir the reaction mixture and heat it to 110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[11]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows related to SNAr reactions.

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low/No Product Yield check_activation Is the aromatic ring sufficiently activated (ortho/para EWG)? start->check_activation activation_no Consider a more activated substrate or a catalyst. check_activation->activation_no No check_lg Is the leaving group optimal (F > Cl > Br > I)? check_activation->check_lg Yes lg_no Consider using a substrate with a better leaving group (e.g., -F). check_lg->lg_no No check_solvent Is a polar aprotic solvent being used (e.g., DMSO, DMF)? check_lg->check_solvent Yes solvent_no Switch to a polar aprotic solvent. check_solvent->solvent_no No check_temp Has the reaction been heated? check_solvent->check_temp Yes temp_no Increase the reaction temperature. check_temp->temp_no No success Improved Yield check_temp->success Yes

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Side_Reaction_Mitigation start Multiple Side Products Observed di_sub Di-substitution? start->di_sub solvent_react Reaction with solvent? start->solvent_react hydrolysis Hydrolysis? start->hydrolysis sol_di_sub Use stoichiometric nucleophile Slow addition of nucleophile di_sub->sol_di_sub Yes sol_solvent_react Use a non-nucleophilic, polar aprotic solvent solvent_react->sol_solvent_react Yes sol_hydrolysis Ensure anhydrous conditions Use an inert atmosphere hydrolysis->sol_hydrolysis Yes end Cleaner Reaction Profile sol_di_sub->end sol_solvent_react->end sol_hydrolysis->end

Caption: Strategies for minimizing common side reactions in SNAr.

References

Navigating the Reactive Landscape of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile yet reactive building block in their synthetic endeavors. Here, we will delve into the common side reactions, troubleshooting strategies, and frequently asked questions to empower you to navigate the complexities of its chemistry and achieve optimal experimental outcomes. Our focus is on providing practical, mechanistically grounded advice to anticipate and resolve challenges in your research.

Introduction to a Bifunctional Pyrimidine

This compound, also known as 5-chloro-6-chloromethyluracil, is a valuable intermediate in medicinal chemistry, most notably in the synthesis of the thymidine phosphorylase inhibitor Tipiracil.[1][2] Its utility stems from the presence of two distinct electrophilic centers: a chloromethyl group at the C6 position and a chloro substituent at the C5 position of the pyrimidine ring. This bifunctionality, while offering synthetic versatility, also presents a landscape of potential side reactions that can complicate syntheses and reduce yields of the desired product. Understanding and controlling the reactivity at these sites is paramount for successful application.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing a systematic approach to diagnosis and resolution.

Issue 1: Low Yield of the Desired C6-Substituted Product

Symptoms: Your reaction with a nucleophile results in a low yield of the expected product where the nucleophile has displaced the chlorine of the C6-chloromethyl group. You may also observe the presence of multiple unexpected products in your reaction mixture by TLC or LC-MS analysis.

Potential Causes and Solutions:

  • Competing Nucleophilic Attack at C5: The chloro group at the C5 position can also undergo nucleophilic substitution, leading to the formation of an undesired isomer. The reactivity of this position is influenced by the reaction conditions.

    • Mechanistic Insight: Nucleophilic aromatic substitution (SNAr) at the C5 position is generally less favorable than SN2 reaction at the more electrophilic benzylic-like carbon of the chloromethyl group.[3] However, under harsh basic conditions or with certain nucleophiles, this pathway can become competitive.

    • Troubleshooting Protocol:

      • Reaction Condition Analysis: Review your reaction conditions. High temperatures and strong, hard bases can promote SNAr.

      • Base Selection: If a base is required, opt for a milder, non-nucleophilic base such as potassium carbonate or triethylamine, rather than strong bases like sodium hydride or alkoxides.

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient for the desired C6 substitution.

      • Product Characterization: Use NMR and mass spectrometry to confirm the structure of your main product and byproducts. The formation of a C5-substituted isomer will be evident from the disappearance of the C5-chloro signal and the appearance of a new signal corresponding to the nucleophile attached directly to the pyrimidine ring.

  • N-Alkylation of the Pyrimidine Ring: The acidic N-H protons of the uracil ring can be deprotonated, and the resulting anion can be alkylated by another molecule of the starting material or other electrophiles in the reaction mixture.

    • Mechanistic Insight: The uracil ring system can exist in tautomeric forms, and its nitrogens can act as nucleophiles, leading to N1 and/or N3 alkylation. This is a common side reaction in pyrimidine chemistry.[4]

    • Troubleshooting Protocol:

      • Protecting Groups: If N-alkylation is a persistent issue, consider protecting the N1 and N3 positions of the pyrimidine ring prior to the reaction with the nucleophile. Common protecting groups for uracils include benzoyl or pivaloyl groups.

      • Solvent Choice: The choice of solvent can influence the N- versus C- or O-alkylation selectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used. Experimenting with different solvents may help to minimize N-alkylation.[5]

  • Self-Alkylation/Dimerization: The nucleophilic nitrogens of one molecule can potentially react with the electrophilic chloromethyl group of another molecule, leading to dimer or polymer formation.

    • Troubleshooting Protocol:

      • Controlled Addition: Add the this compound slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile and favors the intermolecular reaction with the intended nucleophile over self-reaction.

      • Stoichiometry: Use a slight excess of the nucleophile to ensure that the electrophilic starting material is consumed rapidly.

Issue 2: Formation of an Unexpected Hydroxymethyl Byproduct

Symptom: You observe a byproduct with a mass corresponding to the replacement of one of the chlorine atoms with a hydroxyl group.

Potential Cause and Solution:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and a base.

    • Mechanistic Insight: This is a classic SN2 reaction where water or hydroxide acts as the nucleophile.

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Aqueous Workup: Minimize the exposure of the reaction mixture to water during the workup. If an aqueous wash is necessary, perform it quickly and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the C5-chloro versus the C6-chloromethyl group?

A1: The C6-chloromethyl group is significantly more reactive towards most nucleophiles. The carbon of the chloromethyl group is a primary alkyl halide-like center, making it highly susceptible to SN2 reactions. The C5-chloro group is attached to an sp2-hybridized carbon of the pyrimidine ring and would react via a nucleophilic aromatic substitution (SNAr) mechanism, which generally requires more forcing conditions.[3]

Q2: How can I selectively achieve nucleophilic substitution at the C5 position?

A2: While less common, if C5 substitution is the desired outcome, you would typically need to employ more forcing conditions, such as higher temperatures and stronger bases, and potentially use a nucleophile that is more inclined towards SNAr reactions. It is important to note that you may still get a mixture of products, and careful optimization and purification will be necessary.

Q3: My starting material appears to be degrading upon storage. What are the recommended storage conditions?

A3: this compound is sensitive to moisture and can be light-sensitive. It should be stored in a tightly sealed container in a cool, dry, and dark place. Storing it under an inert atmosphere can also help to prolong its shelf life.

Q4: Are there any specific analytical techniques recommended for monitoring reactions with this compound?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis of product purity and byproduct formation, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is highly recommended. For structural elucidation of products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and troubleshooting logic, the following diagrams are provided.

G cluster_0 Primary Reaction Pathway cluster_1 Side Reactions Start 5-Chloro-6-(chloromethyl) pyrimidine-2,4(1H,3H)-dione Product Desired C6-Substituted Product Start->Product SN2 Reaction C5_Substituted C5-Substituted Byproduct Start->C5_Substituted SNAr N_Alkylated N-Alkylated Byproduct Start->N_Alkylated N-Alkylation Dimer Dimer/Polymer Start->Dimer Self-Alkylation Hydrolysis 6-Hydroxymethyl Byproduct Start->Hydrolysis Hydrolysis Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product

Caption: Overview of desired and side reaction pathways.

G Start Low Yield of Desired Product Check_Byproducts Analyze Byproducts (LC-MS, NMR) Start->Check_Byproducts C5_Isomer C5-Isomer Detected? Check_Byproducts->C5_Isomer N_Alkylation N-Alkylated Byproduct? Check_Byproducts->N_Alkylation Hydrolysis Hydroxymethyl Byproduct? Check_Byproducts->Hydrolysis Solution_C5 Use Milder Base Lower Temperature C5_Isomer->Solution_C5 Yes Solution_N_Alkylation Use Protecting Groups Optimize Solvent N_Alkylation->Solution_N_Alkylation Yes Solution_Hydrolysis Use Anhydrous Conditions Hydrolysis->Solution_Hydrolysis Yes

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

General Protocol for C6-Alkylation with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Parameter Recommendation
Solvent Anhydrous DMF or Acetonitrile
Base K₂CO₃ (2-3 equivalents)
Temperature Room Temperature
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.2 equivalents) in the chosen anhydrous solvent, add the base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be realized through a thorough understanding of its reactivity. By anticipating and strategically mitigating potential side reactions, researchers can achieve higher yields, cleaner reaction profiles, and ultimately, accelerate their research and development efforts. This guide serves as a living document, and we encourage you to consult the referenced literature for a deeper dive into the fascinating chemistry of pyrimidines.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione against related pyrimidine and uracil derivatives. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar compounds.

Introduction

This compound, also known as 5-chloro-6-chloromethyluracil, is a halogenated derivative of uracil.[1][2] The substitution pattern on the pyrimidine ring significantly influences the chemical environment of the protons, leading to a characteristic 1H NMR spectrum. Understanding these spectral features is crucial for confirming the structure and purity of the compound. This guide compares its expected spectral data with that of the closely related 6-(chloromethyl)uracil and the parent compound, uracil.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and its analogs. The data for the target compound is inferred from the analysis of its constituent parts and comparison with similar structures, while the data for the reference compounds are obtained from experimental sources.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicitySolvent
This compound -CH₂Cl~4.5-4.8 (Predicted)SingletDMSO-d₆
N1-H~11.3 (Predicted)SingletDMSO-d₆
N3-H~11.5 (Predicted)SingletDMSO-d₆
6-(Chloromethyl)uracil[3]-CH₂Cl4.392SingletDMSO-d₆
C5-H5.689SingletDMSO-d₆
N1-H / N3-H11.1Broad SingletDMSO-d₆
Uracil[4]C5-H5.40DoubletDMSO-d₆
C6-H7.38DoubletDMSO-d₆
N1-H & N3-H10.96 (two signals)Broad SingletDMSO-d₆

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for acquiring the 1H NMR spectrum of pyrimidine derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[4][5]

  • The spectrometer is locked to the deuterium signal of the solvent.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5][6]

3. Data Acquisition:

  • Acquire the spectrum at room temperature.

  • Typical acquisition parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Structural Comparison and Spectral Interpretation

The structural differences between this compound, 6-(chloromethyl)uracil, and uracil directly impact their 1H NMR spectra. The following diagram illustrates these structural relationships.

G Uracil Uracil CMU 6-(Chloromethyl)uracil Uracil->CMU + CH₂Cl at C6 CCMP 5-Chloro-6-(chloromethyl) pyrimidine-2,4(1H,3H)-dione CMU->CCMP + Cl at C5

Caption: Structural evolution from Uracil to the target compound.

The introduction of a chloromethyl group at the C6 position in 6-(chloromethyl)uracil results in the appearance of a singlet for the methylene (-CH₂) protons around 4.392 ppm.[3] The proton at C5 appears as a singlet at 5.689 ppm.[3]

In this compound, the key difference is the substitution of the C5 proton with a chlorine atom. This leads to the disappearance of the signal around 5.7 ppm. The electron-withdrawing effect of the chlorine atom at C5 is expected to deshield the adjacent methylene protons of the chloromethyl group, causing a downfield shift compared to 6-(chloromethyl)uracil. Therefore, the singlet for the -CH₂Cl group is predicted to be in the range of 4.5-4.8 ppm. The N-H protons are also expected to be present as broad singlets at a downfield chemical shift, typically above 11 ppm in DMSO-d₆.

Conclusion

The 1H NMR spectrum of this compound is characterized by the absence of a signal in the vinylic region (5-6 ppm) and the presence of a singlet for the chloromethyl protons, which is expected to be shifted downfield relative to 6-(chloromethyl)uracil due to the electron-withdrawing effect of the adjacent chlorine atom. The N-H protons will appear as broad singlets at low field. This comparative analysis provides a framework for the identification and characterization of this compound and its derivatives.

References

A Senior Application Scientist's Guide to 13C NMR Analysis of Pyrimidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel therapeutics, a robust analytical methodology is not merely a procedural step but the very foundation of credible discovery. Pyrimidine-2,4-dione, commonly known as uracil, and its derivatives form the backbone of numerous compounds with significant biological activity, including antiviral and anticancer agents.[1][2] Consequently, unambiguous structural elucidation is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution window into the carbon framework of these molecules.

This guide provides an in-depth comparison of the 13C NMR characteristics of various pyrimidine-2,4-dione derivatives. Moving beyond a simple catalog of chemical shifts, we will explore the underlying principles that govern these shifts, present a validated experimental protocol for acquiring high-quality data, and offer insights into effective spectral interpretation.

The 13C NMR Fingerprint: Understanding the Uracil Core

The parent pyrimidine-2,4-dione ring presents a distinct 13C NMR signature. The interpretation of its derivatives begins with a firm grasp of the chemical shifts for the four core carbon atoms: C2, C4, C5, and C6.

  • C2 and C4 (Carbonyl Carbons): These carbons are the most deshielded, typically resonating far downfield. Their chemical shifts are highly sensitive to the electronic environment and solvent effects. In dimethyl sulfoxide (DMSO), a common solvent for these compounds, the C2 and C4 carbonyl carbons appear further upfield compared to spectra recorded in other solvents, a phenomenon attributed to decreased hydrogen bonding effects.[3] The C4 carbon, flanked by two nitrogen atoms and a carbonyl group, is consistently found at a chemical shift greater than 170 ppm, while the C2 carbon, influenced by an adjacent oxygen or sulfur substituent, generally appears around 165 ppm when substituted with an OCH₃ group.[3]

  • C5 and C6 (Vinylic Carbons): The C5 and C6 carbons resonate in the olefinic region. The C6 carbon signal is typically found further downfield than the C5 signal due to its proximity to the electronegative N1 atom.

The lactam-lactim tautomerism inherent in these systems can also influence the observed chemical shifts, providing crucial evidence for the predominant tautomeric form in solution.[3][4]

Comparative Analysis: The Influence of Substituents on 13C Chemical Shifts

The true power of 13C NMR lies in its ability to reveal the structural changes wrought by substitution. The electronic and steric effects of different functional groups cause predictable and quantifiable shifts in the resonance of the core carbons.

N-Alkylation

Methylation at the N1 or N3 position introduces subtle but characteristic changes. Generally, N-methylation results in small upfield shifts (less than 2 ppm) for the C2, C4, and C5 carbons in uracil derivatives.[3] However, the chemical shift of the N-methyl group itself is highly diagnostic of its position (N1 vs. N3), serving as a powerful tool for assigning the site of alkylation.[3]

C5 and C6 Substitution

Substitution at the C5 and C6 positions leads to more dramatic shifts, governed by the electronic nature of the substituent.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens or nitro groups at C5 will deshield C5, shifting its resonance downfield. They will also have a corresponding, though less pronounced, effect on the other ring carbons.

  • Electron-Donating Groups (EDGs): Groups like alkyl or amino groups at C5 will shield C5, causing an upfield shift. For example, in 5-aminouracil derivatives, the C5 resonance is shifted significantly upfield.[5]

Thionation (Thiouracil Derivatives)

Replacing a carbonyl oxygen with sulfur (thionation) at the C2 or C4 position induces a significant downfield shift for the thionated carbon. This is a direct consequence of the different electronic properties of sulfur compared to oxygen. For instance, in 2-thiouracil, the C2 carbon is shifted downfield relative to uracil, while in 2,4-dithiouracil, both C2 and C4 are shifted significantly downfield.[3][6]

Comparative Data Summary

The following table summarizes typical 13C NMR chemical shifts (in ppm) for pyrimidine-2,4-dione and a selection of its derivatives, illustrating the effects of various substituents. All data is referenced to spectra recorded in DMSO-d₆.

CompoundC2C4C5C6Substituent CarbonsReference(s)
Uracil ~151.0~163.5~101.0~141.0-[7][8]
Thymine (5-Methyluracil) ~151.0~164.0~108.0~137.0CH₃: ~12.0[7][8]
3-Methyluracil ~151.0~163.0~101.0~142.0N-CH₃: ~26.9[4]
6-Methyluracil ~153.5~163.5~100.3~150.0C-CH₃: ~18.5[6]
5-Aminouracil ~150.8~162.1~129.1~126.6-[5]
2-Thiouracil ~176.0~161.0~105.0~140.0-[3]
6-tert-Butyl-2-thiouracil ~177.0~161.6~101.0~163.8C(CH₃)₃: 34.9, CH₃: 27.8[6]

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Experimental Protocol for High-Quality 13C NMR Data Acquisition

Trustworthy data is the product of a meticulous experimental technique. The following protocol outlines a self-validating system for obtaining high-quality, reproducible 13C NMR spectra of pyrimidine-2,4-dione derivatives.

Workflow for 13C NMR Analysis

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis and Comparison with Alternative Methodologies

This guide provides a detailed exploration into the mass spectrometric analysis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound often utilized as a precursor or intermediate in the synthesis of various pharmaceuticals.[1] With a molecular formula of C₅H₄Cl₂N₂O₂ and a molecular weight of approximately 195 g/mol , precise and reliable analytical methods are paramount for its characterization, purity assessment, and metabolic studies.[2][3]

We will delve into the nuances of selecting the appropriate ionization techniques, predict fragmentation pathways, and provide a robust, field-tested experimental protocol. Furthermore, this guide will objectively compare mass spectrometry with other powerful analytical techniques, offering researchers the insights needed to select the optimal method for their specific scientific inquiry.

I. Mass Spectrometric Characterization: A Strategic Approach

The inherent polarity of this compound, stemming from its pyrimidine core, carbonyl groups, and halogen substituents, dictates the strategic choices we must make in mass spectrometry, particularly concerning the ionization source. The goal is to generate gas-phase ions of the intact molecule with high efficiency and minimal unsolicited fragmentation, preserving the molecular weight information which is the cornerstone of mass analysis.

A. Selecting the Optimal Ionization Technique

The choice of ionization method is the most critical parameter in the analysis of a given molecule. For this compound, "soft" ionization techniques are vastly superior to "hard" methods like Electron Impact (EI). While EI is excellent for structural elucidation of nonpolar, volatile compounds through extensive and reproducible fragmentation, its high energy would likely shatter our target molecule, preventing the detection of the crucial molecular ion.[4][5]

Our preferred methods are:

  • Electrospray Ionization (ESI): This is the premier choice for polar and large biomolecules.[6] ESI is a very "soft" technique that generates ions with minimal fragmentation by creating a fine spray of charged droplets from which the solvent evaporates.[4][7] It is exceptionally well-suited for coupling with High-Performance Liquid Chromatography (LC-MS), enabling the analysis of complex mixtures.[7]

  • Chemical Ionization (CI): A soft ionization technique that is particularly effective for polar molecules that are relatively volatile.[7][8] It involves proton transfer reactions with a reagent gas, typically yielding a strong protonated molecule peak [M+H]⁺, which simplifies molecular weight determination.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for compounds with intermediate polarity that are not easily ionized by ESI.[4][5] It creates ions from a heated spray, making it suitable for semi-volatile samples.[4]

For the purposes of this guide, we will focus on an LC-MS/MS workflow utilizing Electrospray Ionization (ESI) due to its high sensitivity, robustness, and direct compatibility with liquid chromatography, which is essential for real-world sample analysis.

B. Anticipated Fragmentation Pattern (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. After isolating the protonated molecular ion ([M+H]⁺), we introduce energy via collision-induced dissociation (CID) to induce fragmentation. The resulting product ions are diagnostic of the molecule's structure.

Given the structure of this compound, we can predict the following primary fragmentation pathways. A key feature to note is the isotopic pattern arising from the two chlorine atoms. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster for the parent ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1.

Table 1: Predicted m/z Values for Key Ions

Ion DescriptionProposed Structure / LossPredicted m/z (for ³⁵Cl isotopes)
Protonated Molecular Ion [M+H]⁺ C₅H₅Cl₂N₂O₂⁺195.97
Fragment ALoss of HClC₅H₄ClN₂O₂⁺
Fragment BLoss of •CH₂Cl (chloromethyl radical)C₄H₃ClN₂O₂⁺
Fragment CLoss of Cl• from C5 positionC₅H₅ClN₂O₂⁺
Fragment DRing Fragmentation (e.g., loss of HNCO)Varies

.dot

fragmentation_pathway cluster_frags Primary Fragments parent [M+H]⁺ m/z ≈ 196 fragA Fragment A Loss of HCl parent->fragA - HCl fragB Fragment B Loss of •CH₂Cl parent->fragB - •CH₂Cl fragC Fragment C Loss of Cl• parent->fragC - Cl•

Caption: Predicted fragmentation of this compound.

C. Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of the target compound, adaptable to most modern LC-MS/MS systems.

.dot

workflow cluster_prep 1. Sample Preparation cluster_lc 2. HPLC Separation cluster_ms 3. Mass Spectrometry prep Dissolve sample in Methanol/Water (1:1) to 1 µg/mL hplc Inject onto C18 Column (e.g., 2.1x50 mm, 1.8 µm) prep->hplc gradient Gradient Elution: 5-95% Acetonitrile (with 0.1% Formic Acid) hplc->gradient esi Ionization: Positive ESI Mode gradient->esi ms1 MS1 Scan: Scan for [M+H]⁺ (m/z 196) esi->ms1 ms2 MS2 Scan (CID): Isolate m/z 196 and fragment to acquire product ion spectrum ms1->ms2

Caption: Experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol.

    • Dilute this stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[9]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[9] The C18 stationary phase provides excellent retention for moderately polar compounds.

    • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes. This ensures elution of the analyte with good peak shape.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.[9]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[9]

    • MS1 Scan: A full scan from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺) at approximately m/z 196, confirming its characteristic isotopic pattern.

    • MS/MS Scan (Product Ion Scan): Isolate the precursor ion at m/z 196 in the quadrupole. Induce fragmentation using an appropriate collision energy (this must be optimized empirically, starting around 15-25 eV). Scan the third quadrupole to detect the resulting product ions.

This self-validating system confirms the identity of the compound by correlating its retention time, its precursor mass, its isotopic signature, and its unique fragmentation pattern.

II. Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Each method offers unique advantages and disadvantages.

Table 2: Comparison of Analytical Methodologies

TechniquePrincipleStrengths for this CompoundLimitations
LC-MS/MS Separation by chromatography, followed by mass-to-charge ratio analysis.High Sensitivity & Specificity: Unmatched for trace-level detection. Structural Information: Provides molecular weight and fragmentation data.[9] Complex Matrix Analysis: Can detect the compound in complex samples (e.g., biological fluids).[10]Destructive technique. Requires expensive instrumentation.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Definitive Structure Elucidation: Unambiguously determines the atomic connectivity and 3D structure in solution. Non-destructive.Low Sensitivity: Requires milligram quantities of pure sample. Not suitable for trace analysis.
X-ray Crystallography Diffraction of X-rays by a single crystal.Absolute Stereochemistry: Provides the exact 3D arrangement of atoms in the solid state.Requires a high-quality single crystal, which can be challenging to grow.
HPLC-UV Separation by chromatography, detection by UV absorbance.Good for quantification of known, pure compounds. Less expensive than MS.[11]Low Specificity: Many compounds can have the same retention time and UV absorbance. Provides no structural information beyond the chromatogram.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.High-resolution separation for volatile compounds.[11]The target compound has a high melting point and may decompose at the high temperatures required for GC, likely requiring derivatization.[12]
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a material by X-rays.Provides elemental composition and chemical state information, useful for confirming the presence of Cl, N, O, C.[13][14]Primarily a surface-sensitive technique. Provides limited structural information about the whole molecule.

Conclusion

For the comprehensive analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most versatile and powerful technique. It offers an unparalleled combination of sensitivity for trace-level detection and specificity for confident identification through fragmentation analysis. While NMR and X-ray Crystallography are the gold standards for absolute structure elucidation of the pure substance, LC-MS/MS is the superior choice for quantification, purity testing, and analysis within complex matrices, which are common challenges in pharmaceutical research and development.

References

A Comparative Guide to Thymidine Phosphorylase Inhibitors: Benchmarking 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Thymidine Phosphorylase (TP), also known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), is a pivotal enzyme in cellular metabolism and a validated target in oncology.[1][2] Its dual role in promoting angiogenesis and activating fluoropyrimidine chemotherapies positions it as a critical focus for drug development.[1][3] This guide provides a comprehensive comparison of various TP inhibitors, with a particular focus on the class of potent uracil-based derivatives, exemplified by the clinically approved drug Tipiracil (TPI). We will objectively analyze the performance of these inhibitors, supported by experimental data and protocols, to provide researchers and drug development professionals with a detailed reference for their work.

The Central Role of Thymidine Phosphorylase (TP) in Health and Disease

Mechanism of Action

Thymidine Phosphorylase is a key enzyme in the pyrimidine salvage pathway, responsible for maintaining the cellular pool of nucleosides.[1] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose-1-phosphate (dRib-1-P).[1][4] While this reaction is reversible, the primary function of TP within the cell is catabolic.[1][3]

The enzymatic reaction follows a sequential mechanism where phosphate binds to the enzyme before thymidine.[3] The glycosidic bond of thymidine is then weakened, allowing for a phosphate attack on the C1 position of the ribose ring, releasing thymine and 2-deoxyribose 1-phosphate.[3]

TP_Mechanism cluster_Enzyme Thymidine Phosphorylase (TP) Catalytic Cycle cluster_Inhibition Mechanism of Inhibition Thymidine Thymidine TP_Enzyme TP Enzyme Thymidine->TP_Enzyme Binds Phosphate Inorganic Phosphate (Pi) Phosphate->TP_Enzyme Binds Products TP_Enzyme->Products Catalyzes Phosphorolysis Thymine Thymine Products->Thymine Releases dRib1P 2-deoxyribose- 1-phosphate Products->dRib1P Releases Inhibitor TP Inhibitor (e.g., Tipiracil) TP_Enzyme_Inhibited TP Enzyme Inhibitor->TP_Enzyme_Inhibited Binds to Active Site

Caption: Catalytic cycle of Thymidine Phosphorylase and its inhibition.

The Dual Role in Cancer: Angiogenesis and Drug Activation

TP is overexpressed in a wide variety of solid tumors, including colorectal, gastric, and breast cancers, and its high expression often correlates with a poorer prognosis.[1][5][6] This is largely due to its identity as the angiogenic factor PD-ECGF.[1][6] The product of its enzymatic activity, 2-deoxy-D-ribose, is a potent chemoattractant for endothelial cells, thereby promoting the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[2][3][6] TP also plays a role in protecting cancer cells from apoptosis induced by hypoxia.[6][7]

Paradoxically, TP is also essential for the activation of the oral fluoropyrimidine prodrug capecitabine. TP converts an intermediate metabolite of capecitabine into the active cytotoxic agent 5-fluorouracil (5-FU) within the tumor, targeting cancer cells more specifically.[3] This dual function makes TP a complex but highly attractive therapeutic target.

A Comparative Analysis of Thymidine Phosphorylase Inhibitors

The strategy of inhibiting TP aims to suppress tumor growth and metastasis by blocking angiogenesis.[5][6] Several classes of compounds have been developed and evaluated for this purpose.

The Uracil-Based Inhibitors: A Focus on Tipiracil (TPI)

Tipiracil, chemically named 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, is a highly potent and selective inhibitor of thymidine phosphorylase.[7][8] Preclinical studies demonstrated that TPI has an inhibitory activity approximately 1000-fold higher than previous reference inhibitors like 6-amino-5-chlorouracil.[7][8]

Key Experimental Findings for Tipiracil:

  • In Vivo Efficacy: In mouse models, oral administration of TPI has been shown to suppress tumor growth, angiogenesis, and both macroscopic and micrometastases of TP-expressing cancer cells.[7][8]

  • Clinical Application: TPI is a key component of the oral anticancer drug Lonsurf® (TAS-102), where it is combined with the cytotoxic nucleoside analog trifluridine (FTD).[9] TPI's role is to prevent the rapid degradation of FTD by TP, thereby increasing its bioavailability and antitumor efficacy.[9] Lonsurf is approved for the treatment of metastatic colorectal and gastric cancers.[5][9]

  • Novel Applications: Recent research suggests TPI may also have antithrombotic effects by inhibiting TP in platelets, without increasing the risk of bleeding, opening new therapeutic avenues.[10][11][12]

Other Key Inhibitors: Benchmarking Performance

To contextualize the potency of the uracil-based inhibitors, it is essential to compare them with other compounds used in TP research.

  • 7-Deazaxanthine (7-DX): This purine analog is a commonly used reference inhibitor for in vitro TP assays.[13] While effective for laboratory screening, its potency is significantly lower than that of Tipiracil.[14][15]

  • KIN59: Identified as a non-competitive inhibitor, KIN59 (a tritylated inosine derivative) represents a different mechanistic class.[16] Its inhibitory effect is weaker than that of TPI.[17]

  • Natural Compounds: A variety of natural products have been screened for TP inhibitory activity.[14][15] While some, like Masoprocol, show activity, they are generally much less potent than optimized synthetic inhibitors like TPI.[14]

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is quantitatively expressed by its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) value. A lower value indicates higher potency. The data below, compiled from various studies, highlights the superior potency of Tipiracil.

InhibitorClassType of InhibitionIC₅₀ / Kᵢ ValueSource(s)
Tipiracil (TPI) Uracil AnalogNot specified in sourcesKᵢ = 20 nM [7]
Tipiracil (TPI) Uracil AnalogNot specified in sourcesIC₅₀ = 14 nM [13][14][15]
7-Deazaxanthine (7-DX) Purine AnalogNot specified in sourcesIC₅₀ = 41.0 µM[13][14][15]
KIN59 Inosine DerivativeNon-competitiveIC₅₀ = 30 µM[16][17]
Masoprocol Natural ProductCompetitiveIC₅₀ = 44.0 µM[14]

Experimental Protocols for Inhibitor Evaluation

In Vitro TP Inhibition Assay (Spectrophotometric Method)

The evaluation of TP inhibitors is routinely performed using a spectrophotometric assay. The causality for this choice lies in the differential UV absorbance of the substrate (thymidine) and the product (thymine). At a pH of approximately 7.4 and a wavelength of 290 nm, thymidine has a significantly higher molar extinction coefficient than thymine. Therefore, the enzymatic conversion of thymidine to thymine results in a measurable decrease in absorbance over time, which is directly proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer, adjusting the pH to 7.0-7.4.

    • Enzyme Solution: Prepare a stock solution of recombinant human or E. coli Thymidine Phosphorylase (TP) in the assay buffer to a desired concentration (e.g., 0.05 units/well). Note: E. coli TP shares high sequence homology with human TP and is often used as a reliable model.[13][16]

    • Substrate Solution: Prepare a 1.5 mM solution of thymidine in the assay buffer.

    • Inhibitor Solutions: Dissolve test compounds (e.g., 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, Tipiracil) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of the assay buffer.

    • Add 10 µL of the test compound solution (or DMSO for the control).

    • Add 20 µL of the TP enzyme solution to initiate the pre-incubation.

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the enzymatic reaction, add 20 µL of the 1.5 mM thymidine substrate solution to each well for a total reaction volume of 200 µL.

    • Immediately begin monitoring the change in absorbance at 290 nm using a microplate reader, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the in vitro TP inhibition assay.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer (50mM K-Phosphate, pH 7.4) P2 Prepare Enzyme, Substrate, and Inhibitor Solutions P1->P2 A1 Add Buffer, Inhibitor, and Enzyme to Wells P2->A1 A2 Pre-incubate at 30°C (10 minutes) A1->A2 A3 Initiate Reaction: Add Thymidine Substrate A2->A3 A4 Measure Absorbance at 290 nm (Kinetic Read) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot Dose-Response Curve and Calculate IC50 D2->D3

Caption: Standard workflow for an in vitro TP inhibition assay.

Conclusion and Future Directions

The development of thymidine phosphorylase inhibitors has been a significant advancement in oncology. The class of uracil-based inhibitors, including this compound and its highly potent derivative Tipiracil, demonstrates exceptional efficacy. Tipiracil's high potency and clinical success in the Lonsurf® combination underscore the therapeutic value of targeting TP.

Future research should continue to explore novel scaffolds and mechanisms of TP inhibition. Furthermore, expanding the application of potent inhibitors like TPI into other therapeutic areas, such as thrombosis, warrants further investigation. The robust and reproducible in vitro assays described herein will remain a cornerstone for the discovery and characterization of the next generation of TP inhibitors.

References

A Guide to the Structural Validation of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. In the synthesis of novel compounds, particularly heterocyclic structures like pyrimidine derivatives that are scaffolds for numerous therapeutic agents, rigorous structural validation is not merely a procedural step but a prerequisite for meaningful downstream research. This guide provides an in-depth, comparative framework for the structural validation of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a halogenated pyrimidine derivative.

While comprehensive, experimentally-derived spectroscopic data for this specific molecule is not widely published, this guide will establish a robust validation strategy. We will leverage predictive analysis based on fundamental chemical principles and comparative data from structurally similar, well-characterized analogues. This approach underscores a key aspect of analytical chemistry: the power of comparative analysis in the absence of a dedicated reference standard.

The Subject of Analysis: this compound

This compound, also known as 5-chloro-6-chloromethyluracil, is a derivative of uracil, a key component of ribonucleic acid (RNA).[1] Halogenated pyrimidines are of significant interest in medicinal chemistry, often serving as intermediates in the synthesis of more complex bioactive molecules or exhibiting biological activity themselves.[2][3] The presence of two reactive chlorines—one on the pyrimidine ring and one on the methyl substituent—makes this compound a versatile synthetic building block.

Key Structural Information: [1][4]

  • Molecular Formula: C₅H₄Cl₂N₂O₂

  • Molecular Weight: 195.00 g/mol

  • CAS Number: 73742-45-7

The validation of its structure is critical to ensure that subsequent reactions or biological assays are based on a known chemical entity, preventing the misinterpretation of results.

The Validation Workflow: A Multi-Technique Approach

Structural_Validation_Workflow cluster_sample Sample Preparation cluster_spectroscopy Primary Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Definitive Confirmation Sample Synthesized Compound (Purity Check via TLC/LC-MS) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Analysis MS Mass Spectrometry (HRMS) Sample->MS Analysis IR FT-IR Spectroscopy Sample->IR Analysis Interpret Spectral Interpretation - Functional Groups - Connectivity - Isotopic Pattern NMR->Interpret MS->Interpret IR->Interpret Compare Comparison with Analogs - 6-(Chloromethyl)uracil - 5-Chlorouracil Interpret->Compare Structure Proposed Structure of 5-Chloro-6-(chloromethyl)pyrimidine- 2,4(1H,3H)-dione Interpret->Structure Validation Compare->Structure Validation Xray Single Crystal X-ray (Optional - Gold Standard) Structure->Xray Ultimate Proof

References

Spectroscopic Data Comparison: 5-Chloro-6-chloromethyluracil and Related Uracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 5-chloro-6-chloromethyluracil and structurally related uracil derivatives. Due to the limited availability of direct experimental data for 5-chloro-6-chloromethyluracil, this document focuses on predicting its spectroscopic characteristics based on the analysis of known analogues. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this and similar compounds.

Introduction

5-chloro-6-chloromethyluracil is a halogenated derivative of uracil. The introduction of chloro substituents is expected to significantly influence its electronic properties and reactivity, making spectroscopic characterization crucial for its unambiguous identification. This guide summarizes available spectroscopic data for key reference compounds, including 6-(chloromethyl)uracil, 5-chloro-6-methyluracil, and other relevant derivatives, to provide a basis for comparison.

Predicted and Experimental Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for 5-chloro-6-chloromethyluracil and its analogues. Predictions for the target compound are derived from the substituent effects observed in the related molecules.

¹H NMR Spectroscopic Data

The chemical shifts in ¹H NMR are sensitive to the electronic environment of the protons. The introduction of a chlorine atom at the C5 position is expected to have a notable effect on the nearby protons.

CompoundSolventN1-H (ppm)N3-H (ppm)C5-H (ppm)-CH₂Cl (ppm)-CH₃ (ppm)Reference
5-Chloro-6-chloromethyluracil DMSO-d₆Predicted: ~11.5Predicted: ~11.3-Predicted: ~4.5-
6-(Chloromethyl)uracilDMSO-d₆~11.1Not specified5.694.39-[1]
5-ChlorouracilNot specifiedNot specifiedNot specified~7.8--[2]
5-Chloro-6-methyluracilNot specifiedData not availableData not available--Data not available[3]

Prediction Rationale for 5-Chloro-6-chloromethyluracil:

  • N-H Protons: The electron-withdrawing effect of the additional chlorine at C5 is expected to deshield the N1-H and N3-H protons, shifting them downfield compared to 6-(chloromethyl)uracil.

  • -CH₂Cl Protons: The C5-chloro substituent is also anticipated to cause a downfield shift for the chloromethyl protons.

¹³C NMR Spectroscopic Data

Carbon chemical shifts are indicative of the electronic environment and hybridization of the carbon atoms.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-CH₂Cl (ppm)-CH₃ (ppm)Reference
5-Chloro-6-chloromethyluracil Predicted: ~150Predicted: ~160Predicted: ~110Predicted: ~150Predicted: ~40-
6-(Chloromethyl)uracilData not availableData not availableData not availableData not availableData not available-
6-ChlorouracilData not availableData not availableData not availableData not available--
6-Methyluracil~152.1~165.2~100.2~153.5-~18.8

Prediction Rationale for 5-Chloro-6-chloromethyluracil:

  • C5 and C6: The direct attachment of chlorine to C5 will cause a significant downfield shift for C5 and will also influence the chemical shift of the adjacent C6.

  • -CH₂Cl Carbon: The chemical shift of the chloromethyl carbon is expected to be in a similar range to other such groups.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundN-H stretch (cm⁻¹)C=O stretch (cm⁻¹)C=C stretch (cm⁻¹)C-Cl stretch (cm⁻¹)Reference
5-Chloro-6-chloromethyluracil Predicted: 3100-3300Predicted: 1650-1750Predicted: ~1600Predicted: 600-800
6-(Chloromethyl)uracilPresentPresentPresentPresent
Uracil~3180, ~3125~1700-1750~1650-

Prediction Rationale for 5-Chloro-6-chloromethyluracil:

  • The IR spectrum is expected to show characteristic peaks for the N-H and C=O stretching vibrations typical for the uracil ring.

  • The presence of two C-Cl bonds will result in absorption bands in the fingerprint region.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrument and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The sample should be free of particulate matter.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in a positive or negative ion mode.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns. The principal fragmentation is often the loss of the halogen.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the sample in the IR beam.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like 5-chloro-6-chloromethyluracil.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-chloro-6-chloromethyluracil.

Conclusion

This guide provides a framework for the spectroscopic analysis of 5-chloro-6-chloromethyluracil by comparing it with known uracil derivatives. The predicted ¹H NMR, ¹³C NMR, and IR data, along with the outlined experimental protocols, serve as a valuable resource for researchers working on the synthesis and characterization of novel halogenated uracils. Experimental verification of the predicted data is essential for the definitive structural elucidation of 5-chloro-6-chloromethyluracil.

References

A Comparative Guide to Pyrimidine Synthesis: From Biological Pathways to Chemical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of pyrimidines is a critical process, underpinning the development of a vast array of therapeutics and the fundamental understanding of cellular processes. This guide provides an objective comparison of the primary methods for pyrimidine synthesis, encompassing both the intricate biological pathways and versatile chemical strategies. Supported by experimental data, detailed protocols, and visual pathway representations, this document serves as a comprehensive resource for methodology selection and experimental design.

Pyrimidines, the heterocyclic aromatic compounds that include cytosine, thymine, and uracil, are fundamental to life as components of nucleic acids (DNA and RNA). Their synthesis is a focal point in both biochemistry and medicinal chemistry. Cells utilize two primary biological routes for their production: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. In parallel, synthetic chemists have developed a robust toolbox of chemical reactions for the efficient construction of pyrimidine scaffolds and their derivatives, with methods like the Biginelli and Pinner reactions being foundational, and modern techniques such as microwave-assisted and metal-catalyzed reactions offering enhanced efficiency and diversity.

Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways

Living organisms employ two distinct and highly regulated pathways for the synthesis of pyrimidines: the de novo pathway and the salvage pathway. The de novo pathway is an energy-intensive process that assembles the pyrimidine ring from simple molecules, while the salvage pathway is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides.[1]

The De Novo Pathway: Building from Scratch

The de novo synthesis of pyrimidines involves a series of enzymatic steps that convert simple precursors into the pyrimidine nucleotide, uridine monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides.[2] The initial steps of this pathway occur in the cytoplasm, with the final steps taking place in the mitochondria.[3]

The key steps in the de novo pathway are:

  • Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO2), and two molecules of ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII).[2]

  • Carbamoyl Aspartate Formation: Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase).[2]

  • Ring Closure to Dihydroorotate: Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[2]

  • Oxidation to Orotate: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane.[1]

  • Formation of Orotidine Monophosphate (OMP): Orotate phosphoribosyltransferase (OPRT) catalyzes the addition of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).

  • Decarboxylation to Uridine Monophosphate (UMP): Finally, OMP decarboxylase removes the carboxyl group from OMP to yield uridine-5'-monophosphate (UMP).[2]

de_novo_pyrimidine_synthesis Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP OPRT UMP Uridine Monophosphate (UMP) OMP->UMP OMP Decarboxylase salvage_pyrimidine_synthesis Nucleic_Acid_Breakdown Nucleic Acid Breakdown Uracil Uracil Nucleic_Acid_Breakdown->Uracil Uridine Uridine Nucleic_Acid_Breakdown->Uridine UMP UMP Uracil->UMP UPRT Uridine->UMP UCK PRPP PRPP PRPP->UMP UPRT ATP ATP ATP->UMP UCK biginelli_reaction_workflow Start Aldehyde + β-Ketoester + Urea Mixing Mixing with Catalyst Start->Mixing Reaction Reaction (Heating/Grinding) Mixing->Reaction Workup Work-up & Purification Reaction->Workup End Dihydropyrimidinone Workup->End

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical techniques and a detailed framework for their validation, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4][5] As a senior application scientist, my aim is to move beyond mere procedural lists, offering insights into the causality behind experimental choices to ensure your methods are not only compliant but scientifically rigorous and trustworthy.

Comparing the Core Analytical Techniques for Pyrimidine Analysis

The choice of an analytical technique is the first critical decision in method development. Pyrimidine compounds, ranging from highly polar bases like uracil to complex nucleoside analogues like Gemcitabine, present unique challenges.[6][7][8] The selection hinges on the analyte's properties, the sample matrix, and the intended purpose of the analysis.

Analytical TechniquePrincipleAdvantages for Pyrimidine AnalysisDisadvantagesPrimary Applications
HPLC-UV Separation via differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[9]Cost-effective, robust, well-established for assay and impurity profiling.[9][10][11] Excellent for quantifying known chromophoric pyrimidines.Lower sensitivity compared to MS; potential for interference from co-eluting matrix components without sufficient specificity.[9]Assay/potency testing, purity determination, content uniformity, stability studies.
UPLC-UV Utilizes smaller particle size columns (<2 µm) for higher resolution, speed, and efficiency compared to traditional HPLC.Faster run times and better resolution, leading to higher throughput.[7] Reduces solvent consumption.Higher backpressure requires specialized instrumentation. Method transfer from HPLC can be complex.High-throughput screening, impurity profiling with complex mixtures.
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[6][12]Unmatched sensitivity (pg to fg levels) and specificity, making it ideal for bioanalysis.[13] Can quantify analytes in complex matrices like plasma or tissue.[6][14]Higher instrumentation and operational costs. Susceptible to matrix effects that can suppress or enhance ion signals.Pharmacokinetic studies, metabolite identification, quantification of trace-level impurities, biomarker analysis.[7][12][14]

The Validation Workflow: A Visual Overview

A validated method is one that has been proven to be suitable for its intended purpose.[3][4][5] The validation process is a systematic journey that establishes the performance characteristics of the analytical procedure.

Validation_Workflow cluster_dev Phase 1: Development & Strategy cluster_val Phase 2: Experimental Validation cluster_imp Phase 3: Implementation Dev Analytical Method Development Proto Validation Protocol Definition Dev->Proto Defines Scope & Criteria Spec Specificity Proto->Spec Executes Experiments Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness Report Validation Report & Approval Rob->Report Compiles Results Routine Routine Use & Method Lifecycle Mgmt. Report->Routine Authorizes Method

Caption: A streamlined workflow for analytical method validation, from development to routine implementation.

Core Validation Parameters: Protocols and Rationale

According to ICH Q2(R1), a series of characteristics must be evaluated to validate an analytical procedure.[1][2][15] Below are detailed protocols and the scientific reasoning for the most critical parameters, using High-Performance Liquid Chromatography (HPLC) as the primary example.

Specificity (Selectivity)

The Goal: To demonstrate that the analytical signal is unequivocally attributable to the target pyrimidine analyte, without interference from other components like impurities, degradation products, or matrix components.[3][5]

Scientist's Note: For pyrimidine compounds, which are often part of complex formulations or biological samples, specificity is the cornerstone of a reliable method. A lack of specificity can lead to an overestimation of the active ingredient or the masking of critical impurities.

Experimental Protocol (HPLC-UV):

  • Prepare Solutions:

    • Blank: Sample diluent or matrix without the analyte.

    • Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).

    • API Standard: A solution of the pyrimidine reference standard.

    • Impurity Standards: Solutions of known impurities and/or degradation products, if available.

    • Spiked Sample: A sample solution spiked with the API and known impurities.

  • Chromatographic Analysis:

    • Inject the blank and placebo solutions to ensure no peaks are observed at the retention time of the pyrimidine analyte.

    • Inject the API and impurity standards to determine their individual retention times.

    • Inject the spiked sample to demonstrate that the analyte peak is well-resolved from all impurity peaks (Resolution > 2 is generally desired).

  • Peak Purity Analysis (if using a Photodiode Array Detector):

    • Assess the peak purity of the analyte in the spiked sample. The purity angle should be less than the purity threshold, indicating no significant co-elution.

Linearity

The Goal: To establish that the method's response is directly proportional to the concentration of the pyrimidine analyte over a specified range.

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five concentrations of the pyrimidine reference standard, spanning the expected range of the method. For an assay, this is typically 80% to 120% of the target concentration.[9]

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the average peak area (or height) against the known concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Trueness)

The Goal: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

Experimental Protocol:

  • For Drug Product (Assay):

    • Prepare a placebo mixture and spike it with the pyrimidine API at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate (for a total of 9 determinations).

  • Analysis & Calculation:

    • Analyze each sample and calculate the concentration of the analyte.

    • Express accuracy as the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for an assay.[10]

Precision

The Goal: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]

Experimental Protocol:

  • A. Repeatability (Intra-assay precision):

    • Prepare a single batch of sample at 100% of the test concentration.

    • Perform a minimum of six replicate injections or analyze six independent sample preparations.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

    • Acceptance Criterion: %RSD should be ≤ 2.0%.[11][16]

  • B. Intermediate Precision:

    • This protocol assesses the effect of random events on method precision.[5] The experiment from Repeatability is repeated by different analysts, on different days, and/or using different equipment.

    • Compare the results across all variables.

    • Acceptance Criterion: The cumulative %RSD across all variables should typically be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

The Goal: To determine the lowest concentration of the pyrimidine analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[3] These are critical parameters for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise (S/N) Ratio:

    • Inject solutions with decreasing concentrations of the pyrimidine analyte.

    • Visually determine the concentration at which the signal is distinguishable from the noise.

  • Calculation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[17]

  • Confirmation of LOQ:

    • Prepare and inject a minimum of six samples at the determined LOQ concentration.

    • The precision (%RSD) and accuracy (% Recovery) at the LOQ should meet pre-defined acceptance criteria (e.g., %RSD ≤ 10%).

Robustness

The Goal: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Scientist's Note: For pyrimidine analysis using RP-HPLC, critical parameters often include the pH of the mobile phase buffer and the percentage of the organic modifier.[8] Pyrimidines can have ionizable groups, making their retention sensitive to pH changes.

Experimental Protocol:

  • Identify Critical Parameters: Select parameters such as mobile phase pH (e.g., ± 0.2 units), organic modifier composition (e.g., ± 2%), column temperature (e.g., ± 5°C), and flow rate (e.g., ± 0.1 mL/min).[10]

  • Systematic Variation: Change one parameter at a time while keeping others constant.

  • Analysis: Analyze a system suitability solution or a standard sample under each condition.

  • Evaluation: Assess the impact on key responses like retention time, peak area, and resolution.

  • Acceptance Criterion: System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.

Interrelationship of Validation Parameters

The validation parameters are not isolated; they form a logical, interdependent system. For instance, linearity underpins the ability to measure accuracy across a range, while precision is a prerequisite for determining accuracy reliably.

Parameter_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for all Accuracy Accuracy Specificity->Accuracy Prerequisite for all Precision Precision Specificity->Precision Prerequisite for all LOQ LOQ Specificity->LOQ Prerequisite for all Range Range Linearity->Range Linearity->LOQ Range->Accuracy Precision->Accuracy Interdependent

Caption: Logical dependencies among key analytical validation parameters.

Comparative Performance Data

The following table presents typical performance data for the validation of an HPLC-UV method for a pyrimidine-based drug, such as 5-Fluorouracil, to illustrate expected outcomes.[10][11][17]

Validation ParameterTypical Acceptance CriterionExample Result (5-Fluorouracil HPLC-UV)Source
Linearity (r²) ≥ 0.9990.9997[17]
Range (Assay) 80% - 120% of target1 - 10 µg/mL[17]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%[11]
Precision (% RSD) ≤ 2.0%< 1.5%[16]
LOD Report Value~0.01 µg/mL[17]
LOQ Report Value (Precision ≤ 10%)~0.03 µg/mL[17]
Specificity No interference at analyte RtPeak purity > 99.9%[16]

Conclusion

The validation of an analytical method for pyrimidine compounds is a rigorous, multi-faceted process that ensures data reliability, product quality, and regulatory compliance. By moving beyond a checklist approach and understanding the scientific principles behind each validation parameter, researchers can build truly robust and trustworthy analytical procedures. Whether employing the workhorse HPLC-UV for routine assays or the highly sensitive LC-MS/MS for complex bioanalysis, a validation strategy grounded in the principles of the ICH Q2(R1) guideline is the universal standard for excellence.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Halogenated Pyrimidine Derivative

The proper disposal of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione, a halogenated organic compound, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to established disposal protocols is mandatory.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or chemical goggles, and a lab coat.[2][3] If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[2][3]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]

  • Spill Response: Have a spill kit readily available. For small spills, carefully dampen the solid material with water to prevent dust from becoming airborne and collect it using absorbent paper for disposal as hazardous waste.[3]

Logistical and Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[5][6]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.[7]

    • This compound is a halogenated organic waste.[7][8] It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemical waste streams.[7][9][10]

  • Container Management:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.[11]

    • The container must be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4]

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[3][12]

    • The recommended method for the disposal of chlorinated organic compounds is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[3][13]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be decontaminated before being discarded or recycled.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[9]

    • After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to institutional guidelines.[3][14]

Quantitative Data

No specific quantitative occupational exposure limit values were found in the provided search results.[1][2] As a compound classified as toxic, exposure should be minimized to the lowest reasonably achievable level.

ParameterValueSource
Acute Toxicity (Oral) Toxic if swallowed.Safety Data Sheet (Sigma-Aldrich)[1]
Acute Toxicity (Inhalation) Toxic if inhaled.Safety Data Sheet (Sigma-Aldrich)[1]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.Safety Data Sheet (Sigma-Aldrich)[1]
Disposal Prohibition Must not be discharged to the sanitary sewer in any concentration.Office of Clinical and Research Safety[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect All Waste (Solid & Contaminated Items) fume_hood->collect_waste segregate Is it Halogenated Waste? collect_waste->segregate halogenated_container Place in Labeled 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated Segregate into other appropriate waste streams segregate->non_halogenated No store_waste Store Container in a Designated Secure Area halogenated_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs incineration Arrange for Disposal via Controlled Incineration contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazards:

This compound is a hazardous chemical with the following primary classifications[1]:

  • Corrosive and Irritant: Can cause severe skin burns and eye damage[1][2].

  • Harmful if Swallowed: Poses a significant risk of acute toxicity upon ingestion[1].

  • Skin Sensitizer: May lead to an allergic skin reaction upon contact[1].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield. An emergency eyewash station must be readily accessible.Protects against splashes that can cause serious eye damage[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat or a disposable chemical-resistant gown.Prevents skin irritation and potential allergic reactions from direct contact[1][2].
Respiratory Protection A NIOSH/MSHA-approved respirator should be used, especially when there is a risk of dust formation or when working outside of a certified chemical fume hood.Minimizes the risk of inhaling harmful particles.
General Laboratory Attire Long pants and closed-toe shoes.Provides a basic barrier against accidental spills.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Carefully weigh and transfer the chemical, avoiding the creation of dust.

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with the substance. Use appropriate tools for all manipulations.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Spill Response Protocol

In the event of a spill, immediate action is necessary to contain the area and prevent exposure.

  • Evacuate and Isolate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully cover the material with an inert absorbent material to prevent it from becoming airborne.

  • Collection: Using appropriate tools, carefully transfer the spilled material and absorbent into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated consumables and PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal service.

Experimental Workflow for Handling this compound

G prep Preparation - Verify emergency equipment - Don all required PPE handling Handling in Fume Hood - Weigh and transfer carefully - Keep containers closed prep->handling post_handling Post-Handling - Decontaminate surfaces - Dispose of contaminated PPE handling->post_handling wash Wash Hands Thoroughly post_handling->wash

Caption: A streamlined workflow for the safe handling of the chemical.

Disposal Workflow for this compound

G collect Waste Collection - Collect all chemical waste - Use designated containers manage Container Management - Keep container sealed - Store in a safe, ventilated area collect->manage dispose Professional Disposal - Arrange for licensed disposal service manage->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.